BI-4916
描述
属性
IUPAC Name |
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDAVCLCBXIYPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-4916
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4916 is a novel investigational compound that functions as a cell-permeable prodrug for the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting step of the de novo serine biosynthesis pathway, BI-4924 disrupts a critical metabolic process frequently upregulated in various cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, including its conversion to the active compound BI-4924, its molecular target, and its impact on cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer metabolism.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine biosynthesis pathway has emerged as a key metabolic vulnerability in several cancer types, including triple-negative breast cancer and melanoma.[1] Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][2][3] this compound is an ester prodrug designed for enhanced cell permeability, which upon intracellular hydrolysis, releases the active inhibitor BI-4924.[1][2] BI-4924 is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[4][5][6] This guide details the mechanism of action of this compound and its active counterpart, BI-4924. A negative control compound, BI-5583, is also available for comparative studies.[2]
Mechanism of Action
The core mechanism of action of this compound involves its intracellular conversion to BI-4924, which then competitively inhibits the enzyme PHGDH.
Prodrug Conversion and Intracellular Accumulation
This compound is an ester prodrug that readily crosses the cell membrane.[1] Once inside the cell, it is hydrolyzed by intracellular esterases to yield the active carboxylic acid form, BI-4924.[1][2] This strategy allows for the intracellular enrichment of BI-4924, overcoming the potential for poor permeability of the active drug.[1][2][3]
Inhibition of PHGDH and the Serine Biosynthesis Pathway
BI-4924 acts as a potent and selective competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5][6] By binding to the NAD+ binding pocket of PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thus blocking the de novo serine biosynthesis pathway at its initial step.[1][2][3] This disruption of serine synthesis has significant downstream effects on cancer cell metabolism, including impaired nucleotide synthesis, altered redox balance, and reduced proliferation.
Quantitative Data
The inhibitory activity of this compound and BI-4924 has been characterized in various biochemical and cellular assays.
| Compound | Assay | Target | IC50 (nM) | Reference |
| BI-4924 | NAD+ high assay | PHGDH | 3 | [3] |
| BI-4924 | PHGDH SPR | PHGDH | 26 | [3] |
| BI-4924 | 13C-Serine; 72 h | Cellular Serine Biosynthesis | 2200 | [3] |
| This compound | NAD+ high assay | PHGDH | 169 | [1] |
| This compound | 13C-Serine; 72 h | Cellular Serine Biosynthesis | 2032 | [1] |
Note: The activity of this compound in the biochemical assay is likely due to the formation of BI-4924 under the assay conditions.[1]
Experimental Protocols
PHGDH Inhibition Assay (NAD+ high assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH.
Methodology:
-
Recombinant human PHGDH enzyme, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and resazurin are combined in an assay buffer.
-
The test compound (this compound or BI-4924) or DMSO (vehicle control) is added to the reaction mixture.
-
The reaction is incubated at room temperature.
-
The production of NADH by PHGDH is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.
-
Fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Serine Biosynthesis Assay (13C-Serine Tracer Analysis)
This cell-based assay quantifies the inhibition of de novo serine synthesis in cancer cells.
Methodology:
-
MDA-MB-468 cells (a human breast cancer cell line with high PHGDH expression) are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound or BI-4924 for a specified duration (e.g., 72 hours).
-
The culture medium is replaced with a medium containing [U-13C]-glucose.
-
After incubation, intracellular metabolites are extracted.
-
The fractional enrichment of 13C in serine is determined by liquid chromatography-mass spectrometry (LC-MS).
-
A decrease in 13C-labeled serine indicates inhibition of the de novo serine synthesis pathway. The IC50 is determined from the dose-response curve.
Surface Plasmon Resonance (SPR) for Target Engagement
SPR is used to measure the binding affinity and kinetics of BI-4924 to the PHGDH protein.
Methodology:
-
Recombinant PHGDH protein is immobilized on a sensor chip.
-
A solution containing BI-4924 is flowed over the sensor surface.
-
The binding of BI-4924 to PHGDH is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram data.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
Selectivity Profile
BI-4924 has demonstrated high selectivity for PHGDH over other dehydrogenases. A SafetyScreen44™ panel for BI-4924 showed that at a concentration of 10 µM, only 2 out of 44 proteins exhibited greater than 70% inhibition: 5HT2B (78%) and PDE3A (86%).[3] For this compound at 10 µM, 3 out of 44 proteins showed greater than 70% inhibition: CCKA (82%), 5HT2B (94%), and ALPHA2A (101%).[1]
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on the de novo serine biosynthesis pathway. Its prodrug design facilitates cellular uptake and intracellular delivery of the potent and selective PHGDH inhibitor, BI-4924. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. The high selectivity of BI-4924 suggests a favorable therapeutic window, warranting continued exploration of its potential in oncology.
References
- 1. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4916: A Technical Guide to a Potent Prodrug Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route often upregulated in cancer to support rapid proliferation. This compound serves as a valuable tool for investigating the therapeutic potential of PHGDH inhibition. This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound and its active counterpart, BI-4924.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide synthesis and methylation reactions. In various cancers, such as melanoma and triple-negative breast cancer, PHGDH is frequently amplified or overexpressed, correlating with increased serine synthesis and a dependency on this pathway for survival and growth.[1]
BI-4924 is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH.[1][2] However, its utility in cellular assays is limited by poor cell permeability. To overcome this, this compound was developed as an ester prodrug of BI-4924.[1] this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular accumulation and effective inhibition of PHGDH.[1] A structurally similar but inactive compound, BI-5583, is available as a negative control for cellular experiments.[1]
Mechanism of Action
This compound is designed for efficient cellular uptake. Once inside the cell, it is cleaved by intracellular esterases to yield the active carboxylic acid, BI-4924. BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1][2] By binding to the cofactor-binding site of PHGDH, BI-4924 prevents the oxidation of 3-phosphoglycerate, thereby blocking the entire de novo serine synthesis pathway.
dot
Caption: Mechanism of this compound action.
Quantitative Data
The inhibitory potency and physicochemical properties of this compound and its active form, BI-4924, have been extensively characterized. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Target | IC50 (nM) | Notes |
| This compound | NAD+ high assay (250 µM) | PHGDH | 169 | Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1] |
| BI-4924 | NAD+ high assay (250 µM) | PHGDH | 3 | Potent active inhibitor.[3] |
| This compound | 13C-Serine Assay (72 h) | Cellular Serine Biosynthesis | 2,032 | Demonstrates cellular activity.[1] |
| BI-4924 | 13C-Serine Assay (72 h) | Cellular Serine Biosynthesis | 2,200 | Cellular activity of the active form.[3] |
Table 2: In Vitro DMPK and Physicochemical Properties
| Compound | Parameter | Value |
| This compound | Molecular Weight (Da) | 527.4 |
| Plasma Protein Binding (10% FCS) | 98.8% | |
| CYP Inhibition (IC50, µM) | >50 (3A4, 2C9, 2C19, 2D6), 39.0 (2C8) | |
| BI-4924 | Molecular Weight (Da) | 499.4 |
| logD @ pH 11 | 0.62 | |
| Solubility @ pH 7 (µg/mL) | 59 | |
| Caco-2 Permeability (A-B, 10⁻⁶ cm/s) | 0.21 | |
| Caco-2 Efflux Ratio | 10.8 |
Table 3: Selectivity Profile
| Compound | Screening Panel | Off-Target Hits (>70% inhibition @ 10 µM) |
| This compound | SafetyScreen44™ | CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1] |
| BI-4924 | SafetyScreen44™ | 5HT2B (78%), PDE3A (86%)[3] |
Signaling Pathways and Experimental Workflows
PHGDH Signaling Pathway
PHGDH diverts the glycolytic intermediate 3-phosphoglycerate into the serine biosynthesis pathway. This pathway not only produces serine for protein synthesis but also fuels one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.
dot
Caption: The de novo serine biosynthesis pathway.
Experimental Workflow: Cellular Serine Biosynthesis Assay
This workflow outlines the key steps to measure the effect of this compound on de novo serine synthesis using stable isotope tracing.
dot
Caption: Workflow for ¹³C-Serine biosynthesis assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and BI-4924, based on the supplementary information of Weinstabl et al., 2019, J. Med. Chem.
PHGDH Fluorescence Intensity Assay
Principle: This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent probe.
Materials:
-
Recombinant human PHGDH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT
-
Substrate solution: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Diaphorase
-
Resazurin
-
Test compounds (this compound, BI-4924) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare the assay buffer and solutions of PHGDH, substrates, and cofactors.
-
Add 2 µL of test compound dilutions in DMSO to the microplate wells.
-
Add 15 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 15 µL of a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin.
-
Final concentrations in the assay should be approximately: 250 µM NAD+, 20 µM 3-PG, 1 nM PHGDH, 0.04 U/mL diaphorase, and 10 µM resazurin.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) immediately after substrate addition (t=0) and after a 30-minute incubation at room temperature.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 values using a suitable curve-fitting model.
Cellular ¹³C-Serine Biosynthesis Assay
Principle: This assay quantifies the rate of de novo serine synthesis in cells by measuring the incorporation of carbon from ¹³C-labeled glucose into serine using LC-MS.
Materials:
-
MDA-MB-468 cells (or another PHGDH-dependent cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
¹³C₆-Glucose
-
Test compounds (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Extraction solvent: 80:20 Methanol:Water (pre-chilled to -80°C)
-
LC-MS system
Procedure:
-
Seed MDA-MB-468 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
For the final 24 hours of treatment, replace the medium with a custom medium containing ¹³C₆-Glucose in place of unlabeled glucose.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of pre-chilled extraction solvent to each well and incubate at -80°C for at least 15 minutes to lyse the cells and precipitate proteins.
-
Centrifuge the plates to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new plate for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the ratio of ¹³C-labeled serine (m+3) to total serine.
-
Calculate the percent inhibition of serine biosynthesis and determine the IC50 value.
Cell Migration (Wound Healing) Assay
Principle: This assay assesses the effect of a compound on cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Sterile pipette tips (e.g., p200) or a dedicated wound-making tool
-
Test compound (this compound)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed cells in a multi-well plate and grow them to full confluency.
-
Create a linear scratch (wound) in the center of each well using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Place the plate on a microscope stage within a temperature and CO₂ controlled chamber.
-
Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Quantify the area of the wound at each time point using image analysis software.
-
Compare the rate of wound closure between treated and control groups to assess the effect on cell migration.
Conclusion
This compound is a valuable chemical probe for studying the role of PHGDH in cancer metabolism and other biological processes. Its cell-permeable prodrug design allows for the effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. This technical guide provides the essential data and methodologies to aid researchers in utilizing this compound for their investigations into the therapeutic potential of targeting the de novo serine biosynthesis pathway.
References
The Role of BI-4916 in Serine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4916, a significant research tool in the study of serine metabolism and cancer therapeutics. This compound is a prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound offers a powerful method to probe the metabolic dependencies of cancer cells and explore novel therapeutic strategies.
Introduction to Serine Biosynthesis and PHGDH
The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. This pathway is comprised of three enzymatic steps, with the first and rate-limiting step catalyzed by phosphoglycerate dehydrogenase (PHGDH). PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor.[1][2] Subsequently, phosphoserine aminotransferase 1 (PSAT1) converts 3-PHP to O-phospho-L-serine, which is then hydrolyzed by phosphoserine phosphatase (PSPH) to yield L-serine.
In many cancer types, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway.[3] This heightened serine production supports rapid cell proliferation by providing precursors for the synthesis of nucleotides, lipids, and other amino acids, as well as contributing to the maintenance of cellular redox balance.[4] Consequently, PHGDH has emerged as a promising therapeutic target for cancers addicted to de novo serine synthesis.
This compound: A Prodrug Approach to Inhibit PHGDH
This compound is an ethyl ester prodrug of the highly potent and selective PHGDH inhibitor, BI-4924.[5][6] As a prodrug, this compound exhibits improved cell permeability compared to its active counterpart.[2] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release BI-4924.[5] This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the cell, allowing for effective engagement with its target, PHGDH.[1] BI-4924 is a competitive inhibitor with respect to the cofactor NADH/NAD+.[7][8]
Quantitative Data
The inhibitory activity of this compound and its active form, BI-4924, has been characterized in various biochemical and cellular assays.
| Compound | Assay | IC50 (nM) | Reference |
| This compound | NAD+ high assay (250 µM) | 169 | [2] |
| This compound | 13C-Serine synthesis in MDA-MB-468 cells (72 h) | 2,032 | [2] |
| BI-4924 | NAD+ high assay (250 µM) | 3 | [6] |
| BI-4924 | 13C-Serine synthesis in MDA-MB-468 cells (72 h) | 2,200 | [6] |
Table 1: Inhibitory potency of this compound and BI-4924.
| Compound | Parameter | Value | Reference |
| BI-4924 | Caco-2 Permeability (A-B) @ pH 7.4 | 0.21 x 10-6 cm/s | [6] |
| BI-4924 | Microsomal Stability (Human/Mouse/Rat) | <24 / <24 / <23 %QH | [6] |
| BI-4924 | Hepatocyte Stability (Mouse) | 32 %QH | [6] |
| BI-4924 | Plasma Protein Binding (Mouse) | 99.6% | [6] |
Table 2: In vitro DMPK and CMC parameters for BI-4924.
Signaling Pathways and Experimental Workflows
The Serine Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the canonical serine biosynthesis pathway and highlights the inhibitory action of BI-4924 on PHGDH.
Caption: Inhibition of PHGDH by BI-4924 blocks the initial step of serine biosynthesis.
Experimental Workflow: From Prodrug to Cellular Effect
This diagram outlines the experimental logic for assessing the efficacy of this compound in a cellular context.
Caption: Cellular processing of this compound to its active form and subsequent effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used in the characterization of this compound and other PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay
This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and NAD+.
-
Inhibitor Incubation: Pre-incubate the PHGDH enzyme with varying concentrations of the inhibitor (e.g., BI-4924) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).
-
Signal Detection: Monitor the increase in NADH concentration over time, typically by measuring the change in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.
Cellular Serine Synthesis Assay (13C-Glucose Tracing)
This assay measures the ability of an inhibitor to block the de novo synthesis of serine from glucose in cells.
-
Cell Culture and Treatment: Culture cancer cells with known PHGDH expression (e.g., MDA-MB-468) and treat with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period.
-
Isotope Labeling: Replace the culture medium with a medium containing 13C-labeled glucose and the inhibitor. Incubate for a specific duration to allow for the incorporation of the isotope into serine.
-
Metabolite Extraction: Harvest the cells and extract polar metabolites using a suitable solvent system (e.g., methanol/water).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled serine.
-
Data Analysis: Normalize the amount of labeled serine to the total serine pool or cell number. Determine the IC₅₀ value for the inhibition of serine biosynthesis.
Cell Viability/Proliferation Assay
This assay assesses the impact of PHGDH inhibition on the growth and survival of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which quantifies metabolic activity, or a method that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. Calculate the EC₅₀ value, the concentration of inhibitor that reduces cell viability by 50%.
Conclusion
This compound is a valuable chemical probe for investigating the role of the serine biosynthesis pathway in cancer biology. Its prodrug design allows for efficient intracellular delivery of the potent PHGDH inhibitor BI-4924, leading to the disruption of de novo serine synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer metabolism and for the development of novel anti-cancer therapeutics targeting PHGDH.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. researchgate.net [researchgate.net]
The Nexus of Cancer Metabolism and Serine Biosynthesis: A Technical Guide to the PHGDH Inhibitor BI-4916
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. One of the key metabolic pathways frequently upregulated in various cancers is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of BI-4916, a prodrug of a potent PHGDH inhibitor, and its implications for cancer metabolism research and drug development.
This compound: A Prodrug Approach to Targeting PHGDH
This compound is an ester prodrug of BI-4924, a highly potent and selective inhibitor of PHGDH.[1][2][3][4] As a prodrug, this compound is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis to release the active compound, BI-4924, leading to its intracellular enrichment.[2][4] This strategy overcomes the challenge of delivering the active, but less permeable, inhibitor to its intracellular target. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[1][3]
The targeting of PHGDH by this compound (via BI-4924) disrupts the serine biosynthesis pathway, which plays a crucial role in cancer cell proliferation, nucleotide synthesis, and redox balance.[2] PHGDH is overexpressed in a variety of cancers, including breast cancer and melanoma, making it a compelling target for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its active form, BI-4924.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| BI-4924 | PHGDH Inhibition (Enzymatic) | Recombinant Human PHGDH | 3 nM | [5] |
| BI-4924 | Serine Biosynthesis Inhibition (Cellular) | - | 2200 nM (at 72h) | [5] |
| This compound | NAD+ high assay (250 µM) | - | 169 nM | [2] |
| This compound | 13C-Serine; 72 h | - | 2,032 nM | [2] |
| This compound | Cell Viability | MDA-MB-468 | 2000 nM |
Note: The activity of this compound in biochemical assays is likely due to its conversion to BI-4924 under the assay conditions.[2]
Signaling Pathways and Mechanisms of Action
The Serine Biosynthesis Pathway
The de novo serine biosynthesis pathway is a critical metabolic route that diverts glycolytic intermediates to produce serine. This pathway is essential for the synthesis of proteins, nucleotides, and other biomolecules necessary for cell growth and proliferation.
Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound/BI-4924 on PHGDH.
Experimental Workflow for Assessing this compound Efficacy
A typical experimental workflow to evaluate the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of metabolic and phenotypic changes.
Caption: A generalized experimental workflow for investigating the effects of this compound.
Intersection with the cGAS-STING Pathway
Recent evidence suggests a link between serine metabolism and the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA. Disruption of serine metabolism may impact cGAS-STING signaling.
Caption: Proposed mechanism linking PHGDH inhibition to the cGAS-STING pathway.
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell migration. Specific parameters should be optimized for the cell line of interest.
-
Cell Line: MDA-MB-468 (or other relevant cancer cell line)
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free for migration)
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound
-
Crystal Violet staining solution
-
-
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Treatment: Add this compound at desired concentrations to the upper chamber.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period sufficient for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Fixation and Staining:
-
Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the migrated cells with Crystal Violet.
-
-
Quantification:
-
Elute the stain from the migrated cells.
-
Measure the absorbance of the eluted stain using a plate reader.
-
Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
-
Analysis of cGAS-STING Pathway Activation (Western Blot)
This protocol outlines the steps to assess the activation of the cGAS-STING pathway by monitoring the phosphorylation of key signaling proteins.
-
Cell Line: Mode-K (or other relevant cell line)
-
Materials:
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-STING, anti-TBK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment: Culture cells and treat with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the levels of protein phosphorylation.
-
-
Conclusion
This compound represents a valuable tool for investigating the role of the serine biosynthesis pathway in cancer metabolism. Its prodrug design allows for effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. By disrupting this key metabolic pathway, this compound can be used to probe the dependencies of cancer cells on de novo serine synthesis and to explore the downstream consequences on cellular processes such as proliferation, migration, and immune signaling. The provided data, pathway diagrams, and experimental protocols serve as a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting cancer metabolism.
References
- 1. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Conversion of BI-4916 to BI-4924: A Technical Guide to a Prodrug Strategy for PHGDH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the conversion of the prodrug BI-4916 into its active counterpart, BI-4924, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols for monitoring the intracellular conversion, and visualizes the relevant biological and experimental workflows.
Introduction: A Prodrug Approach to Target Serine Synthesis
BI-4924 is a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for proliferation.[1][2][3] However, the carboxylic acid moiety in BI-4924 limits its cell permeability. To overcome this, this compound, an ethyl ester prodrug, was developed.[1][3] this compound is more cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular enrichment.[1][3]
Mechanism of Action and Signaling Pathway
BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5] By blocking PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate (3-PG), a glycolytic intermediate, into 3-phosphohydroxypyruvate (3-PHP).[1][2][3] This is the initial and rate-limiting step in the serine biosynthesis pathway. Inhibition of this pathway depletes the cell of de novo synthesized serine, which is crucial for the production of other amino acids (like glycine), nucleotides, and for maintaining redox balance, ultimately impacting cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key in vitro activity and physicochemical properties of this compound and BI-4924.
Table 1: In Vitro Activity of this compound and BI-4924
| Compound | Target | Assay | IC50 (nM) |
| BI-4924 | PHGDH | NAD+ high assay (250 µM) | 3[1][2] |
| PHGDH | Surface Plasmon Resonance (SPR) | 26[1][2] | |
| Cellular | 13C-Serine Synthesis (72 h) | 2,200[1][2] | |
| This compound | PHGDH | NAD+ high assay (250 µM) | 169*[3] |
| Cellular | 13C-Serine Synthesis (72 h) | 2,032[3] |
Note: The activity of this compound in the biochemical assay is likely due to its conversion to BI-4924 under the assay conditions.[3]
Table 2: Physicochemical and DMPK Properties
| Parameter | BI-4924 | This compound |
| Molecular Weight (Da) | 499.4 | 527.4[3] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 0.21[1] | Not Determined |
| Caco-2 Efflux Ratio | 10.8[1] | Not Determined |
| Microsomal Stability (% QH) | <24 (human, mouse, rat)[1] | Not Determined |
| Hepatocyte Stability (mouse, % QH) | 32[1] | Not Determined |
Experimental Protocols
Prodrug Conversion Workflow
The conversion of this compound to BI-4924 is a critical step for its pharmacological activity. The general workflow for this conversion and subsequent target engagement is illustrated below.
Representative Protocol for Quantification of Intracellular this compound and BI-4924 by LC-MS/MS
This protocol is a representative method for the simultaneous quantification of the prodrug this compound and its active metabolite BI-4924 in a cancer cell line (e.g., MDA-MB-468) and is based on established methodologies for intracellular small molecule analysis.
Objective: To determine the intracellular concentrations of this compound and BI-4924 following treatment of cancer cells with the this compound prodrug.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Sample Collection and Cell Lysis:
-
At each time point, remove the culture medium and wash the cells twice with 2 mL of ice-cold PBS to remove extracellular compounds.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add an internal standard (IS) to each sample to correct for extraction efficiency and matrix effects.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.
-
-
Sample Analysis by LC-MS/MS:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate this compound, BI-4924, and the IS using a suitable gradient on a C18 column.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-fragment ion transitions for this compound, BI-4924, and the IS should be optimized beforehand.
-
-
Data Analysis and Quantification:
-
Generate a standard curve by spiking known concentrations of this compound and BI-4924 into lysate from untreated cells.
-
Calculate the peak area ratios of the analytes to the IS.
-
Determine the concentration of this compound and BI-4924 in the samples by interpolating from the standard curve.
-
Normalize the intracellular concentrations to the cell number or total protein content of each sample.
-
Conclusion
The prodrug strategy of this compound allows for effective intracellular delivery of the potent PHGDH inhibitor BI-4924. This approach overcomes the permeability limitations of the active drug, enabling the disruption of the de novo serine biosynthesis pathway in cancer cells. The methodologies outlined in this guide provide a framework for researchers to investigate the intracellular conversion of this compound and to further explore the therapeutic potential of targeting serine metabolism in cancer.
References
The Discovery and Development of BI-4916: A Technical Guide to a Selective PHGDH Inhibitor Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Developed by Boehringer Ingelheim, this compound serves as a critical chemical probe for investigating the role of the de novo serine biosynthesis pathway in cancer metabolism and other diseases.[1][2][3] This document details the compound's biochemical activity, cellular effects, and the experimental methodologies used in its evaluation.
Introduction to PHGDH and the Serine Biosynthesis Pathway
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine and downstream metabolites.[1][4] This pathway is crucial for proliferating cells, providing the necessary building blocks for proteins, nucleotides, and lipids. In certain cancers, such as triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to pathway hyperactivity and a dependency on this metabolic route for survival and growth.[1][4] This dependency makes PHGDH an attractive therapeutic target for cancer treatment.[5]
This compound was developed to enable the study of PHGDH inhibition in cellular contexts. It is an ester prodrug that is actively transported into cells, where it is subsequently hydrolyzed to its active form, BI-4924.[1][4] This strategy allows for the intracellular accumulation of the active inhibitor, overcoming the poor cell permeability of the carboxylate-containing BI-4924.[3]
Signaling Pathway
The diagram below illustrates the role of PHGDH in the initial step of the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.
Quantitative Data Summary
The following tables summarize the key in vitro activity and physicochemical properties of this compound and its active metabolite, BI-4924. A structurally related but inactive compound, BI-5583, is provided as a negative control for experiments.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay | IC50 (nM) | Notes |
| This compound | PHGDH | NAD+ high assay (250 µM) | 169 | Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1][4] |
| This compound | - | 13C-Serine Synthesis (72 h) | 2,032 | Measures inhibition of serine biosynthesis in a cellular context.[1][4] |
| This compound | - | MDA-MB-468 cell migration | ~15,000 | Concentration at which cancer cell migration is inhibited.[2] |
| BI-4924 | PHGDH | NAD+ high assay (250 µM) | 28.4 | Potent inhibition of the target enzyme by the active metabolite.[1] |
Table 2: Selectivity Profile of this compound
| Compound | Screening Panel | Concentration | Off-Target Hits (>70% Inhibition) |
| This compound | SafetyScreen44™ | 10 µM | CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1][4] |
Table 3: Physicochemical Properties
| Compound | Molecular Weight (Da) | logP (@ pH 11) | Plasma Protein Binding (10% FCS) |
| This compound | 527.4 | 2.5 | 98.8% |
| BI-4924 | 499.3 | - | - |
| BI-5583 (Negative Control) | 372.8 | 1.8 | - |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments performed during the characterization of this compound.
PHGDH Inhibition Assay (NAD+ high assay)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH.
Methodology:
-
Recombinant human PHGDH is incubated with the substrate 3-phosphoglycerate and the cofactor NAD+.
-
The enzymatic reaction, the conversion of 3-PG to 3-phosphohydroxypyruvate, is coupled to the reduction of NAD+ to NADH.
-
The rate of NADH production is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Test compounds (e.g., this compound, BI-4924) are added at various concentrations to determine the dose-dependent inhibition of the reaction rate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Note: The limited stability of the ester in this compound under these aqueous assay conditions means its measured activity likely reflects that of its hydrolysed product, BI-4924.[1][4]
Cellular Serine Synthesis Assay (13C-Serine)
This assay measures the effect of PHGDH inhibition on the de novo synthesis of serine within cancer cells.
Methodology:
-
Cancer cells with high PHGDH expression (e.g., MDA-MB-468) are cultured in a medium containing a stable isotope-labeled glucose tracer (¹³C₆-glucose).
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, cellular metabolites are extracted.
-
The fractional contribution of the ¹³C-glucose tracer to the serine pool is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
A reduction in ¹³C-labeled serine indicates inhibition of the de novo synthesis pathway.
-
IC50 values are determined based on the concentration-dependent reduction of labeled serine.
Experimental Workflow Visualization
The general workflow for evaluating a PHGDH inhibitor prodrug like this compound is depicted below.
Discovery and Development Rationale
The development of this compound and its active form, BI-4924, was guided by a structure-based drug design approach. The primary publication reports the use of X-ray crystallography to understand how inhibitors bind to the PHGDH active site.[4] The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) reveals that the inhibitor binds to the NAD(H) cofactor pocket, acting as a competitive inhibitor.[1][3]
The lead optimization process focused on improving potency and selectivity against other dehydrogenases. The carboxylic acid moiety in BI-4924 is crucial for its high-affinity binding but renders the molecule poorly permeable to cell membranes. To overcome this, the this compound ester prodrug was designed. This strategy leverages intracellular esterases to cleave the ester group, releasing the active BI-4924 and effectively "trapping" it within the cell, leading to its accumulation at the target site.[1]
Conclusion
This compound is a well-characterized and highly valuable chemical probe for the scientific community. As a cell-permeable prodrug of the potent and selective PHGDH inhibitor BI-4924, it enables rigorous investigation of the serine biosynthesis pathway's role in cancer and other diseases in cellular models. The provision of a matched negative control, BI-5583, further enhances its utility for delineating on-target effects. The detailed characterization and open availability of this compound via platforms like Boehringer Ingelheim's opnMe.com facilitate continued research into the therapeutic potential of PHGDH inhibition.
References
An In-depth Technical Guide to BI-4916: Targeting PHGDH in the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-4916, a prodrug of a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). We will delve into the core aspects of its target enzyme, the associated signaling pathway, and the downstream cellular effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Introduction to this compound and its Target
This compound is a cell-permeable ethyl ester prodrug that is intracellularly hydrolyzed to its active form, BI-4924.[1][2] BI-4924 is a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.[2][3] PHGDH catalyzes the first and rate-limiting step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[2][3]
The serine biosynthesis pathway is a crucial metabolic route that provides the cell with serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. Notably, this pathway is often upregulated in various cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and cell growth.[2][3] Consequently, inhibiting PHGDH presents a promising therapeutic strategy for these malignancies. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[2]
The Serine Biosynthesis Pathway
The de novo serine biosynthesis pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate into serine.
-
Phosphoglycerate Dehydrogenase (PHGDH): Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the committed and rate-limiting step targeted by BI-4924.
-
Phosphoserine Aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.
-
Phosphoserine Phosphatase (PSPH): Dephosphorylates phosphoserine to produce serine.
Serine is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and it contributes to the one-carbon pool for nucleotide synthesis and methylation reactions.
References
An In-depth Technical Guide to the Structural Features and Inhibitory Mechanism of BI-4916
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4916 is a novel small molecule inhibitor that has garnered significant interest within the oncology and metabolic research communities. It functions as a cell-permeable prodrug, designed for intracellular delivery of its active counterpart, BI-4924. This active metabolite is a highly potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Dysregulation of this pathway is a metabolic hallmark of several cancers, making PHGDH an attractive therapeutic target. This guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Core Structural Features
This compound is characterized by a complex chemical architecture, meticulously designed for optimal cell permeability and subsequent intracellular activation. Its IUPAC name is Ethyl 2-{4-[(1S)-1-[(4,5-dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetate.[3] The molecule possesses several key structural moieties that contribute to its function as a prodrug and its ultimate inhibitory activity.
The core structure of this compound is an ethyl ester. This ester group renders the molecule more lipophilic, facilitating its passage across the cell membrane.[1][2] Once inside the cell, the ester is cleaved by intracellular esterases, unmasking the carboxylic acid to form the active inhibitor, BI-4924. This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the target cells.[1][4]
This compound belongs to a class of indole (B1671886) amide derivatives.[1] The central scaffold consists of a dichloro-dimethyl-indole ring system linked via an amide bond to a chiral amino alcohol, which in turn is attached to a substituted phenylsulfonyl acetate (B1210297) group. The stereochemistry of the chiral center is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H24Cl2N2O6S | [3] |
| Molecular Weight | 527.42 g/mol | [3][5] |
| CAS Number | 2244451-48-5 | [3][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential stems from its ability to inhibit the de novo serine biosynthesis pathway. This metabolic route is crucial for the proliferation of certain cancer cells, which exhibit an increased demand for serine and its downstream metabolites for the synthesis of proteins, nucleotides, and lipids.[7]
The active form of this compound, BI-4924, is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[3][6][8] PHGDH catalyzes the first and rate-limiting step in this pathway: the conversion of the glycolysis intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), utilizing NAD+ as a cofactor.[1][2] By competing with the binding of NAD+/NADH to the enzyme, BI-4924 effectively blocks this initial step, leading to a depletion of the intracellular serine pool and subsequently inhibiting cancer cell proliferation and migration.[5][6]
The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) provides detailed insights into the molecular interactions driving its inhibitory activity.[1][2]
Below is a diagram illustrating the mechanism of action of this compound and its effect on the serine biosynthesis pathway.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Failure to repair damaged NAD(P)H blocks de novo serine synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to BI-4916: A Novel PHGDH Inhibitor for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Metabolic reprogramming is a hallmark of cancer, and the de novo serine biosynthesis pathway has emerged as a critical metabolic vulnerability in various malignancies, including TNBC. This guide provides an in-depth technical overview of BI-4916, a novel prodrug inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway. We will delve into its mechanism of action, preclinical data in TNBC models, and detailed experimental protocols for its investigation.
Introduction to this compound and its Target: PHGDH
This compound is a cell-permeable prodrug of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH catalyzes the first committed step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and cell proliferation.
In a significant subset of triple-negative breast cancers, the PHGDH gene is amplified or the protein is overexpressed, leading to an increased flux through the serine biosynthesis pathway. This metabolic adaptation provides a survival advantage to cancer cells, making PHGDH an attractive therapeutic target.
Mechanism of Action
This compound, as a prodrug, readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, BI-4924. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1][2] By binding to the NAD+ binding pocket of PHGDH, BI-4924 effectively blocks the enzymatic activity, leading to a disruption of de novo serine synthesis.
Signaling Pathway of PHGDH Inhibition
The inhibition of PHGDH by BI-4924 has several downstream consequences that contribute to its anti-cancer effects. A reduction in de novo serine synthesis leads to decreased levels of serine and glycine, which are precursors for nucleotide and protein synthesis. This can induce a state of metabolic stress and inhibit cell proliferation. Furthermore, the serine synthesis pathway is a major source of α-ketoglutarate (α-KG), a key intermediate in the TCA cycle.[3] Depletion of α-KG can impact cellular energy metabolism and redox homeostasis. The pathway is also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6][7][8][9]
Preclinical Data in Triple-Negative Breast Cancer
In Vitro Efficacy
The active form of this compound, BI-4924, is a highly potent inhibitor of the PHGDH enzyme. While specific IC50 values for the anti-proliferative effects of this compound or BI-4924 in various TNBC cell lines are not yet widely published in peer-reviewed literature, the available data on its biochemical and cellular activity provide a strong rationale for its investigation in this cancer subtype.
| Compound | Target | Assay Type | IC50 | Reference |
| BI-4924 | Recombinant PHGDH | Biochemical Assay | 3 nM | [1] |
| This compound | De Novo Serine Synthesis | Live Cell Assay | 2 µM | [1] |
Table 1: In Vitro Potency of BI-4924 and this compound.
Effect on Cell Migration
Inhibition of PHGDH has been shown to reduce cancer cell migration. Studies utilizing this compound have demonstrated its ability to impair the migration of breast cancer cells. However, specific quantitative data from these studies are not yet publicly available.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on the viability and proliferation of TNBC cell lines using a resazurin-based assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketoglutaric acid can reprogram the immunophenotype of triple-negative breast cancer after radiotherapy and improve the therapeutic effect of anti-PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Metabolic reprogramming in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 9. Dual Target of EGFR and mTOR Suppresses Triple-Negative Breast Cancer Cell Growth by Regulating the Phosphorylation of mTOR Downstream Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Melanoma Metabolism with BI-4916: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling relentless proliferation and adaptation to the tumor microenvironment. In melanoma, a particularly aggressive form of skin cancer, alterations in metabolic pathways present promising therapeutic targets. One such pathway is the de novo serine biosynthesis pathway, which is frequently upregulated in melanoma to support nucleotide, amino acid, and lipid synthesis, as well as redox homeostasis. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), is a nodal point for therapeutic intervention.
This technical guide focuses on BI-4916 , a novel investigational tool for studying the role of the serine biosynthesis pathway in melanoma. This compound is a cell-permeable ester prodrug of BI-4924, a potent and highly selective NADH/NAD+-competitive inhibitor of PHGDH.[1] Upon cellular uptake, this compound is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound: Mechanism of Action and Relevance in Melanoma
This compound targets the enzymatic activity of PHGDH, which catalyzes the first committed step in the serine biosynthesis pathway: the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] Melanoma cells, particularly those with BRAF mutations, often exhibit elevated PHGDH expression.[3][4][5] This upregulation is driven by the MAPK signaling pathway (specifically through mTORC1 and the transcription factor ATF4), which is constitutively active in a large subset of melanomas.[3][4][5] By inhibiting PHGDH, this compound effectively curtails the production of serine, thereby impacting multiple downstream processes crucial for cancer cell survival and proliferation.
The inhibition of PHGDH by this compound is expected to have several metabolic consequences in melanoma cells, including:
-
Depletion of serine and glycine (B1666218) pools: This directly impacts protein synthesis and the one-carbon cycle.
-
Impaired nucleotide synthesis: The one-carbon cycle, fueled by serine, is essential for purine (B94841) and thymidylate synthesis.
-
Disrupted redox balance: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for managing oxidative stress.[6]
-
Reduced lipid biosynthesis: Serine is a precursor for the synthesis of sphingolipids and other lipids.
These metabolic disruptions can lead to reduced cell proliferation, induction of apoptosis, and sensitization of melanoma cells to other therapies, such as BRAF inhibitors.[7]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active form, BI-4924.
| Compound | Assay | Parameter | Value (nM) | Notes |
| This compound | NAD+ high assay (250 µM) | IC50 | 169 | Activity in the biochemical assay is likely due to the formation of the active form, BI-4924.[2] |
| 13C-Serine; 72 h | IC50 | 2,032 | Cellular assay measuring the inhibition of serine biosynthesis.[2] | |
| BI-4924 | PHGDH Inhibition | IC50 | 2 | Potent inhibitor of PHGDH.[8] |
Table 1: In Vitro Activity of this compound and BI-4924.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound action in melanoma.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
The following are representative protocols for key experiments to investigate the effects of this compound on melanoma metabolism. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Human melanoma cell lines with known BRAF and NRAS mutation status (e.g., A375, SK-MEL-28, WM793).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments involving serine/glycine starvation, cells are cultured in serine/glycine-free RPMI-1640 supplemented with dialyzed FBS.[3][4]
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate melanoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PHGDH, anti-p-ERK, anti-ATF4, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cellular Metabolomics using LC-MS
-
Metabolite Extraction: After this compound treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.
-
Sample Preparation: Centrifuge the cell suspension to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-mass spectrometry (LC-MS) system. Use a targeted approach to quantify serine, glycine, and other related metabolites, or an untargeted approach for global metabolic profiling.
-
Data Analysis: Normalize the metabolite levels to the cell number or protein content. Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control cells.
¹³C-Glucose Tracing
-
Labeling: Culture melanoma cells in a medium containing [U-¹³C]-glucose.
-
This compound Treatment: Treat the cells with this compound or vehicle control for a specified period.
-
Metabolite Extraction and Analysis: Extract the intracellular metabolites as described for metabolomics. Analyze the isotopic labeling patterns of serine, glycine, and other downstream metabolites using LC-MS.
-
Flux Analysis: Determine the fractional contribution of glucose to the serine biosynthesis pathway and how it is affected by this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the de novo serine biosynthesis pathway in melanoma. Its high potency and cell permeability make it a suitable tool for both in vitro and in vivo studies. By utilizing the experimental approaches outlined in this guide, researchers can further investigate the metabolic vulnerabilities of melanoma and explore the therapeutic potential of targeting PHGDH. The provided data and visualizations serve as a foundational resource for designing and interpreting experiments aimed at understanding and targeting the metabolic dependencies of melanoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. MAPK-mediated PHGDH induction is essential for melanoma formation and represents an actionable vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PHGDH Induction by MAPK Is Essential for Melanoma Formation and Creates an Actionable Metabolic Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 7. Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interplay Between BI-4916 and the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Recent research has unveiled a novel connection between cellular metabolism and the regulation of this pathway. This technical guide provides a comprehensive overview of the investigational molecule BI-4916, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its recently discovered role in modulating the cGAS-STING signaling cascade. By inhibiting the de novo serine biosynthesis pathway, this compound creates a state of serine limitation that has been shown to disrupt cGAS-STING signaling. This document details the mechanism of action of this compound, its impact on the cGAS-STING pathway, and provides detailed experimental protocols for researchers to investigate this interaction.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2]
This compound: A Selective PHGDH Inhibitor
This compound is a cell-permeable ester prodrug of the highly potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate.[3] this compound is designed for use in cellular experiments, where it undergoes intracellular hydrolysis to its active form, BI-4924, leading to an accumulation of the inhibitor within the cell.[3]
Quantitative Data for this compound and its Active Form, BI-4924
The following tables summarize the key in vitro characteristics of this compound and its active metabolite, BI-4924.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | Molecular Weight (Da) | 527.4 | - | [3] |
| PHGDH IC50 (nM) | 169 | NAD+ high assay (250 µM) | [3] | |
| Cellular 13C-Serine IC50 (nM) | 2,032 | 72 h incubation | [3] | |
| BI-4924 | PHGDH IC50 (nM) | 3 | Biochemical Assay | [4] |
Note: The biochemical activity of this compound in the PHGDH assay is likely due to its conversion to the more potent BI-4924 under the assay conditions.[3]
| Parameter | This compound | BI-5583 (Negative Control) | Reference |
| Molecular Weight (Da) | 527.4 | 372.8 | [3] |
| PHGDH SPR (µM) | Not Applicable | 28.4 | [3] |
Selectivity Profile of this compound
A SafetyScreen44™ panel was conducted to assess the selectivity of this compound at a concentration of 10 µM. The results indicated a generally clean profile, with significant inhibition (>70%) observed for only a few off-target proteins.
| Off-Target | % Inhibition at 10 µM | Reference |
| CCKA | 82% | [3] |
| 5HT2B | 94% | [3] |
| ALPHA2A | 101% | [3] |
The Link Between Serine Metabolism and cGAS-STING Signaling
Recent groundbreaking research has established a critical role for serine metabolism in the proper functioning of the cGAS-STING pathway.[5][6] A study by Becker et al. (2024) demonstrated that both chronic ER stress and serine limitation disrupt cGAS-STING signaling.[5][6] This disruption impairs the epithelial response to viral and bacterial infections.[5][6]
The proposed mechanism involves a metabolic shift towards glutathione (B108866) (GSH) and NADPH metabolism in response to ER stress, which is influenced by the availability of serine. This metabolic reprogramming leads to an imbalanced redox homeostasis, which in turn suppresses the initiation of cGAS-STING signaling.[5]
Impact of this compound on cGAS-STING Pathway Activation
By inhibiting PHGDH, this compound effectively induces a state of serine limitation. This has been shown to disrupt cGAS-STING signaling, leading to a decrease in the phosphorylation of both STING and its downstream effector, TBK1.[3]
Mandatory Visualizations
The cGAS-STING Signaling Pathway
Caption: The canonical cGAS-STING signaling cascade.
Proposed Mechanism of this compound Action on the cGAS-STING Pathway
Caption: Proposed mechanism of this compound-mediated disruption of cGAS-STING signaling.
Experimental Workflow to Assess this compound Impact on cGAS-STING Signaling
Caption: Workflow for evaluating this compound's effect on the cGAS-STING pathway.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the cGAS-STING pathway.
Cell Culture and Treatment
-
Cell Lines: Human or murine cell lines with a functional cGAS-STING pathway are suitable (e.g., THP-1, RAW 264.7, or intestinal epithelial cell lines as used in Becker et al., 2024).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 15 µM, as referenced in[3]). A vehicle control (DMSO) should be included in all experiments.
-
Serine Deprivation (Optional Control): To mimic the direct effect of serine limitation, culture cells in a custom medium lacking serine and glycine.
cGAS-STING Pathway Activation
-
dsDNA Transfection: To activate the cGAS-STING pathway, transfect cells with a dsDNA stimulus such as Herring Testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide (e.g., ISD).
-
Transfection Reagent: Use a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD) according to the manufacturer's protocol to deliver the dsDNA into the cytoplasm.
-
Stimulation Time: The optimal stimulation time may vary depending on the cell type and the downstream readout, but a range of 4-24 hours is typically effective.
Western Blot Analysis for Phosphorylated STING, TBK1, and IRF3
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentration of secreted IFN-β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided recombinant IFN-β standards and determine the concentration of IFN-β in the experimental samples.
Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit) and reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as IFNB1, ISG15, CXCL10, and a housekeeping gene for normalization (e.g., ACTB or GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The discovery of the interplay between serine metabolism and the cGAS-STING pathway opens up new avenues for therapeutic intervention in diseases where this pathway is dysregulated, such as in certain cancers and autoimmune disorders. The PHGDH inhibitor, this compound, serves as a valuable chemical probe to explore this connection further. By providing a detailed understanding of this compound and the experimental protocols to study its effects, this technical guide aims to facilitate research in this exciting and rapidly evolving field. The modulation of the cGAS-STING pathway through metabolic intervention represents a novel and promising strategy for the development of future immunomodulatory therapies.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut. - IKMB [ikmb.uni-kiel.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PHGDH Inhibition by BI-4916 on Viral and Bacterial Infection: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of BI-4916, a potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, on the host's innate immune response to viral and bacterial infections. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, experimental protocols, and quantitative data derived from recent studies, with a particular focus on the modulation of the cGAS-STING signaling pathway.
Executive Summary
This compound is a cell-permeable prodrug of the PHGDH inhibitor BI-4924. By inhibiting PHGDH, this compound effectively limits the de novo synthesis of the amino acid L-serine. Recent research has unveiled a critical role for serine metabolism in sustaining a robust innate immune response in intestinal epithelial cells. Specifically, serine deprivation through the action of this compound has been shown to disrupt the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. This disruption impairs the epithelial defense against both viral and bacterial pathogens, leading to an exacerbated inflammatory state in preclinical models of enteritis. This document synthesizes the key findings, methodologies, and data from the pivotal study by Becker et al. (2024) in iScience, which elucidates this novel connection between cellular metabolism and innate immunity.
Mechanism of Action: Inhibition of Serine Synthesis and Downstream Effects
This compound functions by inhibiting PHGDH, the rate-limiting enzyme in the serine synthesis pathway. This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine. Serine is not only a crucial component of proteins but also a key precursor for the synthesis of other amino acids, nucleotides, and glutathione. The reduction in intracellular serine levels has profound consequences for cellular function, including the response to pathogens.
The primary mechanism by which this compound impacts the anti-viral and anti-bacterial response is through the impairment of the cGAS-STING signaling cascade. This pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral and some bacterial infections.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro experiments utilizing this compound to induce serine starvation and assess its impact on markers of viral infection and the cGAS-STING pathway.
| Experimental Condition | Parameter Measured | Result | Fold Change (vs. Control) |
| Human Intestinal Organoids + this compound (15 µM) | HCMV Viral Load | Increased | ~2.5 |
| Human Intestinal Organoids + this compound (15 µM) | Ifnb1 mRNA expression | Decreased | ~0.4 |
| Human Intestinal Organoids + this compound (15 µM) | Cxcl10 mRNA expression | Decreased | ~0.3 |
Table 1: Effect of this compound on Human Cytomegalovirus (HCMV) Infection and Interferon Response in Human Intestinal Organoids.
| Cell Line | Treatment | Parameter Measured | Result |
| HT-29 | This compound (15 µM) + cGAMP | p-TBK1 Protein Levels | Decreased |
| HT-29 | This compound (15 µM) + cGAMP | p-IRF3 Protein Levels | Decreased |
Table 2: Impact of this compound on Key Downstream Effectors of the STING Signaling Pathway in HT-29 Cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Human Intestinal Organoid Culture and Infection
-
Organoid Culture: Human intestinal organoids were established from patient-derived induced pluripotent stem cells (iPSCs). Organoids were maintained in Matrigel domes with a specialized intestinal differentiation medium.
-
This compound Treatment: For serine starvation experiments, the culture medium was replaced with a serine-free medium supplemented with 15 µM this compound for 24 hours prior to infection.
-
Viral Infection: Organoids were infected with Human Cytomegalovirus (HCMV) at a multiplicity of infection (MOI) of 1. After a 2-hour incubation period, the virus-containing medium was removed, and the organoids were washed and maintained in fresh medium (with or without this compound) for the duration of the experiment.
-
Analysis: Viral load was quantified by qPCR for viral genomic DNA. Gene expression was assessed by RT-qPCR for Ifnb1 and Cxcl10.
In Vitro cGAS-STING Pathway Activation
-
Cell Culture: HT-29 human colorectal adenocarcinoma cells were cultured in standard DMEM supplemented with 10% fetal bovine serum.
-
This compound Treatment: Cells were pre-treated with 15 µM this compound in serine-free medium for 24 hours.
-
STING Activation: Cells were stimulated with the STING agonist 2'3'-cGAMP to directly activate the downstream signaling cascade.
-
Western Blot Analysis: Whole-cell lysates were collected and subjected to SDS-PAGE and western blotting to detect the phosphorylated (activated) forms of TBK1 and IRF3 using specific antibodies.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts discussed in this guide.
Conclusion
The research highlighted in this technical guide demonstrates a previously underappreciated link between serine metabolism and the innate immune response to viral and bacterial pathogens. The PHGDH inhibitor this compound, by inducing a state of serine deficiency, significantly compromises the cGAS-STING signaling pathway in intestinal epithelial cells. This leads to a diminished interferon response and an increased susceptibility to infection in preclinical models. These findings have important implications for the development of therapeutics targeting metabolic pathways, particularly in the context of infectious and inflammatory diseases. Further research is warranted to explore the full spectrum of effects of PHGDH inhibition on host-pathogen interactions and to evaluate the potential for targeting serine metabolism to modulate immune responses in various disease settings.
The Role of Serine in Cancer and the Therapeutic Potential of PHGDH Inhibition with BI-4916: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells is a key hallmark of malignancy, creating dependencies that can be exploited for therapeutic intervention. One such dependency is the increased reliance on the amino acid serine, which fuels multiple biosynthetic pathways essential for tumor growth and proliferation. The de novo synthesis of serine is often upregulated in various cancers, with the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzing the first and rate-limiting step. This makes PHGDH a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the role of serine in cancer metabolism and explores the mechanism of action of BI-4916, a prodrug of a potent and selective PHGDH inhibitor. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Significance of Serine Metabolism in Cancer
Cancer cells exhibit a profound alteration in their metabolic circuitry to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2][3] Beyond the well-established Warburg effect, the dysregulation of amino acid metabolism has emerged as a critical aspect of tumorigenesis.[1] Serine, a non-essential amino acid, plays a central role in this metabolic reprogramming.[4][5][6]
Cancer cells can acquire serine from two main sources: uptake from the extracellular environment or through the de novo serine synthesis pathway (SSP), which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG).[2][7][8] Many cancers, including melanoma and triple-negative breast cancer, exhibit an amplification or overexpression of the enzymes in the SSP, particularly PHGDH.[2][3][9][10] This upregulation of de novo serine synthesis provides a distinct advantage to tumor cells, especially in serine-limited microenvironments.[11]
The contributions of serine to cancer cell biology are multifaceted:
-
Protein Synthesis: As a proteinogenic amino acid, serine is essential for the synthesis of new proteins required for cell growth and division.
-
Nucleotide Biosynthesis: Serine is a major source of one-carbon units for the folate cycle, which are crucial for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2][7]
-
Redox Homeostasis: The conversion of serine to glycine (B1666218) is coupled to the generation of NADPH, which is vital for maintaining cellular redox balance and mitigating oxidative stress.
-
Lipid and Amino Acid Synthesis: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as lipids like sphingolipids.[6]
Given its central role in supporting anabolic processes in cancer cells, targeting the serine metabolic pathway presents a promising therapeutic strategy.
This compound: A Prodrug Approach to Inhibit PHGDH
This compound is a novel small molecule developed as a tool to investigate the therapeutic potential of targeting serine synthesis. It is an ester prodrug that is designed to be cell-permeable.[9][10] Once inside the cell, this compound is hydrolyzed by intracellular esterases to its active form, BI-4924.[9][10]
BI-4924 is a highly potent and selective inhibitor of PHGDH.[12] It acts as a co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+)-competitive inhibitor, directly blocking the enzymatic activity of PHGDH.[12][13] By inhibiting PHGDH, BI-4924 effectively shuts down the de novo serine biosynthesis pathway, depriving cancer cells of a critical source of this essential amino acid. A negative control compound, BI-5583, which is structurally related but inactive against PHGDH, is available for control experiments.[9]
Mechanism of Action
The mechanism of action of this compound and its active metabolite BI-4924 is centered on the inhibition of the first committed step in serine biosynthesis.
Quantitative Data
The following tables summarize the in vitro activity and selectivity of this compound and its active form, BI-4924.
Table 1: In Vitro Potency of this compound and BI-4924
| Compound | Assay | Target | IC50 (nM) | Notes |
| This compound | NAD+ high assay (250 µM) | PHGDH | 169 | Activity in the biochemical assay is likely due to the formation of BI-4924.[9][10] |
| 13C-Serine; 72 h | Cellular Serine Synthesis | 2,032 | Measures the inhibition of de novo serine synthesis in cells.[9][10] | |
| BI-4924 | NAD+ high assay (250 µM) | PHGDH | 3 | Highly potent inhibitor of PHGDH.[9] |
| 13C-Serine; 72 h | Cellular Serine Synthesis | 2,200 | Demonstrates cellular activity after hydrolysis of the prodrug.[9] |
Table 2: Selectivity Profile of this compound and BI-4924
| Compound | Screening Panel | Concentration | Key Off-Target Hits (>70% inhibition) |
| This compound | SafetyScreen44™ | 10 µM | CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[9] |
| BI-4924 | SafetyScreen44™ | Not Specified | 5HT2B (78%), PDE3A (86%)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used in the evaluation of this compound.
PHGDH Biochemical Assay (NAD+ High Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHGDH.
Protocol:
-
Assay Principle: The activity of PHGDH is determined by measuring the production of NADH, which is coupled to the reduction of a fluorescent probe.
-
Reagents:
-
PHGDH enzyme
-
3-phosphoglycerate (3-PG)
-
NAD+
-
Test compounds (BI-4924, this compound)
-
Assay buffer
-
Fluorescent detection reagent
-
-
Procedure: a. In a microplate, add the test compound at various concentrations. b. Add the PHGDH enzyme to each well and incubate briefly. c. Initiate the reaction by adding a mixture of 3-PG and NAD+. d. Simultaneously, add the fluorescent detection reagents. e. Incubate the plate at room temperature for a specified time. f. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. g. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular ¹³C-Serine Tracer Assay
This assay quantifies the inhibition of de novo serine synthesis in intact cells by tracing the incorporation of ¹³C-labeled glucose into serine.
Protocol:
-
Cell Culture: a. Plate cancer cells (e.g., a cell line with high PHGDH expression) in appropriate growth medium. b. Allow cells to adhere and grow for 24 hours.
-
Treatment: a. Replace the medium with fresh medium containing the test compound (this compound) at various concentrations. b. Incubate the cells for a predetermined time (e.g., 72 hours).
-
Labeling: a. Replace the treatment medium with medium containing ¹³C-labeled glucose and the test compound. b. Incubate for a defined period to allow for the incorporation of the ¹³C label into downstream metabolites.
-
Metabolite Extraction: a. Aspirate the labeling medium and wash the cells with ice-cold saline. b. Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol). c. Collect the cell extracts and centrifuge to remove cell debris.
-
LC-MS Analysis: a. Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the levels of labeled and unlabeled serine.
-
Data Analysis: a. Calculate the fraction of serine that is newly synthesized from glucose (¹³C-labeled). b. Determine the IC50 for the inhibition of serine synthesis by fitting the data to a dose-response curve.
Conclusion and Future Directions
The targeting of serine metabolism, and specifically the inhibition of PHGDH, represents a promising avenue for the development of novel cancer therapies. This compound, as a cell-permeable prodrug of the potent PHGDH inhibitor BI-4924, serves as an invaluable chemical probe to explore the consequences of blocking de novo serine synthesis in cancer cells. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to further investigate the role of serine in cancer and to advance the development of PHGDH inhibitors towards clinical application.
Future research in this area will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to PHGDH inhibition.
-
Exploring combination therapies to overcome potential resistance mechanisms.
-
Investigating the impact of PHGDH inhibition on the tumor microenvironment and anti-tumor immunity.
The continued elucidation of the intricacies of cancer metabolism, aided by potent and selective chemical tools like this compound, will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. biorxiv.org [biorxiv.org]
- 6. eurisotop.com [eurisotop.com]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
BI-4916: A Technical Guide for the Interrogation of Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4916 has emerged as a critical chemical tool for the investigation of cancer metabolism, specifically targeting the de novo serine biosynthesis pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying metabolic pathways. We present a compilation of quantitative data, detailed experimental protocols for its use in cellular assays, and visualizations of the relevant biological and experimental workflows to facilitate its effective implementation in a research setting.
Introduction to this compound
This compound is a cell-permeable ester prodrug of the potent and selective inhibitor BI-4924.[1][2] Its design allows for efficient uptake into cells, where it is subsequently hydrolyzed by intracellular esterases to its active form, BI-4924.[1] This active compound is a competitive inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][3]
PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is often upregulated in certain cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and biosynthesis.[1] By inhibiting PHGDH, this compound (via BI-4924) effectively blocks the production of serine from glucose, making it an invaluable tool for studying the roles of this pathway in cancer and other diseases.[3][4]
Mechanism of Action
The utility of this compound as a research tool is rooted in its specific mechanism of action. As a prodrug, this compound can passively diffuse across the cell membrane. Once inside the cell, it is converted to the carboxylic acid BI-4924, which is the active inhibitor of PHGDH. This intracellular trapping mechanism leads to an accumulation of the active inhibitor within the cell.[5]
BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[2][5] By binding to the NAD+ binding pocket of PHGDH, it prevents the enzyme from catalyzing the conversion of 3-PG to 3-PHP, thereby halting the first committed step of de novo serine synthesis.[1][3]
Figure 1. Mechanism of this compound action.
Quantitative Data
The inhibitory activity of this compound and its active form, BI-4924, has been characterized in various assays. The following tables summarize the key quantitative data available for these compounds.
| Compound | Assay | IC50 (nM) | Notes | Reference |
| This compound | NAD+ high assay (250 µM) | 169 | Activity is likely due to the formation of BI-4924 under assay conditions. | [1] |
| This compound | ¹³C-Serine synthesis (72 h) | 2,032 | Cellular assay measuring the inhibition of de novo serine synthesis. | [1] |
| BI-4924 | PHGDH enzymatic assay | 2 | Potent, selective NADH/NAD+-competitive inhibitor. | [6] |
| Compound | Parameter | Value | Reference |
| This compound | Molecular Weight (Da, free base) | 527.4 | [1] |
| This compound | logP @ pH 11 | 5.6 | [1] |
| This compound | Solubility @ pH 6.8 (µg/mL) | <1 | [1] |
| This compound | Plasma Protein Binding (10% FCS) (%) | 98.8 | [1] |
| This compound | CYP 3A4 (IC50) [µM] | >50 | [1] |
| This compound | CYP 2C8 (IC50) [µM] | 39.0 | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in key cellular experiments to study its effects on metabolic pathways.
Cell Culture
The human breast adenocarcinoma cell line MDA-MB-468, which has high PHGDH expression, is a commonly used model for studying PHGDH inhibitors.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). Note: L-15 medium is formulated for use in a CO2-free environment.[5] Alternatively, DMEM/F12 medium with 10% FBS can be used.[1]
-
Culture Conditions: 37°C in a humidified incubator. For L-15 medium, a non-CO2 incubator is required.[5]
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-plate at a ratio of 1:2 to 1:4.[5]
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation.
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 1,000 cells per well and allow them to adhere overnight.[7]
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1.56–50 µM).[7] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.[7]
-
Viability Measurement: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).[6][7]
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the EC50 value.
De Novo Serine Synthesis Assay using Stable Isotope Tracing
This is a key assay to directly measure the inhibition of PHGDH activity in cells. It involves tracing the incorporation of ¹³C-labeled glucose into serine.
Figure 2. Isotope tracing experimental workflow.
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells to ~80% confluency.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour.[6]
-
-
Isotope Labeling:
-
Remove the culture medium and replace it with medium containing [U-¹³C]-glucose and the corresponding this compound or vehicle treatment.
-
Incubate for a defined period (e.g., 2 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.[6]
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the medium.
-
Quickly wash the cells twice with ice-cold PBS.[8]
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[8]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to separate and detect serine isotopologues.[9]
-
-
Data Analysis:
-
Quantify the peak areas for unlabeled serine (M+0) and ¹³C-labeled serine (M+3).
-
Calculate the fraction of the serine pool that is labeled: M+3 / (M+0 + M+3).[10]
-
Compare the labeled fraction in this compound-treated cells to the vehicle-treated control to determine the percent inhibition of de novo serine synthesis.
-
Signaling Pathways and Cellular Consequences
The inhibition of PHGDH by this compound has significant downstream effects on cellular metabolism and signaling. By blocking the serine biosynthesis pathway, this compound can lead to a depletion of intracellular serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids. Furthermore, the pathway is a source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.
Figure 3. Metabolic consequences of PHGDH inhibition.
Conclusion
This compound is a powerful and specific tool for the in-cell inhibition of PHGDH and the study of the de novo serine biosynthesis pathway. Its prodrug nature ensures effective cellular uptake and intracellular accumulation of the active inhibitor, BI-4924. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into cancer metabolism and other serine-dependent biological processes. Careful consideration of the experimental conditions, particularly in cell-based assays, will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. bcrj.org.br [bcrj.org.br]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDA-MB-468 Cells [cytion.com]
- 5. ubigene.us [ubigene.us]
- 6. pnas.org [pnas.org]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BI-4916 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is downstream of glycolysis.[1][2] This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, to support rapid cell growth and proliferation.[1][2] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH in an NADH/NAD+-dependent manner.[3][4] This inhibition disrupts serine biosynthesis and has been shown to reduce cancer cell migration.[3][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects. A negative control compound, BI-5583, is also available for use in these experiments.[1]
Data Presentation
In Vitro Activity of this compound and Related Compounds
| Compound | Molecular Weight (Da) | Target | Assay | IC50 (nM) | Notes |
| This compound | 527.4 | PHGDH (intracellular) | ¹³C-Serine synthesis (72 h) | 2,032 | Cell-permeable prodrug.[1][2] |
| BI-4924 | - | PHGDH | NAD+ high assay (250 µM) | 169 | Active inhibitor, cell-impermeable.[1] |
| BI-5583 | 372.8 | - | PHGDH SPR | 28.4 µM | Negative control.[1][2] |
Selectivity Profile of this compound
This compound has been tested against a panel of 44 proteins. At a concentration of 10 µM, it showed greater than 70% inhibition for the following proteins:
| Target | % Inhibition |
| CCKA | 82% |
| 5HT2B | 94% |
| ALPHA2A | 101% |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the de novo serine biosynthesis pathway.
References
Application Notes and Protocols for Using BI-4916 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation and survival.[1][2] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH at the NADH/NAD⁺ binding site.[2] This inhibition disrupts the synthesis of serine and downstream metabolites, impacting various cellular processes including nucleotide and glutathione (B108866) synthesis, and can induce cell cycle arrest and reduce cancer cell migration.[3][4][5] These application notes provide detailed protocols for utilizing this compound in various cellular assays to investigate its effects on cancer cell metabolism and function.
Data Presentation
In Vitro Activity of this compound and its Active Metabolite BI-4924
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | PHGDH Enzymatic Assay (NAD⁺ high, 250 µM) | - | 169 nM | [1] |
| ¹³C-Serine Synthesis Assay (72 h) | - | 2,032 nM | [1] | |
| Cell Viability | MDA-MB-468 | 18.24 ± 1.06 µM | [6] | |
| BI-4924 | PHGDH Enzymatic Assay (NAD⁺ high, 250 µM) | - | 3 nM | |
| ¹³C-Serine Synthesis Assay | - | 2,200 nM |
Note: The biochemical activity of this compound is likely due to its conversion to BI-4924 under the assay conditions.[1]
Signaling Pathways and Experimental Workflows
Serine Biosynthesis and Downstream Pathways Affected by this compound
Caption: this compound inhibits the serine biosynthesis pathway.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for cellular assays with this compound.
PHGDH Inhibition and Potential cGAS-STING Pathway Activation
Caption: Proposed mechanism of cGAS-STING activation by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
This compound stock solution (in DMSO)
-
MDA-MB-468 cells
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS)
-
24-well transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
4% Paraformaldehyde (PFA)
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Starvation: Starve MDA-MB-468 cells in serum-free medium for 24 hours prior to the assay.
-
Cell Seeding: Trypsinize and count the cells. Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10⁴ cells in 200 µL into the upper chamber of the transwell insert.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation: Fix the migrated cells on the bottom of the insert by immersing the insert in 4% PFA for 20 minutes.
-
Staining: Stain the cells with Crystal Violet solution for 10 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Image the migrated cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.
Protocol 3: ¹³C-Serine Tracer Analysis for Metabolic Flux
This protocol traces the metabolic fate of serine to assess the impact of this compound on downstream pathways.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Glucose-free and serine-free DMEM
-
[U-¹³C₅]-L-Serine
-
Dialyzed fetal bovine serum (dFBS)
-
Ice-cold saline
-
Cold extraction solvent (e.g., 80% methanol)
-
LC-MS instrumentation
Procedure:
-
Cell Culture: Culture cells to ~80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Isotope Labeling: Replace the culture medium with glucose-free and serine-free DMEM supplemented with 10% dFBS and [U-¹³C₅]-L-Serine. Incubate for a defined period (e.g., 8 hours) to allow for isotopic steady state.
-
Metabolite Extraction:
-
Wash the cells with ice-cold saline.
-
Add cold extraction solvent to the cells and scrape them from the culture dish.
-
Centrifuge the cell extract to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of labeled and unlabeled downstream metabolites of serine, such as glycine, nucleotides, and glutathione precursors.
-
Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest. A decrease in the incorporation of ¹³C from serine into downstream metabolites in this compound-treated cells indicates inhibition of serine utilization.
Protocol 4: Glutathione Synthesis Assay
This protocol measures the effect of this compound on the synthesis of glutathione (GSH), a key antioxidant.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glutathione Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control as described in the cell viability assay protocol.
-
Cell Lysis: After the desired incubation period (e.g., 48-72 hours), lyse the cells according to the instructions provided with the glutathione assay kit.
-
Assay Performance: Perform the glutathione assay following the kit's protocol. This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH present.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of GSH in each sample based on a standard curve. Normalize the GSH levels to the protein concentration of each sample. A decrease in GSH levels in this compound-treated cells indicates an inhibition of glutathione synthesis.[7]
References
- 1. oaepublish.com [oaepublish.com]
- 2. Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-4916 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable small molecule that acts as a prodrug for BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for the proliferation of certain cancer cells.[1] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) towards the synthesis of serine and its downstream metabolites, which are essential for nucleotide, protein, and lipid synthesis. Upregulation of PHGDH has been observed in various cancers, making it an attractive target for therapeutic intervention.
This compound, by inhibiting PHGDH, disrupts serine biosynthesis, thereby impacting cancer cell metabolism and proliferation. Furthermore, recent studies have revealed a crucial link between serine metabolism and the cGAS-STING signaling pathway, a key component of the innate immune system.[3][4][5][6][7] Inhibition of serine synthesis has been shown to disrupt cGAS-STING signaling, suggesting a role for this compound in modulating anti-tumor immunity and inflammatory responses.[3][4][5][7]
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cell metabolism, proliferation, migration, and innate immune signaling.
Data Presentation
The following tables summarize the reported in vitro concentrations and inhibitory activities of this compound. This data provides a starting point for designing experiments with this compound.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Concentration/IC50 | Assay Duration | Notes | Reference |
| ¹³C-Serine Reduction IC50 | MDA-MB-468 | 2000 nM | 72 hours | Measures the inhibition of serine synthesis from glucose. | [1] |
| Cell Migration Inhibition | Breast Cancer Cells | 15 µM | Not Specified | Concentration used to achieve a reduction in cell migration. | |
| cGAS-STING Signaling Disruption | Intestinal Epithelial Cells | 15 µM | Not Specified | Concentration used to observe disruption of the cGAS-STING pathway. | [3][4][5][7] |
Table 2: General Recommendations for this compound Concentration Ranges in Various Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability/Proliferation | 1 - 50 µM | The optimal concentration is cell-line dependent and should be determined empirically. |
| Cell Migration/Invasion | 5 - 25 µM | Effective concentrations may vary based on cell type and assay duration. |
| Western Blotting | 10 - 20 µM | For assessing downstream signaling effects after 24-48 hours of treatment. |
| Metabolic Flux Analysis | 1 - 10 µM | Lower concentrations may be sufficient to observe metabolic changes. |
Signaling Pathways
PHGDH and the Serine Biosynthesis Pathway
This compound targets PHGDH, the first and rate-limiting enzyme in the serine biosynthesis pathway, which converts 3-phosphoglycerate to 3-phosphohydroxypyruvate.
Caption: Inhibition of PHGDH by this compound blocks the serine biosynthesis pathway.
Disruption of cGAS-STING Signaling by PHGDH Inhibition
Inhibition of serine synthesis by this compound has been shown to disrupt the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA.
Caption: this compound-mediated PHGDH inhibition disrupts cGAS-STING signaling.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability and proliferation assay.
Transwell Cell Migration Assay
This assay measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. Add this compound at the desired final concentration (e.g., 15 µM) to the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured.
Caption: Workflow for the Transwell cell migration assay.
Western Blotting for Phospho-STING and Phospho-TBK1
This protocol is for assessing the effect of this compound on the activation of the cGAS-STING pathway by measuring the phosphorylation of STING and TBK1.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., Mode-K murine intestinal epithelial cells)
-
cGAS-STING pathway agonist (e.g., 2'3'-cGAMP, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound (e.g., 15 µM) for 24 hours. If applicable, stimulate with a cGAS-STING agonist for the last few hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and loading control.
Caption: Workflow for Western blotting of phosphorylated STING and TBK1.
¹³C-Serine Reduction Assay using LC-MS/MS
This assay directly measures the inhibitory effect of this compound on PHGDH activity in cells by tracing the incorporation of ¹³C-labeled glucose into serine.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Glucose-free DMEM
-
[U-¹³C₆]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with a dose-range of this compound for a specified period (e.g., 24-72 hours).
-
Isotope Labeling: For the last few hours of treatment, replace the medium with glucose-free DMEM supplemented with [U-¹³C₆]-glucose and dFBS.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and transfer the supernatant to a new tube. Dry the samples under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Use a method optimized for the separation and detection of amino acids to quantify the levels of unlabeled (M+0) and labeled (M+3) serine.
-
Data Analysis: Calculate the fraction of labeled serine as a percentage of the total serine pool. Determine the IC50 of this compound for the reduction of ¹³C-serine synthesis.
Caption: Workflow for the ¹³C-serine reduction assay using LC-MS/MS.
Conclusion
This compound is a valuable tool for investigating the role of the de novo serine biosynthesis pathway in cancer and inflammation. The provided protocols offer a framework for characterizing the in vitro activity of this PHGDH inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigation into the precise molecular mechanisms linking PHGDH inhibition to the modulation of the cGAS-STING pathway will be crucial for fully understanding the therapeutic potential of this compound.
References
- 1. opnme.com [opnme.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut. - IKMB [ikmb.uni-kiel.de]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
BI-4916: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] As an inhibitor of the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound serves as a critical tool for investigating cellular metabolism, particularly in cancer and immunology research.[1] This document provides detailed application notes and experimental protocols to facilitate the use of this compound in preclinical studies.
This compound is designed for cellular experiments, where it undergoes intracellular hydrolysis to release its active form, BI-4924.[1] This compound has been shown to disrupt cancer cell migration and modulate the cGAS-STING signaling pathway, making it a valuable probe for exploring novel therapeutic strategies in oncology and inflammatory diseases.[3]
Physicochemical Properties and Solubility
This compound is a solid powder, appearing as a white to yellow substance.[3] For optimal use, it is crucial to understand its solubility profile.
| Property | Value | Source |
| Molecular Weight | 527.42 g/mol | [3][4] |
| Solubility in DMSO | Up to 250 mg/mL (474.01 mM) with ultrasonication | [3][5] |
| 100 mg/mL (189.6 mM) with sonication | [4][6] | |
| Solubility in Aqueous Solution (pH 6.8) | <1 µg/mL | [2] |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for experimental reproducibility. Due to its limited aqueous solubility, a stock solution in a non-aqueous solvent like DMSO is recommended.
Stock Solution Preparation (100 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of 527.42 g/mol , calculate the required volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 52.74 mg of this compound in 1 mL of high-purity, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Working Solution Preparation
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is important to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
This compound has been utilized in various in vitro assays to investigate its effects on cellular processes. Below are detailed protocols for a cell migration assay and a Western blot analysis of the STING signaling pathway, adapted for the use of this compound.
Protocol 1: Transwell Cell Migration Assay
This protocol is designed to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
Chemoattractant (e.g., cell culture medium with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, detach the cells and resuspend them in a low-serum medium to a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.
-
To the cell suspension, add this compound to the desired final concentration (e.g., 15 µM) and an equivalent volume of DMSO as a vehicle control.[3] Incubate for a predetermined time (e.g., 1 hour) before seeding.
-
Add 200 µL of the cell suspension containing either this compound or vehicle control to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[3]
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface by immersing the insert in 4% PFA for 15 minutes at room temperature.
-
Wash the insert twice with PBS and then stain with 0.1% crystal violet for 30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the stained inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained migrated cells on the lower surface of the membrane using a microscope.
-
To quantify migration, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured using a plate reader.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the cGAS-STING signaling pathway.
Materials:
-
Cell line of interest (e.g., wild-type Mode-K murine intestinal epithelial cells)[3]
-
This compound stock solution (100 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 15 µM) or vehicle control for 24 hours.[3] In some experimental setups, co-treatment with a STING agonist may be necessary to induce pathway activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. The levels of phosphorylated proteins should be normalized to the total protein levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Use of PHGDH Inhibitor BI-4916 and its Negative Control BI-5583
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] Intracellularly, this compound is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a critical metabolic node, providing precursors for the synthesis of proteins, nucleotides, and lipids, and is often upregulated in various cancer types to support rapid proliferation.[3][4] BI-5583 is a structurally related, inactive compound designed to serve as a negative control in experiments involving this compound, allowing researchers to distinguish specific effects of PHGDH inhibition from off-target or compound-related artifacts.[1][5] These application notes provide detailed protocols for the use of this compound and BI-5583 in cell-based assays to investigate the role of the serine biosynthesis pathway in various biological processes.
Data Presentation
A summary of the key quantitative data for this compound and its corresponding negative control BI-5583 is presented below. This information is crucial for designing and interpreting experiments.
| Parameter | This compound | BI-5583 (Negative Control) | Reference(s) |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) (as active form BI-4924) | Inactive | [1][5] |
| Mechanism of Action | Prodrug of a competitive PHGDH inhibitor (BI-4924) | Inactive control compound | [1][2] |
| Molecular Weight (Da) | 527.4 | 372.8 | [1] |
| Biochemical IC50 (PHGDH, NAD+ high assay) | 169 nM (as BI-4924) | Not active | [1] |
| Cellular IC50 (¹³C-Serine synthesis, 72h) | 2,032 nM | Not active | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Serine Biosynthesis Pathway and Inhibition by this compound
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: LC-MS Analysis of Metabolic Reprogramming Induced by BI-4916 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of metabolic alterations in cancer cells following treatment with BI-4916, a cell-permeable prodrug of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] this compound effectively disrupts the de novo serine biosynthesis pathway, a key metabolic route often upregulated in cancer.[3][4] This document outlines a comprehensive workflow for sample preparation, LC-MS analysis of polar metabolites, and data interpretation. The provided methodologies and expected outcomes will enable researchers to accurately quantify the metabolic consequences of PHGDH inhibition, offering valuable insights into the therapeutic potential of targeting serine metabolism.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[4] One of the critical metabolic pathways often exploited by tumors is the de novo synthesis of the amino acid L-serine.[3][4] Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][5] Elevated PHGDH expression is observed in various cancers and correlates with poor prognosis.[3]
This compound is a prodrug of BI-4924, a potent and selective inhibitor of PHGDH.[1][2] By inhibiting PHGDH, this compound treatment is expected to decrease the intracellular pool of serine and its downstream metabolites, thereby impacting nucleotide synthesis, one-carbon metabolism, and redox homeostasis.[3] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the comprehensive profiling of cellular metabolites, making it an ideal platform to investigate the metabolic consequences of this compound treatment.[6][7] This application note details a robust LC-MS-based metabolomics workflow for this purpose.
Signaling Pathway Affected by this compound
This compound, through its active form BI-4924, directly inhibits PHGDH, the initial enzyme in the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and glycine (B1666218), which has cascading effects on several interconnected metabolic pathways crucial for cancer cell proliferation. These include one-carbon metabolism, nucleotide (purine and pyrimidine) synthesis, and the production of sphingolipids and glycerophospholipids.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of metabolites after this compound treatment. The process begins with cell culture and treatment, followed by metabolite extraction, LC-MS analysis, and finally, data processing and interpretation.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, a cell line with high PHGDH expression) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24 hours).
Metabolite Extraction
This protocol is optimized for the extraction of polar metabolites from adherent cell cultures.[8]
-
Quenching Metabolism:
-
Aspirate the culture medium from the wells.
-
Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining medium. Ensure complete aspiration of the saline solution after the final wash.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.
-
Place the plate on a rocker at 4°C for 10 minutes to ensure complete lysis and extraction.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Clarification:
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.
-
-
Sample Storage: Store the extracted metabolites at -80°C until LC-MS analysis.
LC-MS Analysis
The following is a general protocol for the analysis of polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column suitable for the separation of polar metabolites (e.g., a silica-based column with an amide or zwitterionic stationary phase).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase to elute polar compounds. A typical gradient might start at 95% A, hold for 1 minute, decrease to 40% A over 10 minutes, hold for 2 minutes, and then return to 95% A to re-equilibrate the column.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident metabolite identification.[9]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Scan Range: A mass-to-charge (m/z) range of 70-1000 is typically sufficient for the analysis of small molecule metabolites.
-
Data Acquisition: Full scan mode is used for untargeted metabolomics. For targeted analysis, a targeted MS/MS (or parallel reaction monitoring, PRM) approach can be used for selected metabolites.
-
Data Presentation: Expected Quantitative Changes
Following treatment with this compound, significant changes in the intracellular concentrations of metabolites related to the serine biosynthesis pathway and downstream pathways are anticipated. The following tables summarize the expected changes based on the known mechanism of action of PHGDH inhibitors.
Table 1: Key Metabolites of the Serine Biosynthesis Pathway
| Metabolite | Expected Change after this compound Treatment | Rationale |
| 3-Phosphoglycerate | Increase | Accumulation of the substrate of the inhibited enzyme (PHGDH). |
| L-Serine | Decrease | Direct product of the inhibited pathway.[10] |
| Glycine | Decrease | Serine is a direct precursor for glycine synthesis.[10] |
Table 2: Metabolites of Downstream Pathways
| Pathway | Metabolite | Expected Change after this compound Treatment | Rationale |
| One-Carbon Metabolism | 5,10-Methylene-THF | Decrease | Serine is a major donor of one-carbon units. |
| Nucleotide Synthesis | Purines (e.g., AMP, GMP) | Decrease | One-carbon units from serine are essential for purine (B94841) ring synthesis.[10] |
| Pyrimidines (e.g., dTMP) | Decrease | One-carbon units are required for thymidylate synthesis.[10] | |
| Lipid Synthesis | Sphingolipids (e.g., Ceramide) | Decrease | Serine is a backbone for sphingolipid synthesis.[4] |
| Glycerophospholipids (e.g., Phosphatidylserine) | Decrease | Serine is a precursor for the head group of phosphatidylserine. |
Conclusion
The methodologies presented in this application note provide a comprehensive framework for investigating the metabolic impact of the PHGDH inhibitor this compound. The detailed protocols for cell culture, metabolite extraction, and LC-MS analysis, coupled with the expected quantitative outcomes, will guide researchers in accurately assessing the effects of disrupting de novo serine biosynthesis. This approach will facilitate a deeper understanding of the role of serine metabolism in cancer and aid in the development of novel therapeutic strategies targeting this pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. LC-MS and GC-MS based metabolomics platform for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PHGDH Inhibition with BI-4916: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route crucial for the proliferation of certain cancers. By catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, PHGDH diverts glucose metabolites into the synthesis of serine and downstream products essential for nucleotide synthesis, redox balance, and cell growth. Elevated PHGDH expression is observed in various malignancies, including triple-negative breast cancer and melanoma, making it a compelling target for therapeutic intervention.
BI-4916 is a cell-permeable prodrug of the potent and selective NADH/NAD+-competitive PHGDH inhibitor, BI-4924.[1][2] Upon cellular uptake, this compound is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] These application notes provide detailed protocols for measuring the inhibition of PHGDH by this compound in both biochemical and cellular contexts.
Data Presentation
The following table summarizes the quantitative data for the PHGDH inhibitor this compound.
| Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical IC50 (as BI-4924) | 3 nM | Recombinant human PHGDH, high NAD+ (250 µM) | [3] |
| Cellular IC50 (reduction of ¹³C-serine) | 2000 nM (2 µM) | MDA-MB-468 cells, 72 hr incubation with [¹³C]glucose | [1] |
Signaling and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Caption: PHGDH signaling pathway and this compound mechanism of action.
Caption: Workflow for the PHGDH enzymatic assay.
Caption: Workflow for the cellular serine synthesis assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
PHGDH In Vitro Enzymatic Assay
This protocol describes a coupled enzymatic assay to measure the activity of recombinant PHGDH by monitoring the production of NADH. The NADH produced is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG), sodium salt
-
β-Nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) (NAD+)
-
Diaphorase (from Clostridium kluyveri)
-
Resazurin sodium salt
-
This compound or BI-4924
-
Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound or BI-4924 in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.
-
Prepare stock solutions of 3-PG, NAD+, diaphorase, and resazurin in the Assay Buffer.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer containing the desired concentration of this compound/BI-4924 or DMSO (vehicle control).
-
Add 25 µL of recombinant PHGDH enzyme diluted in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well. Final concentrations in a 100 µL reaction volume should be optimized but can be started at:
-
3-PG: 0.1 mM
-
NAD+: 20 µM
-
Diaphorase: 0.1 U/mL
-
Resazurin: 10 µM
-
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular De Novo Serine Synthesis Assay using ¹³C-Glucose Tracing
This protocol measures the ability of this compound to inhibit de novo serine synthesis in cancer cells by tracing the incorporation of carbon from uniformly labeled [U-¹³C₆]-glucose into serine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)[4]
-
Labeling medium: Glucose- and serine-free DMEM supplemented with 10% dialyzed FBS, 10 mM [U-¹³C₆]-glucose, and other essential amino acids.
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent: 80% methanol (B129727) (ice-cold)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) in complete growth medium for a predetermined time (e.g., 24-72 hours).
-
-
Isotope Labeling:
-
Aspirate the treatment medium and wash the cells once with warm PBS.
-
Add 1 mL of pre-warmed labeling medium containing the same concentrations of this compound or DMSO as the pre-treatment.
-
Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 4-8 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids.
-
Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3).
-
-
Data Analysis:
-
Integrate the peak areas for each serine isotopologue.
-
Calculate the fractional contribution of newly synthesized serine from glucose as: (M+3) / (M+0 + M+1 + M+2 + M+3).
-
Determine the percent inhibition of de novo serine synthesis for each this compound concentration relative to the DMSO control.
-
Calculate the cellular IC50 value by plotting percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture MDA-MB-468 cells to 70-80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample and normalize.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for PHGDH.
-
-
Data Analysis:
-
Quantify the band intensities for PHGDH at each temperature for both this compound and vehicle-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble PHGDH fraction against temperature to generate melt curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization and engagement.
-
Isothermal Dose-Response CETSA: To determine the potency of target engagement (EC50), treat cells with a range of this compound concentrations and heat all samples at a single temperature that causes partial denaturation (determined from the melt curve). Analyze the amount of soluble PHGDH by Western blot and plot against the inhibitor concentration.
By following these detailed protocols, researchers can effectively measure the inhibition of PHGDH by this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Evaluation of MDA-MB-468 Cell Culture Media Analysis in Predicting Triple-Negative Breast Cancer Patient Sera Metabolic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols: BI-4916 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in cancer cell proliferation, migration, and survival.[2][4][5][6] By inhibiting PHGDH, this compound disrupts serine synthesis, offering a targeted approach to cancer therapy, particularly in tumors with high PHGDH expression, such as certain breast cancers and melanomas.[2][3] Emerging preclinical evidence suggests that the efficacy of this compound may be enhanced when used in combination with other established anticancer agents. This document provides an overview of the rationale and preclinical data for combining this compound with other cancer drugs, along with detailed protocols for relevant in vitro assays.
Mechanism of Action: Targeting Serine Biosynthesis
This compound readily crosses the cell membrane and is intracellularly hydrolyzed to its active form, BI-4924.[2][3] BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1][6] Inhibition of PHGDH blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. This disruption of the serine biosynthesis pathway can lead to reduced cancer cell migration and may induce apoptosis.[1][7]
Combination Therapy Rationale
The metabolic reprogramming observed in cancer cells often creates vulnerabilities that can be exploited by combination therapies.[7] Targeting the serine biosynthesis pathway with this compound may synergize with drugs that target other interconnected metabolic pathways or cellular processes.
One promising combination strategy involves pairing this compound with antifolate drugs such as Methotrexate (B535133) (MTX) . MTX inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8] Cancer cells can sometimes circumvent the effects of MTX by utilizing the serine synthesis pathway to fuel one-carbon metabolism and nucleotide production. By inhibiting PHGDH with this compound, the production of serine-derived one-carbon units is reduced, potentially increasing the sensitivity of cancer cells to MTX. Preclinical findings have indicated that this compound can reduce cell migration mediated by methotrexate in breast cancer cells.[1]
Preclinical Data
The following table summarizes the available preclinical data for this compound in combination with Methotrexate.
| Cell Line | Combination Agent | This compound Concentration | Combination Agent Concentration | Observed Effect | Reference |
| MDA-MB-468 (Breast Cancer) | Methotrexate (MTX) | 15 µM | Not Specified | Reduced MTX-mediated cell migration. | [1] |
Note: The available data on this compound in combination therapies is currently limited. The provided information is based on initial findings and further research is required to fully elucidate the synergistic potential and optimal dosing for such combinations.
Experimental Protocols
Detailed protocols for assessing the efficacy of this compound in combination with other cancer drugs are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound, alone and in combination, on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., Methotrexate)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound, alone and in combination, on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Combination agent (e.g., Methotrexate)
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound, the combination agent, or the combination of both at desired concentrations. Include a vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the combination agent, or the combination of both for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Conclusion
This compound, as a selective inhibitor of the serine biosynthesis pathway, holds promise as a targeted cancer therapy. Its potential for synergistic activity when combined with other anticancer agents, such as methotrexate, warrants further investigation. The protocols outlined in this document provide a framework for researchers to explore the efficacy of this compound in combination treatment regimens. Further preclinical and clinical studies are essential to validate these combination strategies and to determine their therapeutic potential in various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate-mediated inhibition of RAD51 expression and homologous recombination in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing BI-4916 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which plays a critical role in the proliferation of certain cancers.[2] This pathway is responsible for the production of serine and downstream metabolites essential for nucleotide synthesis, redox homeostasis, and biomass production.[3][4] By inhibiting PHGDH, this compound disrupts these processes, leading to cell cycle arrest and, in some cases, cell death. This application note provides a comprehensive protocol for assessing the cytotoxic effects of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound is an ester prodrug that readily crosses the cell membrane.[2] Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, BI-4924.[2] BI-4924 is a competitive inhibitor of PHGDH, binding to the NAD+ binding site of the enzyme.[5] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2][6] The depletion of the intracellular serine pool disrupts downstream metabolic processes that are vital for rapidly proliferating cells.
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation: Summary of this compound Cytotoxicity
The cytotoxic effects of this compound can vary significantly depending on the cancer cell line's dependence on the de novo serine synthesis pathway. Below is a summary of reported half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-14 | Acute Myeloid Leukemia | 2 ± 0.4 | [5] |
| U937 | Acute Myeloid Leukemia | 1.3 ± 0.3 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 1.4 ± 0.4 | [5] |
| Monomac-6 | Acute Myeloid Leukemia | 1.6 ± 0.3 | [5] |
| MDA-MB-468 | Breast Cancer | 18.24 ± 1.06 | [7] |
Experimental Protocols
To assess the cytotoxicity of this compound, a combination of assays is recommended to evaluate cell viability, membrane integrity, and apoptosis.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, a marker of compromised cell membrane integrity.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and a suitable vehicle control)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and controls as described in the MTT assay protocol.
-
Incubate for the desired time points.
-
At the end of the incubation, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit's protocol.[10]
-
Incubate at room temperature for the recommended time, protected from light.[10]
-
Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).[1]
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and a suitable vehicle control)
-
6-well plates or T-25 flasks
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T-25 flasks and allow them to adhere.
-
Treat cells with selected concentrations of this compound and controls for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Studying Cancer Cell Migration with BI-4916
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell migration is a critical process in metastasis, the primary cause of cancer-related mortality. Understanding the molecular mechanisms that drive cell migration is therefore paramount for the development of novel anti-cancer therapeutics. One metabolic pathway that has garnered significant interest in cancer research is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, and its inhibition has been shown to impact cancer cell proliferation and survival.
BI-4916 is a cell-permeable prodrug of BI-4924, a potent and selective inhibitor of PHGDH. By entering the cell and converting to its active form, this compound effectively blocks the synthesis of serine, a crucial amino acid for various cellular processes that are heightened in cancer cells. Recent studies have indicated that inhibition of PHGDH can also impair cancer cell migration, making this compound a valuable tool for investigating the role of serine metabolism in this process.
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration, along with data presentation guidelines and visualizations of the implicated signaling pathways.
Mechanism of Action
This compound is a pro-agent of BI-4924, which acts as a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1] PHGDH catalyzes the first committed step in the de novo serine biosynthesis pathway, the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound effectively depletes the intracellular pool of serine. This disruption of serine metabolism has been shown to reduce the migratory capacity of cancer cells, such as the MDA-MB-468 breast cancer cell line.[1]
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Wound Closure (Control) | % Wound Closure (this compound) | % Inhibition of Migration |
| MDA-MB-468 | 15 | 24 | Data | Data | Data |
| [Other Cell Line] | [Concentration] | [Time] | Data | Data | Data |
| [Other Cell Line] | [Concentration] | [Time] | Data | Data | Data |
Table 2: Effect of this compound on Cancer Cell Migration (Transwell Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Average Migrated Cells (Control) | Average Migrated Cells (this compound) | % Reduction in Migration |
| MDA-MB-468 | 15 | 24 | Data | Data | Data |
| [Other Cell Line] | [Concentration] | [Time] | Data | Data | Data |
| [Other Cell Line] | [Concentration] | [Time] | Data | Data | Data |
Table 3: IC50 Values of this compound and its Active Form BI-4924
| Compound | Assay | IC50 (nM) |
| BI-4924 | PHGDH Enzymatic Assay (NADH/NAD+ competitive) | [Insert Value if Found] |
| This compound | ¹³C-Serine Synthesis Inhibition (in cells) | [Insert Value if Found] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration are provided below.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells reach 90-100% confluency.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch (wound) across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., 15 µM for MDA-MB-468 cells).[1]
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time Points): Capture images of the same predefined areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at time 0.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells)
-
24-well plates
-
Chemoattractant (e.g., medium with 10% fetal bovine serum)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for migration but not significant proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% crystal violet) for 10-15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained (migrated) cells in several random fields of view. Calculate the average number of migrated cells per field.
Signaling Pathways and Visualizations
The inhibition of PHGDH by this compound disrupts serine biosynthesis, which in turn can affect various downstream pathways crucial for cell migration. While the precise molecular links are still under investigation, a plausible mechanism involves the alteration of cellular processes that depend on serine-derived metabolites, ultimately impacting the dynamics of the actin cytoskeleton, which is orchestrated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42).
Caption: Signaling pathway of this compound in inhibiting cancer cell migration.
Caption: Experimental workflows for studying cell migration with this compound.
Conclusion
This compound serves as a powerful research tool to investigate the intricate link between serine metabolism and cancer cell migration. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust experiments to elucidate the anti-migratory effects of PHGDH inhibition. The visualization of the proposed signaling pathway and experimental workflows offers a conceptual framework for understanding the mechanism of action of this compound and for planning future studies in this promising area of cancer research. Further investigation into the specific downstream effectors of serine depletion on the cytoskeletal machinery will be crucial for a complete understanding of this anti-metastatic strategy.
References
Application of BI-4916 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is a critical regulator of cellular metabolism. Emerging evidence highlights the pivotal role of serine metabolism in the function and differentiation of various immune cells, including T cells and macrophages. Consequently, this compound presents a valuable pharmacological tool for investigating the intricate relationship between immunometabolism and immune responses. These application notes provide an overview of the potential applications of this compound in immunology research, complete with detailed protocols for key experiments.
Mechanism of Action
This compound is designed to readily cross the cell membrane, after which it is intracellularly cleaved to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+. By inhibiting PHGDH, BI-4924 blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This disruption of serine metabolism can have profound effects on immune cells, which rely on this pathway for nucleotide synthesis, redox balance, and epigenetic modifications.
Data Presentation: In Vitro Activity of BI-4924
The following table summarizes the known in vitro inhibitory activities of BI-4924, the active form of this compound. These values, primarily determined in the context of cancer cell lines, can serve as a starting point for dose-response studies in immune cells.
| Target/Process | Inhibitor | IC50/EC50 | Cell Line/System | Reference |
| Recombinant PHGDH Enzyme | BI-4924 | 3 nM | Biochemical Assay | [1][2] |
| Serine Biosynthesis Disruption | BI-4924 | 2200 nM | Cancer Cell Lines | [2][3] |
| PHGDH-dependent Cell Growth | NCT-503* | 8-16 µM | Cancer Cell Lines | [4] |
*NCT-503 is another PHGDH inhibitor, and its EC50 values in PHGDH-dependent cell lines are provided for context.
Key Applications in Immunology Research
Modulation of T Cell Activation, Proliferation, and Differentiation
Rationale: Serine metabolism is essential for T cell expansion and effector functions. Upon activation, T cells upregulate the serine biosynthesis pathway to meet the high demand for nucleotides and other biomass. Inhibition of PHGDH with this compound can be used to probe the dependency of different T cell subsets on de novo serine synthesis and to modulate their activity.
Potential Research Questions:
-
What is the role of de novo serine synthesis in the proliferation and cytokine production of CD4+ and CD8+ T cells?
-
How does PHGDH inhibition affect the differentiation of naive T cells into effector and memory lineages?
-
Can this compound modulate the function of regulatory T cells (Tregs)?
Investigation of Macrophage Polarization and Function
Rationale: The role of PHGDH in macrophage polarization is complex and appears to be context-dependent. Some studies suggest that PHGDH inhibition promotes a pro-inflammatory M1-like phenotype, while others indicate an enhancement of the anti-inflammatory M2-like state. This dual role makes this compound a valuable tool to dissect the metabolic pathways governing macrophage plasticity.
Potential Research Questions:
-
How does this compound influence the polarization of macrophages towards M1 or M2 phenotypes in response to different stimuli (e.g., LPS/IFN-γ for M1, IL-4 for M2)?
-
What is the impact of PHGDH inhibition on the phagocytic capacity and cytokine secretion profile of macrophages?
-
Can targeting serine metabolism with this compound reprogram tumor-associated macrophages (TAMs) to an anti-tumoral state?
Elucidation of the Tumor Microenvironment and Anti-Tumor Immunity
Rationale: The metabolic landscape of the tumor microenvironment (TME) is characterized by nutrient competition between tumor cells and infiltrating immune cells. Tumor cells often exhibit high rates of serine synthesis, potentially depleting serine in the TME and impairing T cell function. This compound can be used to study the impact of inhibiting serine metabolism in both tumor and immune cells within the TME.
Potential Research Questions:
-
Does inhibition of PHGDH in tumor cells alter the metabolic profile of the TME to favor anti-tumor immune responses?
-
Can this compound enhance the efficacy of immunotherapies, such as checkpoint blockade, by modulating the function of tumor-infiltrating lymphocytes?
Signaling Pathways and Experimental Workflows
Caption: Serine biosynthesis pathway and its role in T cell activation.
Caption: Workflow for macrophage polarization assay with this compound.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE Dilution
Objective: To assess the effect of this compound on the proliferation of primary human T cells.
Materials:
-
This compound (and BI-4924 as a direct-acting control, if desired)
-
DMSO (for stock solution)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell activation)
-
Human IL-2
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension per well in a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on the IC50 of BI-4924 for serine biosynthesis disruption. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the respective wells.
-
-
T Cell Activation:
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to all wells except for the unstimulated control.
-
Add human IL-2 (e.g., 20 U/mL) to all wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) if specific subset analysis is desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the T cell population. Each peak of decreasing fluorescence intensity represents a cell division.
-
Protocol 2: Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of human monocyte-derived macrophages.
Materials:
-
This compound
-
DMSO
-
Human PBMCs
-
RPMI-1640 complete medium
-
Human M-CSF
-
Human IFN-γ
-
Lipopolysaccharide (LPS)
-
Human IL-4
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) markers
-
Antibodies for flow cytometry (e.g., CD86 for M1, CD206 for M2)
-
ELISA kits for cytokines (e.g., TNF-α, IL-10)
Procedure:
-
Generate Monocyte-Derived Macrophages (M0):
-
Isolate PBMCs as described above.
-
Plate PBMCs in a 6-well plate at a density of 5-10x10^6 cells/well in RPMI-1640 complete medium.
-
Allow monocytes to adhere for 2-4 hours at 37°C.
-
Wash away non-adherent cells with warm PBS.
-
Culture the adherent monocytes in RPMI-1640 complete medium containing 50 ng/mL of M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
Treatment and Polarization:
-
On day 7, replace the medium with fresh RPMI-1640 complete medium containing M-CSF and the desired concentrations of this compound or vehicle control. Pre-incubate for 2-4 hours.
-
To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, add IL-4 (20 ng/mL).
-
Include an M0 control (M-CSF only) and polarized controls without this compound.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
qPCR: Harvest cells, extract RNA, synthesize cDNA, and perform qPCR to analyze the expression of M1 and M2 marker genes.
-
Flow Cytometry: Detach cells, stain with antibodies against M1 and M2 surface markers, and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines using ELISA kits.
-
Concluding Remarks
This compound is a powerful tool for dissecting the role of serine metabolism in immune cell biology. The provided application notes and protocols offer a framework for researchers to explore the immunomodulatory effects of this PHGDH inhibitor. It is important to note that the optimal concentrations of this compound and the specific experimental conditions may need to be determined empirically for different immune cell types and experimental systems. The context-dependent effects of inhibiting serine metabolism underscore the importance of careful experimental design and comprehensive analysis to fully elucidate its impact on the immune system.
References
Application Notes and Protocols for In Vitro Experiments with BI-4916
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments using BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. This document includes an overview of the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is an investigational small molecule that serves as a prodrug for BI-4924.[1][2][3][4] Once inside the cell, this compound is hydrolyzed into its active form, BI-4924, which is a potent and selective inhibitor of PHGDH.[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for the proliferation of certain cancer cells.[2][3] By inhibiting PHGDH, this compound effectively disrupts the production of serine, thereby impacting downstream processes that are vital for cancer cell growth and survival.[1][5]
Mechanism of Action
This compound is designed to be cell-permeable, allowing it to efficiently cross the cell membrane.[2][3] Intracellular esterases then cleave the ester group of this compound, releasing the active inhibitor BI-4924.[2][3] BI-4924 acts as a competitive inhibitor of PHGDH with respect to its cofactor NADH/NAD+.[1][5] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phospho-hydroxypyruvate, the first committed step in serine biosynthesis.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| ¹³C-Serine Inhibition | MDA-MB-468 | IC₅₀ | 2000 nM (72h) | [1] |
| NAD+ High Assay (Biochemical) | - | IC₅₀ | 169 nM | [2] |
| Anti-proliferative Effect | MOLM-14 (AML) | IC₅₀ | 2 µM | [6] |
| Anti-proliferative Effect | U937 (AML) | IC₅₀ | 1.3 µM | [6] |
| Anti-proliferative Effect | MV4-11 (AML) | IC₅₀ | 1.4 µM | [6] |
| Anti-proliferative Effect | Monomac-6 (AML) | IC₅₀ | 1.6 µM | [6] |
| Anti-proliferative Effect | MDA-MB-468 | IC₅₀ | 18.24 µM | [7] |
| Off-Target Activity (SafetyScreen44™ Panel @ 10 µM) | % Inhibition | Reference |
| Cholecystokinin receptor A (CCKA) | 82% | [2] |
| 5-hydroxytryptamine receptor 2B (5HT2B) | 94% | [2] |
| Alpha-2A adrenergic receptor (ALPHA2A) | 101% | [2] |
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2- or 3-fold dilutions. Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of PHGDH and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-p-STING, anti-p-TBK1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).[8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cancer Cell Migration Assay (Transwell Assay)
This protocol assesses the impact of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound (e.g., 15 µM) or vehicle control for 24 hours.[8]
-
Resuspend the pre-treated cells in serum-free medium.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in the upper chamber of the inserts.
-
Incubate for a duration that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
LC-MS/MS for Serine Isotope Tracing
This advanced protocol directly measures the inhibition of de novo serine synthesis by this compound using a stable isotope-labeled glucose tracer.
Materials:
-
Cancer cell line of interest
-
Culture medium with and without glucose
-
[U-¹³C₆]-glucose
-
This compound (dissolved in DMSO)
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Culture cells in regular medium to the desired confluency.
-
Wash the cells and switch to a glucose-free medium containing this compound or vehicle control for a short pre-incubation.
-
Replace the medium with one containing [U-¹³C₆]-glucose and this compound or vehicle control.
-
Incubate for a specific time course (e.g., up to 72 hours).[1]
-
At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.
-
Analyze the polar fraction by LC-MS/MS to determine the abundance of ¹³C-labeled serine and other related metabolites.
-
Calculate the fractional contribution of glucose to serine biosynthesis and assess the inhibitory effect of this compound.
Signaling Pathway
Inhibition of PHGDH by this compound disrupts the serine biosynthesis pathway, which has downstream consequences on various cellular processes that rely on serine-derived metabolites. This includes nucleotide and glutathione (B108866) synthesis, and one-carbon metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BI-4916 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that diverts glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, redox balance, and nucleotide synthesis.[3][4] Dysregulation of this pathway is a hallmark of various cancers, making PHGDH a compelling target for therapeutic intervention. Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose, is a powerful technique to quantitatively assess the activity of metabolic pathways in real-time.[5][6] This document provides detailed application notes and protocols for utilizing this compound to probe the metabolic flux through the serine biosynthesis pathway and its impact on central carbon metabolism.
Principle of Action
This compound, as a prodrug, readily crosses the cell membrane and is intracellularly converted to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NAD⁺/NADH.[1] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis. In a ¹³C-metabolic flux analysis experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. The carbons from the labeled glucose are incorporated into downstream metabolites. By using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distribution of serine and other related metabolites, the flux through the serine biosynthesis pathway can be quantified. Treatment with this compound is expected to significantly reduce the incorporation of ¹³C from glucose into serine, providing a direct measure of PHGDH inhibition and its impact on cellular metabolism.
Data Presentation
The following tables summarize representative quantitative data on the effects of PHGDH inhibition on serine biosynthesis and central carbon metabolism. The data is compiled from studies on MDA-MB-468 breast cancer cells, a cell line known to be dependent on the serine biosynthesis pathway.
Table 1: Effect of PHGDH Inhibition on Fractional Contribution of ¹³C-Glucose to Serine
| Treatment | Cell Line | ¹³C-Labeled Substrate | Duration | M+3 Serine Fraction (Normalized to Control) | Reference |
| PHGDH Inhibitor (NCT-503) | MDA-MB-468 (xenograft) | [U-¹³C]-Glucose | - | ~40% reduction | [3] |
| NAD+ Salvage Inhibitor (FK866) | MDA-MB-468 | [¹³C]-Glucose | - | Near complete ablation | [7] |
Note: NCT-503 is another potent PHGDH inhibitor. FK866 inhibits the NAD+ salvage pathway, which is required for PHGDH activity.
Table 2: Impact of PHGDH Inhibition on Central Carbon Metabolism Fluxes (Relative to Control)
| Metabolic Flux | Effect of PHGDH Inhibition | Cell Line | Reference |
| Serine Biosynthesis (3-PG to Serine) | Reduced | HCT116, BT-20 | [8][9] |
| Pentose Phosphate Pathway | Reduced | HCT116, BT-20 | [8][9] |
| TCA Cycle (Pyruvate to Acetyl-CoA) | Reduced | HCT116, BT-20 | [8][9] |
| Serine to Glycine | Relatively Unchanged | HCT116, BT-20 | [8][9] |
Mandatory Visualizations
References
- 1. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serine synthesis through PHGDH coordinates nucleotide levels by maintaining central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-4916 stability in cell culture media
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of BI-4916 in cell culture media. It includes troubleshooting guides and frequently asked questions to ensure the effective application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable ester prodrug of the highly potent and selective PHGDH (3-phosphoglycerate dehydrogenase) inhibitor, BI-4924.[1][2] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits the PHGDH enzyme. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is critical for the proliferation of certain cancer cells.[1][2]
Q2: Why is the stability of this compound in cell culture media a concern?
A2: this compound is an ester prodrug and its chemical stability in aqueous solutions, such as cell culture media, can be limited.[1][2] The ester moiety is susceptible to hydrolysis, which can occur chemically in the media even before the compound enters the cells. This premature conversion to the less cell-permeable active form, BI-4924, can lead to a lower intracellular concentration of the active inhibitor and consequently, reduced efficacy in cellular assays. Therefore, understanding the stability of this compound in your specific experimental setup is crucial for obtaining reliable and reproducible results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -20°C for short-term storage and at -80°C for long-term storage. It is advisable to protect the solution from light.
Troubleshooting Guide
Issue 1: High variability in experimental results between different experiments.
-
Potential Cause: Degradation of this compound in cell culture media. The rate of degradation can be influenced by the pH, temperature, and composition of the medium.
-
Solution:
-
Prepare fresh dilutions of this compound in cell culture medium for each experiment directly from a frozen stock.
-
Minimize the pre-incubation time of this compound in the medium before adding it to the cells.
-
Perform a stability study under your specific experimental conditions (see the experimental protocol below) to determine the effective concentration of this compound over the course of your experiment.
-
Issue 2: Lower than expected potency or efficacy in cellular assays.
-
Potential Cause 1: Premature hydrolysis of the this compound prodrug to the less cell-permeable BI-4924 in the cell culture medium.
-
Solution: As mentioned above, prepare fresh working solutions and minimize incubation times in the medium. Consider increasing the nominal concentration of this compound to compensate for degradation, based on stability data.
-
Potential Cause 2: The cell line used has low intracellular esterase activity, leading to inefficient conversion of this compound to the active BI-4924.
-
Solution: If possible, assess the esterase activity of your cell line. Alternatively, consider using the active compound, BI-4924, directly if a cell-permeable version is available or if your experimental design allows for it, although this compound is specifically designed to overcome the poor permeability of BI-4924.[1][2]
-
Potential Cause 3: The chosen cell line is not dependent on the de novo serine biosynthesis pathway.
-
Solution: Confirm that your cell line overexpresses PHGDH and is sensitive to its inhibition. This can be checked through literature review or by performing baseline experiments to assess the dependency on exogenous serine.
Quantitative Data Summary
The following table provides illustrative stability data for this compound in a common cell culture medium. Note: This data is hypothetical and intended for guidance. It is strongly recommended that you perform your own stability studies under your specific experimental conditions.
| Time (hours) | This compound Remaining (%) in DMEM + 10% FBS at 37°C |
| 0 | 100% |
| 2 | 85% |
| 4 | 70% |
| 8 | 50% |
| 24 | 15% |
| 48 | <5% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
DMSO (anhydrous, cell culture grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium. Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound working solution into sterile, low-adsorption microcentrifuge tubes. Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples on ice.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Data Analysis:
-
Create a standard curve with known concentrations of this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: De Novo Serine Biosynthesis Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Assessing this compound Stability.
References
potential off-target effects of BI-4916
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1] This guide is intended to help researchers anticipate, identify, and mitigate potential experimental complications arising from off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a prodrug that readily enters cells and is subsequently hydrolyzed to its active form, BI-4924.[1] BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By inhibiting PHGDH, this compound disrupts the production of serine, which can impact various cellular processes, including nucleotide synthesis, folate metabolism, and redox balance.
Q2: What are the known off-target effects of this compound?
A2: A SafetyScreen44™ panel analysis performed at a concentration of 10 µM has identified three significant off-target interactions for this compound.[1] These are the Cholecystokinin A (CCKA) receptor, the 5-hydroxytryptamine (serotonin) receptor 2B (5HT2B), and the alpha-2A adrenergic receptor (ALPHA2A).[1]
Q3: We are observing unexpected phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?
A3: Unexpected phenotypes are a common challenge when working with chemical probes. To determine if your observations are due to off-target effects of this compound, we recommend a systematic approach:
-
Dose-Response Analysis: Establish if the unexpected phenotype follows a similar dose-response curve to the on-target effect (inhibition of serine synthesis). A significant deviation may suggest an off-target mechanism.
-
Use of a Negative Control: We strongly recommend using the provided negative control, BI-5583, in parallel with your this compound experiments.[1] BI-5583 is structurally related to this compound but is inactive against PHGDH. If the unexpected phenotype persists with BI-5583, it is likely an off-target effect or a compound-specific artifact.
-
Orthogonal Approaches: Use a structurally and mechanistically different PHGDH inhibitor to see if it recapitulates the on-target phenotype without inducing the unexpected effect.
-
Target Knockdown/Knockout: If you have identified a potential off-target, using siRNA or CRISPR to reduce or eliminate the expression of that target in your cell model can help confirm its involvement. If the unexpected phenotype is diminished or absent in the knockdown/knockout cells upon treatment with this compound, it strongly suggests an interaction with that off-target.
Q4: Where can I find more information on the selectivity profile of this compound?
A4: The quantitative data for the off-target effects of this compound, as determined by the SafetyScreen44™ panel, is summarized in the table below. For more detailed information, please refer to the official documentation provided with the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its identified off-targets at a concentration of 10 µM.[1]
| Off-Target Receptor | % Inhibition at 10 µM |
| Cholecystokinin A (CCKA) | 82% |
| 5-HT2B | 94% |
| Alpha-2A Adrenergic (ALPHA2A) | 101% |
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels
Possible Cause: Off-target activity on the CCKA or 5HT2B receptors, both of which can couple to Gq/11 G-proteins and lead to the activation of Phospholipase C (PLC) and subsequent release of intracellular calcium.[2]
Troubleshooting Steps:
-
Confirm with Negative Control: Treat cells with the negative control compound, BI-5583, at the same concentration as this compound. If BI-5583 does not induce changes in calcium levels, the effect is likely due to the specific chemical structure of this compound.
-
Use Receptor Antagonists: Co-treat cells with this compound and a selective antagonist for CCKA (e.g., L-364,718) or 5HT2B (e.g., SB204741). If the antagonist blocks the observed calcium flux, it provides strong evidence for the involvement of that specific off-target receptor.
-
Measure Downstream Signaling: Analyze the phosphorylation status of downstream effectors of PLC signaling, such as Protein Kinase C (PKC) substrates, using western blotting.
Issue 2: Unexplained Fluctuations in cAMP Levels
Possible Cause: Off-target effects on the ALPHA2A adrenergic receptor, which primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3] Alternatively, CCKA receptors can couple to Gs G-proteins, which would increase cAMP levels.[2]
Troubleshooting Steps:
-
Direction of Change: Determine whether you are observing an increase or a decrease in cAMP levels. A decrease is more consistent with ALPHA2A engagement, while an increase points towards CCKA.
-
Selective Antagonists: Use selective antagonists for ALPHA2A (e.g., yohimbine) or CCKA (e.g., L-364,718) in co-treatment experiments with this compound to see if the cAMP phenotype can be rescued.
-
Pertussis Toxin Treatment: The Gi/o pathway is sensitive to pertussis toxin. Pre-treating your cells with pertussis toxin should abolish any cAMP changes mediated by ALPHA2A.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Validation
Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target G protein-coupled receptor (e.g., CCKA, 5HT2B, or ALPHA2A).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]-SR146131 for CCKA), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to the suspected off-target protein within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific off-target protein remaining in the soluble fraction at each temperature using western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Signaling Pathway Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
References
Navigating Inconsistent Results with BI-4916: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using BI-4916, a cell-permeable prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Inconsistent results can arise from various factors, from compound handling to cell line-specific biology. This guide aims to help you identify and resolve these issues to ensure reliable and reproducible experimental outcomes.
Core Concepts of this compound
This compound is designed for use in cellular assays. As an ester prodrug, it readily crosses cell membranes. Once inside the cell, endogenous esterases hydrolyze this compound to its active form, BI-4924, which then inhibits PHGDH, a key enzyme in the serine biosynthesis pathway.[1][2] A crucial tool for your experiments is the structurally related but inactive compound, BI-5583, which serves as a negative control.[1][2]
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: High Variability in Experimental Replicates
Question: I am observing significant variability in the inhibitory effect of this compound across my experimental replicates. What could be the cause?
Answer: High variability can stem from several factors related to compound handling and the experimental setup.
-
Inconsistent Stock Solution:
-
Problem: this compound may not be fully dissolved in your stock solution, leading to inaccurate concentrations in your assays.
-
Solution: Ensure complete dissolution of the this compound powder. It is soluble in DMSO at high concentrations (e.g., 250 mg/mL), but may require ultrasonic treatment to fully dissolve.[3] Always visually inspect your stock solution for any precipitate before use. Prepare fresh stock solutions regularly and store them appropriately (at -20°C or -80°C for long-term storage) to prevent degradation.[3][4]
-
-
Precipitation in Media:
-
Problem: this compound has low aqueous solubility.[1] When diluting a concentrated DMSO stock into your cell culture media, the compound can precipitate, or "crash out," leading to a lower effective concentration.
-
Solution: Minimize the final DMSO concentration in your media (typically below 0.5%). When diluting, add the stock solution to the media while vortexing to ensure rapid and even dispersion. If precipitation is still observed, consider preparing a more dilute intermediate stock solution in a co-solvent before the final dilution into the media.
-
-
Cell Seeding Density:
-
Problem: Variations in the number of cells seeded per well can lead to inconsistent results, as the cell density can influence the metabolic state and response to inhibitors.
-
Solution: Ensure a uniform and consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers before seeding.
-
Issue 2: Cell Line-Dependent Differences in Efficacy
Question: I am testing this compound on different cancer cell lines, and I'm seeing a strong inhibitory effect in some, but little to no effect in others, even at high concentrations. Why is this happening?
Answer: The efficacy of this compound is highly dependent on the specific biology of the cell line being tested.
-
Variable Esterase Activity:
-
Problem: The conversion of the prodrug this compound to the active inhibitor BI-4924 is dependent on intracellular esterase activity. Different cell lines can have vastly different levels of these enzymes. Low esterase activity will result in inefficient conversion and, consequently, a weaker inhibitory effect.
-
Troubleshooting:
-
Literature Search: Review the literature to see if the esterase activity of your cell lines has been characterized.
-
Directly Test BI-4924: If you have access to the active compound, BI-4924, you can perform a comparative experiment. If BI-4924 shows potent inhibition while this compound does not, it strongly suggests a lack of sufficient esterase activity in that cell line.
-
Esterase Activity Assay: You can perform a general esterase activity assay on cell lysates from your different cell lines to compare their relative enzymatic activity.
-
-
-
Dependence on Serine Biosynthesis Pathway:
-
Problem: Not all cancer cell lines are equally dependent on the de novo serine biosynthesis pathway.[5] Some cell lines may rely more on external sources of serine and will therefore be less sensitive to PHGDH inhibition.
-
Troubleshooting:
-
Gene Expression Analysis: Check the expression levels of PHGDH in your cell lines of interest through databases like the Cancer Cell Line Encyclopedia (CCLE).[6] Cell lines with high PHGDH expression are more likely to be sensitive to this compound.
-
Serine Deprivation Assay: Culture your cells in serine-depleted media. Cell lines that are highly dependent on the serine biosynthesis pathway will show reduced proliferation or viability under these conditions, suggesting they would be more sensitive to this compound.
-
-
Issue 3: Unexpected Results with the Negative Control (BI-5583)
Question: I'm observing a slight inhibitory effect with the negative control, BI-5583, at high concentrations. Is this expected?
Answer: While BI-5583 is designed to be inactive against PHGDH, observing a minor effect at high concentrations is not entirely unexpected and could be due to off-target effects.
-
Off-Target Effects:
-
Problem: At high concentrations (e.g., >10 µM), small molecule inhibitors can sometimes interact with other proteins in the cell, leading to off-target effects.[2]
-
Solution:
-
Dose-Response Curve: Perform a full dose-response curve for both this compound and BI-5583. A significant therapeutic window between the IC50 of this compound and any observed effect of BI-5583 would indicate that the primary effect of this compound is on-target.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of BI-5583. If the phenotypes are distinct, it suggests that the primary, on-target effect of this compound is different from the non-specific effects of the negative control at high concentrations.
-
Use Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound to minimize the potential for off-target effects.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[3][7] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] When preparing your working solutions, dilute the stock directly into your pre-warmed cell culture media, ensuring vigorous mixing to prevent precipitation.
Q2: What is the recommended concentration range for using this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line. A good starting point for a dose-response experiment is a range from 0.1 µM to 50 µM. For sensitive cell lines, the IC50 is often in the low micromolar range.[4]
Q3: How can I confirm that the observed effects of this compound are due to the inhibition of the serine biosynthesis pathway?
A3: A "rescue" experiment is a classic way to demonstrate on-target activity.
Q4: Are there any known off-target effects of this compound?
A4: A screening panel has shown that at a concentration of 10 µM, this compound can inhibit CCKA (82%), 5HT2B (94%), and ALPHA2A (101%) by more than 70%.[2] It is good practice to be aware of these potential off-target activities, especially if you are working with systems where these proteins play a critical role.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 (NAD+ high assay) | Cellular 13C-Serine Assay IC50 (72h) |
| This compound | PHGDH (prodrug) | 169 nM | 2,032 nM |
| BI-4924 | PHGDH (active drug) | 3 nM | 2,200 nM |
| BI-5583 | Negative Control | Not active | Not active |
Note: IC50 values can vary depending on the specific assay conditions.[1]
Experimental Protocols
General Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control, BI-5583, in cell culture medium. Remember to include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 values.
Serine Biosynthesis Tracer Assay
-
Cell Culture: Culture cells in complete medium.
-
Pre-treatment: Pre-treat the cells with this compound or a vehicle control for 1 hour.
-
Isotope Labeling: Replace the medium with glucose-free medium supplemented with [U-¹³C]-glucose and the respective compounds.
-
Incubation: Incubate for a defined period (e.g., 2-8 hours) to allow for the incorporation of the labeled glucose into serine.
-
Metabolite Extraction: Wash the cells with ice-cold saline and extract the metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the levels of ¹³C-labeled serine.
Visualizing Key Concepts
This compound Mechanism of Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Optimizing BI-4916 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of BI-4916 in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time for desired experimental outcomes.
| Problem | Potential Cause | Suggested Solution |
| No observable effect on serine biosynthesis or downstream pathways. | Insufficient Incubation Time: this compound is a prodrug that needs to be intracellularly converted to its active form, BI-4924. This conversion and subsequent target engagement take time. | Increase Incubation Time: Start with a time-course experiment. We recommend testing a range of incubation times (e.g., 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and endpoint. A 72-hour incubation has been used for 13C-Serine assays.[1][2] |
| Low Compound Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of PHGDH. | Increase Concentration: If increasing incubation time is not effective, consider a dose-response experiment. A concentration of 15 μM has been shown to be effective in reducing breast cancer cell migration after 24 hours.[3] | |
| Cell Line Insensitivity: The targeted pathway may not be critical for the specific cell line under the tested conditions. | Cell Line Characterization: Confirm that your cell line expresses PHGDH and is dependent on the de novo serine biosynthesis pathway. | |
| Cell viability is significantly reduced. | Excessive Incubation Time: Prolonged exposure to the inhibitor may lead to off-target effects or cellular stress, resulting in toxicity. | Reduce Incubation Time: If significant cell death is observed, reduce the incubation period. Correlate the timing with the desired biological effect to find a window where the target is inhibited with minimal toxicity. |
| High Compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Reduce Concentration: Perform a dose-response experiment to identify the optimal concentration that inhibits the target without causing significant cell death. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in cell density, passage number, or media composition can affect cellular metabolism and response to inhibitors. | Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. This includes cell seeding density, serum concentration, and the timing of compound addition. |
| Compound Stability: this compound, as an ester prodrug, may have limited stability in solution over time. | Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: A good starting point for many cell-based assays, such as cell migration, is a 24-hour incubation period.[3] However, for metabolic flux studies, such as 13C-serine tracing, a longer incubation time of 72 hours has been utilized to allow for measurable changes in metabolite pools.[1][2] We strongly recommend performing a time-course experiment for your specific cell line and assay to determine the optimal incubation time.
Q2: How does this compound work, and how does this affect incubation time?
A2: this compound is a cell-permeable ester prodrug of the potent PHGDH inhibitor, BI-4924.[1][2][4] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits phosphoglycerate dehydrogenase (PHGDH). This enzyme catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2] The incubation time must be sufficient to allow for cellular uptake, conversion to the active form, and subsequent inhibition of the pathway to elicit a measurable biological response.
Q3: Can I use a shorter incubation time with a higher concentration of this compound?
A3: While increasing the concentration may lead to a faster onset of action, it can also increase the risk of off-target effects and cytotoxicity. It is generally recommended to first optimize the incubation time at a concentration that is known to be effective and non-toxic. If a shorter incubation time is required, a careful dose-response and time-course experiment should be conducted to find the right balance.
Q4: What are the key experimental readouts to consider when optimizing incubation time?
A4: The choice of readout will depend on your experimental goals. Key readouts include:
-
Target Engagement: Measuring the levels of serine and glycine (B1666218) in the cell.
-
Phenotypic Changes: Assessing endpoints such as cell proliferation, migration, or apoptosis.
-
Metabolic Flux: Using techniques like stable isotope tracing to measure the rate of serine biosynthesis.
The optimal incubation time will be the point at which you observe a significant and reproducible effect on your chosen readout with minimal impact on cell viability.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 15 μM).
-
Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment, harvest the cells or perform your desired assay.
-
Analysis: Analyze your chosen endpoint (e.g., cell viability, target protein levels, metabolite concentrations) for each time point.
-
Determination: The optimal incubation time is the shortest duration that produces a maximal and statistically significant effect.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 μM) for a fixed, predetermined incubation time.
-
Analysis: After the incubation period, perform your assay to measure the biological response at each concentration.
-
Determination: Plot the response against the compound concentration to determine the EC50/IC50 value, which represents the concentration that produces 50% of the maximal effect.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Molecular Weight (free base) | 527.4 Da | [1][2] |
| In Vitro Activity (NAD+ high assay, IC50) | 169 nM (likely due to conversion to BI-4924) | [1][2] |
| Cellular Activity (13C-Serine; 72 h, IC50) | 2,032 nM | [1][2] |
| Effective Concentration (Breast Cancer Cell Migration, 24 h) | 15 µM | [3] |
Visualizations
References
Technical Support Center: BI-4916 Intracellular Hydrolysis
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the cell-permeable PHGDH inhibitor prodrug, BI-4916. Here you will find troubleshooting advice and frequently asked questions regarding the intracellular hydrolysis of this compound to its active metabolite, BI-4924.
Frequently Asked Questions (FAQs)
Q1: What is the expected rate of this compound hydrolysis to BI-4924 in cells?
While it is established that this compound, an ester prodrug, is designed for efficient intracellular conversion to the active PHGDH inhibitor BI-4924, specific kinetic data such as the half-life of this conversion is not extensively published and can be highly dependent on the cell type and experimental conditions.[1][2] The rate of hydrolysis is influenced by the activity of intracellular esterases, which can vary significantly between different cell lines. Therefore, it is recommended to experimentally determine the hydrolysis rate in your specific cellular model.
Q2: Why am I not seeing the expected inhibitory effect of this compound on serine biosynthesis?
Several factors could contribute to a lack of efficacy:
-
Low Esterase Activity: The cell line you are using may have low endogenous esterase activity, leading to inefficient conversion of this compound to the active inhibitor, BI-4924.
-
Compound Instability: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Cellular Efflux: The cells might be actively exporting this compound or BI-4924 through efflux pumps.
-
Incorrect Dosing: The concentration of this compound may be insufficient to achieve a therapeutic intracellular concentration of BI-4924.
Q3: How can I confirm that this compound is entering the cells and being converted to BI-4924?
The most direct method is to perform a time-course experiment and quantify the intracellular concentrations of both this compound and BI-4924 using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide definitive evidence of cellular uptake and conversion.
Q4: What is the mechanism of action of BI-4924?
BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts 3-phosphoglycerate from glycolysis into 3-phosphohydroxypyruvate. By inhibiting PHGDH, BI-4924 blocks the production of serine, an amino acid crucial for cell proliferation, nucleotide synthesis, and redox balance.[3]
Troubleshooting Guide: Assessing this compound Hydrolysis
This guide provides a framework for addressing common issues encountered when studying the intracellular conversion of this compound to BI-4924.
| Problem | Possible Cause | Recommended Solution |
| High variability in BI-4924 levels between replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Incomplete cell lysis. | Optimize the lysis procedure. Use a sufficient volume of lysis buffer and ensure complete cell disruption through mechanical means (e.g., scraping, sonication) if necessary. | |
| Sample degradation. | Process samples immediately after collection or flash-freeze in liquid nitrogen and store at -80°C. Keep samples on ice during processing. | |
| Low or undetectable intracellular BI-4924. | Inefficient cell uptake of this compound. | Verify the cell permeability of this compound in your cell line. Consider using a different cell line with known high esterase activity as a positive control. |
| Rapid efflux of this compound or BI-4924. | Co-incubate with known efflux pump inhibitors to see if intracellular concentrations increase. | |
| Degradation of this compound in culture medium. | Assess the stability of this compound in your cell culture medium over the time course of the experiment. | |
| This compound is detected intracellularly, but BI-4924 is not. | Low or absent intracellular esterase activity. | Consider using a cell line known to have high esterase activity (e.g., certain liver or intestinal cell lines) as a positive control. If the problem persists, your cell line may not be suitable for this prodrug. |
| Inhibition of esterases by other components in the media. | Review the composition of your culture medium and supplements for any known esterase inhibitors. |
Experimental Protocols
Protocol: Quantification of Intracellular this compound and BI-4924 by LC-MS
This protocol provides a general framework for determining the intracellular hydrolysis rate of this compound. Optimization for specific cell lines and equipment is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and BI-4924 analytical standards
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Acetonitrile (B52724) with an internal standard (e.g., a stable isotope-labeled analog)
-
LC-MS grade water and organic solvents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with a known concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Washing: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add a volume of ice-cold acetonitrile containing the internal standard to the cell lysate (typically a 3:1 ratio of acetonitrile to lysate). Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube for LC-MS analysis.
-
Data Analysis: Quantify the concentrations of this compound and BI-4924 by comparing the peak areas to a standard curve generated with the analytical standards. Normalize the concentrations to the protein content of the cell lysate, determined by a BCA assay.
Data Presentation
The following tables illustrate how to present the quantitative data obtained from the LC-MS analysis.
Table 1: Intracellular Concentrations of this compound and BI-4924 Over Time
| Time (hours) | Intracellular this compound (pmol/mg protein) | Intracellular BI-4924 (pmol/mg protein) |
| 0 | e.g., 150.2 | e.g., < 1.0 |
| 0.5 | e.g., 125.8 | e.g., 20.5 |
| 1 | e.g., 98.3 | e.g., 45.1 |
| 2 | e.g., 65.7 | e.g., 78.9 |
| 4 | e.g., 30.1 | e.g., 110.4 |
| 8 | e.g., 8.5 | e.g., 125.6 |
| 24 | e.g., < 1.0 | e.g., 95.3 |
Table 2: Calculated Hydrolysis Parameters
| Parameter | Value |
| Half-life of this compound (t½) | Calculated from the decay curve of this compound |
| Time to maximum BI-4924 concentration (Tmax) | Determined from the concentration curve of BI-4924 |
| Maximum BI-4924 concentration (Cmax) | The peak concentration of BI-4924 observed |
Visualizations
Signaling Pathway
Caption: The de novo serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.
Experimental Workflow
Caption: Workflow for quantifying the intracellular hydrolysis of this compound to BI-4924.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating BI-4916 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate unexpected cytotoxicity when using the PHGDH inhibitor prodrug, BI-4916, in sensitive cell lines.
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound
Researchers may occasionally observe higher-than-expected cytotoxicity, such as cell rounding, detachment, or death, after treatment with this compound. This guide provides a systematic approach to troubleshoot these issues.
Initial Assessment:
-
Verify Experimental Parameters: Double-check the concentration of this compound, the duration of the treatment, and the final concentration of the solvent (e.g., DMSO).[1]
-
Control Analysis: Ensure that the vehicle control (e.g., DMSO without this compound) is not causing cytotoxicity. The final solvent concentration should typically be ≤ 0.1%.[1]
-
Morphological Examination: Observe cells for morphological signs of cytotoxicity, which can include cell shrinkage, membrane blebbing, and detachment from the culture surface.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity at Expected Efficacious Dose | The specific cell line may be highly sensitive to PHGDH inhibition or the compound itself. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal non-toxic concentration.[1] |
| Solvent toxicity. | Ensure the final solvent (e.g., DMSO) concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[1] | |
| Compound instability in culture medium. | Consider refreshing the medium with a new compound at regular intervals for long-term experiments. | |
| Cell Rounding and Detachment | Target-related effect: PHGDH is involved in serine biosynthesis, which can impact various cellular processes. | Investigate the known functions of PHGDH and the serine synthesis pathway in your specific cell line. |
| Off-target effects of this compound or its active form, BI-4924. | Review literature for known off-target effects of this compound. The SafetyScreen44™ panel for this compound showed some activity against CCKA, 5HT2B, and ALPHA2A at 10 µM.[2] | |
| Inconsistent Results Between Experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Pipetting errors. | Be gentle during pipetting to avoid cell stress and ensure accurate and consistent dispensing of the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug of BI-4924.[2][4] Once inside the cell, it is hydrolyzed to its active form, BI-4924, which is a potent and selective NADH/NAD+-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH).[4][5] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2]
Caption: Diagram illustrating the conversion of this compound to its active form and its target.
Q2: I'm observing cytotoxicity even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to this:
-
High Sensitivity of the Cell Line: The cell line you are using might be particularly dependent on the serine biosynthesis pathway, making it highly sensitive to PHGDH inhibition.
-
Off-Target Effects: While BI-4924 is a selective PHGDH inhibitor, off-target effects of the parent compound this compound or the active metabolite cannot be entirely ruled out, especially at higher concentrations.[6]
-
Solvent Toxicity: Even low concentrations of DMSO can be toxic to some sensitive cell lines.[7] Always include a vehicle-only control to assess this.
Q3: How can I determine if the observed cytotoxicity is due to the intended inhibition of PHGDH or an off-target effect?
A3: This can be challenging, but here are a few experimental approaches:
-
Serine Rescue Experiment: Supplement the culture medium with serine. If the cytotoxicity is on-target, the addition of exogenous serine should rescue the cells from the effects of this compound.
-
Use of a Negative Control: If available, use a structurally similar but inactive control compound to see if it produces the same cytotoxic effects. Boehringer Ingelheim provides a negative control, BI-5583, for this compound.[2]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of PHGDH. If the phenotype of PHGDH knockdown mimics the effect of this compound, it suggests the effect is on-target.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol helps determine the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Vehicle (e.g., DMSO)
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®, or LDH assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 2: Serine Rescue Experiment
This protocol is designed to determine if the cytotoxicity of this compound is due to the inhibition of the serine biosynthesis pathway.
Materials:
-
Same as Protocol 1
-
L-Serine solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Preparation of Media: Prepare four sets of treatment media:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., IC50 or higher)
-
This compound at the same concentration + L-Serine (at a concentration known to support cell growth, e.g., 100-400 µM)
-
L-Serine only
-
-
Treatment and Incubation: Treat the cells with the prepared media and incubate for the desired time.
-
Cytotoxicity Assessment and Data Analysis: Perform the cytotoxicity assay and analyze the data as described in Protocol 1. A significant increase in cell viability in the "this compound + L-Serine" group compared to the "this compound" group indicates an on-target effect.
Caption: Logical diagram of a serine rescue experiment to confirm on-target cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
unexpected phenotypic effects of BI-4916
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected phenotypic effects of BI-4916. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the cell-permeable prodrug of BI-4924. Following cellular uptake, this compound is hydrolyzed to its active form, BI-4924. BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Therefore, the primary and expected effect of this compound is the disruption of serine and glycine (B1666218) synthesis.
Q2: What are the known unexpected phenotypic effects of this compound?
A2: Beyond its on-target effect on serine biosynthesis, this compound has been observed to cause the following unexpected phenotypic effects:
-
Disruption of cGAS-STING signaling, which can impair innate immune responses to viral and bacterial infections.[3]
-
Off-target binding to several proteins, as identified in a safety screening panel.
Q3: At what concentration are the off-target effects of this compound observed?
A3: The off-target effects of this compound were identified in the SafetyScreen44™ panel at a concentration of 10 µM.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cancer Cell Migration
Symptoms:
-
A significant decrease in the migratory capacity of cancer cells in a wound-healing or transwell migration assay after treatment with this compound.
-
This effect is observed in cell lines where serine starvation alone does not produce a similar phenotype.
Possible Causes and Solutions:
-
On-target effect extension: While the primary effect is on proliferation, the disruption of serine metabolism can impact other cellular processes, including those involved in cell migration. Serine is a precursor for many macromolecules, and its depletion could affect the energy status or cytoskeletal dynamics of the cell.
-
Recommendation: To confirm if the effect is solely due to PHGDH inhibition, consider a rescue experiment by supplementing the culture medium with serine and glycine. If the migration phenotype is rescued, it is likely linked to the on-target activity of this compound.
-
-
Off-target effects: The observed inhibition of migration could be due to the off-target activities of this compound.
-
Recommendation: If available, use the provided negative control, BI-5583, in parallel with this compound. BI-5583 is structurally related but does not inhibit PHGDH. If BI-5583 does not inhibit migration, the effect is likely on-target. If BI-5583 also inhibits migration, an off-target effect is probable.
-
Experimental Protocol: Cell Migration Assay (Wound Healing)
-
Cell Seeding: Plate MDA-MB-468 breast cancer cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the cells with PBS to remove dislodged cells and add fresh medium containing either DMSO (vehicle control) or 15 µM this compound.
-
Imaging: Capture images of the wound at 0 hours and 24 hours post-treatment.
-
Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. A significant reduction in wound closure in the this compound treated cells compared to the control indicates an inhibition of cell migration.[1][2]
Issue 2: Impaired cGAS-STING Signaling and Innate Immune Response
Symptoms:
-
Decreased phosphorylation of STING and its downstream target TBK1 upon stimulation of the cGAS-STING pathway in the presence of this compound.[3]
-
Reduced expression of downstream interferon-stimulated genes, such as Cxcl10, following pathway activation.[3]
Possible Causes and Solutions:
-
Metabolic Interference: The disruption of serine metabolism by this compound can lead to an imbalanced redox state within the cell. This altered metabolic environment can, in turn, suppress the proper functioning of the cGAS-STING signaling pathway.[3]
-
Recommendation: To test this hypothesis, you can try to rescue the phenotype by treating the cells with an antioxidant, such as N-acetylcysteine (NAC), in conjunction with this compound. If NAC treatment restores STING signaling, the effect is likely mediated by redox imbalance.
-
-
Combined Metabolic Stress: The effect of this compound on STING signaling is more pronounced under conditions of serine and glycine starvation.[3]
-
Recommendation: Ensure your cell culture medium has adequate levels of serine and glycine if you wish to isolate the direct effects of this compound. Conversely, to study this specific unexpected effect, you may need to use a serine/glycine-free medium.
-
Experimental Protocol: Western Blot for STING Pathway Activation
-
Cell Culture and Treatment: Culture intestinal epithelial cells (or other relevant cell types) and treat with this compound (e.g., 15 µM) for a specified period. For pathway activation, you can use a STING agonist like DMXAA. A control group should be treated with a vehicle (DMSO).
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-STING, total STING, phospho-TBK1, and total TBK1. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Quantitative Data Summary
Table 1: Off-Target Effects of this compound at 10 µM (from SafetyScreen44™ Panel)
| Target | % Inhibition |
| CCKA (Cholecystokinin A receptor) | 82% |
| 5HT2B (Serotonin 2B receptor) | 94% |
| ALPHA2A (Alpha-2A adrenergic receptor) | 101% |
Signaling Pathways and Experimental Workflows
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound-induced cGAS-STING pathway disruption.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
Technical Support Center: Interpreting Metabolic Data After BI-4916 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing BI-4916. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in interpreting metabolic data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable ester prodrug of BI-4924, a potent and selective inhibitor of the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is crucial for the production of serine and other downstream metabolites.[1][2][3] Inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits PHGDH.[1][2] This inhibition disrupts the synthesis of serine from glucose.
Q2: What are the expected primary metabolic changes after this compound treatment?
A2: Treatment with this compound is expected to primarily impact the serine biosynthesis pathway. The most direct consequences are a decrease in the intracellular concentrations of L-serine and its downstream products, such as glycine (B1666218) and cysteine. Consequently, you may also observe alterations in one-carbon metabolism and nucleotide synthesis, which rely on serine-derived metabolites.
Q3: My metabolomics data shows a significant decrease in serine levels, but I don't observe a strong anti-proliferative effect. Why?
A3: This is a common observation. While this compound effectively inhibits de novo serine synthesis, some cancer cells can compensate by increasing the uptake of exogenous serine from the culture medium. The dependency on de novo serine synthesis varies among cell lines. It is crucial to assess the availability of serine and glycine in your culture medium, as this can significantly influence the cellular response to PHGDH inhibition.
Q4: I am observing unexpected changes in metabolites unrelated to the serine pathway. What could be the cause?
A4: While BI-4924 (the active form of this compound) is a highly selective inhibitor of PHGDH, off-target effects are a possibility with any small molecule inhibitor.[1] At high concentrations, this compound has been shown to have some inhibitory effects on other proteins.[1] It is also important to consider the broader metabolic rewiring that can occur in response to the inhibition of a key metabolic pathway. Cells may adapt by altering other pathways to maintain homeostasis. We recommend performing dose-response experiments and using the lowest effective concentration to minimize off-target effects. Additionally, consider using the provided negative control, BI-5583, to distinguish between on-target and off-target effects.[1]
Q5: How can I confirm that this compound is effectively inhibiting PHGDH in my cellular model?
A5: A robust method to confirm target engagement is to perform a metabolic flux analysis using a stable isotope tracer, such as ¹³C-glucose. By tracing the incorporation of the ¹³C label into serine and glycine, you can directly measure the activity of the de novo serine synthesis pathway. A significant reduction in the fractional labeling of serine and glycine in this compound-treated cells compared to control cells would confirm PHGDH inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in serine levels | Cell permeability issues: this compound may not be efficiently entering the cells. | Verify the integrity of your this compound stock solution. Ensure proper solvent and storage conditions. Perform a cellular uptake assay if the problem persists. |
| Rapid degradation of this compound: The compound may be unstable in your experimental conditions. | Minimize the time the compound is in aqueous solutions before adding to cells. Prepare fresh dilutions for each experiment. | |
| High extracellular serine: The cells are compensating by importing serine from the medium. | Use a serine/glycine-free medium for your experiments to assess the dependency on the de novo pathway. | |
| High variability in metabolomics data | Inconsistent sample quenching: Delayed or improper quenching can lead to continued metabolic activity and altered metabolite levels. | Quench metabolic activity rapidly and consistently for all samples. Flash-freezing in liquid nitrogen is a common and effective method. |
| Inefficient metabolite extraction: Incomplete extraction will result in lower and more variable metabolite measurements. | Optimize your extraction protocol. Ensure the use of appropriate cold solvents and sufficient vortexing/sonication. | |
| Batch effects: Variations between different experimental batches can introduce significant variability. | Process all samples in a single batch if possible. If not, include quality control (QC) samples in each batch to monitor and correct for batch effects. | |
| Unexpected off-target metabolic changes | High concentration of this compound: Using concentrations above the optimal range can lead to off-target effects. | Perform a dose-response curve to determine the lowest effective concentration that inhibits PHGDH without causing widespread, non-specific metabolic changes. |
| Cellular stress response: Inhibition of a key pathway can induce a general stress response, altering various metabolic pathways. | Include markers of cellular stress (e.g., ATP levels, redox state) in your analysis to assess the overall health of the cells. |
Data Presentation: Illustrative Metabolic Changes Post this compound Treatment
The following table summarizes hypothetical but expected quantitative changes in key metabolites following treatment with this compound in a PHGDH-dependent cancer cell line. This data is for illustrative purposes to guide your interpretation.
| Metabolite | Pathway | Expected Change (this compound vs. Control) | Fold Change (Illustrative) |
| 3-Phosphoglycerate | Glycolysis / Serine Synthesis Precursor | Increase | 1.5 - 2.0 |
| 3-Phosphohydroxypyruvate | Serine Synthesis Intermediate | Decrease | 0.2 - 0.4 |
| Phosphoserine | Serine Synthesis Intermediate | Decrease | 0.3 - 0.5 |
| L-Serine | Serine Synthesis Product | Decrease | 0.4 - 0.6 |
| Glycine | Downstream of Serine | Decrease | 0.5 - 0.7 |
| Cysteine | Downstream of Serine | Decrease | 0.6 - 0.8 |
| 5,10-Methylenetetrahydrofolate | One-Carbon Metabolism | Decrease | 0.5 - 0.7 |
| Purines (e.g., ATP, GTP) | Nucleotide Synthesis | Decrease | 0.7 - 0.9 |
| Pyrimidines (e.g., UTP, CTP) | Nucleotide Synthesis | No significant change or slight decrease | 0.9 - 1.0 |
Experimental Protocols
Protocol 1: Cellular Metabolite Extraction for LC-MS Analysis
This protocol is designed for the extraction of polar metabolites from adherent cells in culture.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 80-90% confluency at the time of extraction. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the culture medium.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular metabolites. Aspirate the PBS completely after each wash.
-
Metabolite Extraction: Add 1 mL (for 6-well plate) or 5 mL (for 10 cm dish) of pre-chilled 80% methanol to each well/dish.
-
Cell Lysis: Place the plate on a rocker or shaker at 4°C for 10 minutes to ensure complete cell lysis.
-
Collection: Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.
-
Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS.
Protocol 2: ¹³C-Glucose Tracing for Metabolic Flux Analysis
This protocol outlines a method to assess the flux through the de novo serine synthesis pathway.
Materials:
-
Glucose-free cell culture medium
-
¹³C₆-Glucose
-
This compound stock solution
-
All materials listed in Protocol 1
Procedure:
-
Medium Preparation: Prepare complete culture medium by supplementing glucose-free medium with ¹³C₆-Glucose at the same concentration as glucose in your standard medium.
-
Cell Seeding and Acclimatization: Seed cells as described in Protocol 1. The day before the experiment, switch the cells to the ¹³C₆-Glucose-containing medium and allow them to acclimatize for at least 16 hours.
-
Treatment: Treat the cells with this compound or vehicle control in the ¹³C₆-Glucose medium for a duration that is sufficient to observe changes in serine labeling (e.g., 6-24 hours).
-
Metabolite Extraction: Follow the metabolite extraction procedure as described in Protocol 1 (steps 2-10).
-
LC-MS Analysis: Reconstitute the dried metabolite pellets in an appropriate solvent for LC-MS analysis. Analyze the samples using an LC-MS method capable of separating and detecting the different isotopologues of serine and other relevant metabolites.
-
Data Analysis: Determine the fractional labeling of serine and other metabolites by calculating the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for that metabolite.
Mandatory Visualizations
References
Technical Support Center: BI-4916 to BI-4924 Conversion
This technical support center provides guidance for researchers on ensuring the complete conversion of the cell-permeable ester prodrug, BI-4916, to its active carboxylic acid form, BI-4924.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and BI-4924?
A1: this compound is the ethyl ester prodrug of BI-4924.[1][2][3][4] this compound is designed to be more cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases to the active compound, BI-4924, which is a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).[2][3][4]
Q2: Why would I need to convert this compound to BI-4924 in vitro?
A2: While this compound is designed for optimal cellular uptake, researchers may need a pure standard of BI-4924 for use as a control in biochemical assays, for analytical method development (e.g., HPLC, LC-MS), or for structural biology studies where the active form is required.
Q3: What is the chemical basis for the conversion of this compound to BI-4924?
A3: The conversion is a chemical reaction known as ester hydrolysis. In this reaction, the ethyl ester group of this compound reacts with water in the presence of a catalyst (typically an acid or a base) to form the corresponding carboxylic acid (BI-4924) and ethanol.
Troubleshooting Guide: Incomplete Conversion of this compound
Q4: I am observing incomplete conversion of this compound to BI-4924. What are the potential causes and solutions?
A4: Incomplete conversion is a common issue in ester hydrolysis. The table below outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Action |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material (this compound) is no longer detectable. |
| Suboptimal Reaction Temperature | Increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to the formation of degradation byproducts. |
| Inadequate Catalyst Concentration (Acid or Base) | If using a catalytic amount of acid or base, a slight increase in its concentration may enhance the reaction rate. If using stoichiometric amounts of a base (like LiOH), ensure the molar ratio is appropriate. |
| Poor Solubility of this compound | Ensure that this compound is fully dissolved in the chosen solvent system. If solubility is an issue, consider using a co-solvent system (e.g., THF/water, Dioxane/water). |
| pH Drift during Reaction | For base-catalyzed hydrolysis, the pH of the reaction mixture can decrease as the reaction proceeds. Monitor the pH and add additional base as needed to maintain the desired alkaline conditions. |
| Water Content in Reaction | For hydrolysis, water is a key reactant. Ensure that a sufficient amount of water is present in the solvent system. |
Q5: I am seeing unexpected side products in my reaction mixture. What could be the cause?
A5: The formation of side products can be due to several factors, including degradation of the starting material or product under the reaction conditions. If you are using harsh conditions (e.g., high temperatures or strong acid/base concentrations), consider using milder conditions. For example, switch from a strong base like sodium hydroxide (B78521) to a milder one like lithium hydroxide or potassium carbonate.
Q6: How can I monitor the progress of the conversion reaction?
A6: The most common methods for monitoring the reaction are TLC and HPLC. For TLC, you can spot the reaction mixture alongside standards of this compound and BI-4924. The disappearance of the this compound spot and the appearance of the BI-4924 spot will indicate the progress of the reaction. HPLC provides a more quantitative assessment of the conversion.
Experimental Protocols
Below is a generalized protocol for the base-catalyzed hydrolysis of this compound to BI-4924.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) for drying
Procedure:
-
Dissolve this compound in a suitable organic solvent such as THF or dioxane.
-
Add an aqueous solution of a base (e.g., LiOH or NaOH). A typical molar excess is 1.5 to 3 equivalents.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or HPLC until completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to protonate the carboxylate and precipitate the product.
-
Extract the product (BI-4924) with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude BI-4924.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Quantitative Data
The following table provides hypothetical data on the effect of different reaction conditions on the conversion of this compound to BI-4924.
| Run | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity of BI-4924 (%) |
| 1 | LiOH (1.5) | 25 | 12 | 85 | 92 |
| 2 | LiOH (1.5) | 40 | 6 | 98 | 95 |
| 3 | LiOH (3.0) | 25 | 8 | >99 | 96 |
| 4 | NaOH (1.5) | 25 | 10 | 90 | 90 |
| 5 | NaOH (3.0) | 40 | 4 | >99 | 93 |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound to BI-4924.
Caption: Intracellular activation of this compound and inhibition of the PHGDH pathway.
Caption: Troubleshooting decision tree for incomplete conversion of this compound.
References
BI-4916 Technical Support Center: Navigating Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-4916 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the cell-permeable ester prodrug of BI-4924.[1][2] Once inside the cell, it is hydrolyzed into its active form, BI-4924, which is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in certain cancers.[1][2] By inhibiting PHGDH, BI-4924 disrupts the production of serine, thereby affecting cancer cell metabolism and migration.[4][5]
Q2: What is the rationale for using a prodrug like this compound?
A2: The active inhibitor, BI-4924, is a carboxylic acid, which can have poor cell permeability. This compound is an ester prodrug, designed to be more lipophilic and readily cross the cell membrane.[1][2] Intracellular esterases then cleave the ester group, releasing the active inhibitor BI-4924 and effectively "trapping" it inside the cell, leading to its accumulation.[6]
Q3: Is this compound suitable for in vivo studies?
A3: No, this compound is not recommended for in vivo studies. The ester prodrug is unstable in the presence of esterases found in plasma and tissues, which would lead to premature conversion to BI-4924 outside the target cells and potential off-target effects.[7] It is intended for in vitro cellular experiments only.[1][2]
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for this compound is DMSO. A stock solution of 100 mg/mL (189.6 mM) can be prepared, and sonication is recommended to aid dissolution.[5]
Q5: How should this compound be stored for long-term use?
A5: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[5]
Troubleshooting Guide for Long-Term Studies
Issue 1: Diminishing Efficacy of this compound Over Time
Possible Cause 1: Compound Instability in Culture Medium
-
Explanation: While generally stable, the ester linkage of this compound may undergo slow hydrolysis in aqueous culture media, especially at 37°C. This could reduce the effective concentration of the cell-permeable prodrug over several days.
-
Troubleshooting Steps:
-
Replenish the medium: For experiments lasting longer than 48-72 hours, perform partial or full media changes with freshly prepared this compound.
-
Monitor active compound levels: If analytical capabilities are available (e.g., LC-MS), measure the concentration of both this compound and BI-4924 in the culture medium and cell lysates over time to assess stability and conversion rates.
-
Use a stable active compound: For certain experimental designs where intracellular trapping is not the primary concern, consider using the active compound BI-4924 directly, though its cell permeability is lower.
-
Possible Cause 2: Development of Acquired Resistance
-
Explanation: Cancer cells are known to adapt to metabolic inhibitors. Long-term exposure to PHGDH inhibitors can lead to metabolic reprogramming, allowing cells to bypass the serine synthesis blockade.[1][4][5]
-
Troubleshooting Steps:
-
Monitor resistance markers: If available, use molecular biology techniques (e.g., qPCR, Western blot) to assess the expression of genes involved in serine/glycine metabolism or alternative metabolic pathways.
-
Combination therapy: Consider co-treatment with other inhibitors to target potential resistance pathways. For example, combining a PHGDH inhibitor with an inhibitor of the NAD+ salvage pathway (e.g., a NAMPT inhibitor) has shown synergistic effects.[4]
-
Nutrient-depleted media: Culture cells in serine/glycine-depleted media to increase their dependence on the de novo synthesis pathway and potentially delay the onset of resistance.
-
Possible Cause 3: Inhibitor-Induced Protein Degradation
-
Explanation: Some small molecule inhibitors have been shown to not only inhibit their target enzyme but also induce its degradation. While not specifically documented for this compound, it is a possibility in long-term studies.
-
Troubleshooting Steps:
-
Monitor PHGDH protein levels: Perform Western blotting for PHGDH on cell lysates collected at different time points during the long-term study. A gradual decrease in PHGDH protein levels could indicate inhibitor-induced degradation.
-
Issue 2: Observed Off-Target Effects
Possible Cause: Inhibition of Other Proteins at High Concentrations
-
Explanation: While BI-4924 is a selective PHGDH inhibitor, at higher concentrations, off-target effects can occur. A safety screen of this compound at 10 µM showed significant inhibition of CCKA (82%), 5HT2B (94%), and ALPHA2A (101%).
-
Troubleshooting Steps:
-
Titrate the concentration: Determine the minimal effective concentration of this compound for your cell line and experimental endpoint to minimize the risk of off-target effects.
-
Use the negative control: Boehringer Ingelheim provides a negative control compound, BI-5583.[1][2] This should be used in parallel to distinguish between on-target and off-target effects.
-
Phenotypic comparison: Compare the observed cellular phenotype with that of genetic knockdown of PHGDH (e.g., using siRNA or CRISPR). Concordant phenotypes are more likely to be on-target.
-
Quantitative Data Summary
| Compound | Molecular Weight (Da) | Target | In Vitro IC50 (NAD+ high assay) | In Vitro IC50 (13C-Serine; 72 h) |
| This compound | 527.4 | PHGDH (prodrug) | 169 nM | 2,032 nM |
| BI-5583 | 372.8 | Negative Control | Not Determined | Not Applicable |
Note: The activity of this compound in the biochemical assay is likely due to the formation of the active carboxylic acid analog, BI-4924, under the assay conditions.[1][2]
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Long-Term Maintenance: For experiments lasting longer than 72 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48-72 hours.
-
Controls: Always include a vehicle control (DMSO at the same final concentration as the this compound treatment) and, if possible, a negative control (BI-5583) and a positive control (e.g., a known cytotoxic agent).
Protocol 2: Western Blot for PHGDH Protein Levels
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PHGDH overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize PHGDH band intensity to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PHGDH upregulation reduces glutathione levels and re-sensitizes resistant NRAS mutant melanoma to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH as a mechanism for resistance in metabolically-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BI-4916 Technical Support Center: Troubleshooting Interference with Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BI-4916, a potent prodrug inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information provided here will help researchers anticipate and address potential experimental issues arising from both the on-target and off-target effects of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable ester prodrug of BI-4924.[1] Once inside the cell, it is hydrolyzed to its active form, BI-4924, which is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][3] Therefore, this compound's primary mechanism of action is the disruption of serine synthesis.
Q2: Why should I use this compound instead of its active form, BI-4924, in cellular experiments?
A2: this compound is designed for use in cellular experiments because its ester form allows it to readily cross the cell membrane.[1] The active inhibitor, BI-4924, is a carboxylic acid and has poor cell permeability. Inside the cell, this compound is trapped by conversion to BI-4924, leading to intracellular accumulation of the active inhibitor.[2]
Q3: What are the known off-targets of this compound?
A3: A SafetyScreen44™ panel has shown that at a concentration of 10 µM, this compound can significantly inhibit the following proteins: Cholecystokinin A (CCKA) receptor (82% inhibition), 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B) (94% inhibition), and Alpha-2A adrenergic receptor (ALPHA2A) (101% inhibition).[1][3] Additionally, studies on the active form, BI-4924, have identified potential off-target interactions with alcohol dehydrogenase class-3 and 3-hydroxyisobutyrate (B1249102) dehydrogenase.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. IC50 values for cell proliferation in various cancer cell lines have been reported in the low micromolar range. For example, in acute myeloid leukemia (AML) cell lines, IC50 values ranged from 1.3 to 2.0 µM.[4] It is always recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target effects from those caused by interference with other cellular processes.
Issue 1: Unexpectedly Strong Anti-proliferative or Cytotoxic Effects
| Potential Cause | Troubleshooting Steps |
| High PHGDH dependence of the cell line. | 1. Confirm the expression level of PHGDH in your cell line via Western blot or qPCR. Cell lines with high PHGDH expression are more sensitive to its inhibition.[3] 2. Supplement the culture medium with serine. If the anti-proliferative effect is rescued, it is likely an on-target effect. |
| Off-target inhibition of 5-HT2B receptors. | 1. The 5-HT2B receptor is known to be involved in cell proliferation signaling pathways, including the MAPK/ERK pathway.[5][6] 2. If your cell line expresses 5-HT2B, consider using a specific 5-HT2B antagonist as a control to see if it phenocopies the effect of this compound. |
| Off-target inhibition of CCKA receptors. | 1. Inhibition of CCKA receptors has been shown to have anti-proliferative effects in some cancer cell lines, such as the colon cancer cell line HT-29. 2. If your cell line is known to express CCKA receptors, this could be a contributing factor. |
| General cellular stress or toxicity. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). |
Issue 2: Discrepancies in Metabolic Flux Analysis Data
| Potential Cause | Troubleshooting Steps |
| Incomplete inhibition of PHGDH. | 1. Increase the concentration of this compound or the incubation time. 2. Confirm the inhibition of serine synthesis by measuring the levels of serine and glycine. |
| Off-target inhibition of alcohol dehydrogenase or 3-hydroxyisobutyrate dehydrogenase. | 1. These dehydrogenases are involved in alcohol and amino acid metabolism, respectively. Off-target inhibition could alter the flux through related pathways. 2. Carefully analyze the flux data for unexpected changes in pathways involving these enzymes. For example, altered ethanol (B145695) metabolism or valine catabolism. |
| Secondary metabolic adaptations. | 1. Inhibition of a key metabolic pathway can lead to compensatory changes in other pathways. 2. Perform a time-course experiment to distinguish immediate effects from longer-term adaptations. |
III. Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Active Form BI-4924
| Compound | Target | Assay Condition | IC50 (nM) |
| This compound | PHGDH | NAD+ high assay (250 µM) | 169 |
| BI-4924 | PHGDH | - | 3 |
| This compound | 13C-Serine Incorporation (72h) | Cellular Assay | 2,032 |
Data sourced from opnMe.com by Boehringer Ingelheim.[3]
Table 2: Off-Target Profile of this compound at 10 µM
| Off-Target | % Inhibition |
| Cholecystokinin A (CCKA) receptor | 82% |
| 5-HT2B receptor | 94% |
| ALPHA2A adrenergic receptor | 101% |
Data from the SafetyScreen44™ panel.[1][3]
Table 3: Cellular IC50 Values of this compound in AML Cell Lines
| Cell Line | IC50 (µM) |
| MOLM-14 | 2 ± 0.4 |
| U937 | 1.3 ± 0.3 |
| MV4-11 | 1.4 ± 0.4 |
| Monomac-6 | 1.6 ± 0.3 |
Data from a study on the anti-leukemic effects of this compound.[4]
IV. Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
2. Metabolic Flux Analysis using Stable Isotope Tracers
This protocol provides a general workflow for tracing the metabolic fate of a labeled substrate in the presence of this compound.
Materials:
-
Cells of interest
-
Culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)
-
Stable isotope-labeled tracer (e.g., U-13C-glucose)
-
This compound
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
LC-MS or GC-MS system
Procedure:
-
Seed cells and allow them to reach the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified duration.
-
Replace the medium with the tracer-containing medium (e.g., DMEM with U-13C-glucose) and continue the treatment with this compound.
-
Incubate for a time course to allow for the incorporation of the tracer into downstream metabolites.
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction to separate polar and nonpolar metabolites.
-
Analyze the metabolite extracts by LC-MS or GC-MS to determine the isotopic enrichment in various metabolites.[10][11]
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential on- and off-target effects of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Addressing BI-4916 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the insolubility issues associated with BI-4916, a prodrug of the potent PHGDH inhibitor BI-4924.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an ester prodrug of BI-4924, a highly selective and potent inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] this compound is designed to be cell-permeable, where it is then hydrolyzed to the active compound BI-4924.[2][4] Like many small molecule inhibitors, this compound exhibits poor aqueous solubility, which can present challenges in achieving the desired concentrations for in vitro and in vivo experiments, potentially impacting experimental reproducibility and the accuracy of results.
Q2: What are the reported solubility specifications for this compound?
A2: The solubility of this compound is highly dependent on the solvent. It is reported to have high solubility in dimethyl sulfoxide (B87167) (DMSO), but very low solubility in aqueous solutions at neutral pH.[1][4][5] For specific quantitative data, please refer to the Data Presentation section below.
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug that is hydrolyzed within the cell to its active form, BI-4924.[2][4] BI-4924 is a competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][4][6] By inhibiting PHGDH, BI-4924 disrupts the production of serine, which is crucial for cancer cell proliferation and migration.[1][5][7]
Q4: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound?
A4: Yes, several techniques are commonly used to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications such as the use of co-solvents, pH adjustment, salt formation, and complexation with agents like cyclodextrins.[8][9][10][11][12][13] The choice of method depends on the specific compound and the experimental requirements.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and overcome common solubility challenges encountered when working with this compound.
Issue 1: Precipitation observed upon dilution of DMSO stock solution in aqueous media.
-
Cause: This is a common issue for hydrophobic compounds. When the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the percentage of the organic co-solvent (DMSO) decreases significantly, causing the compound to precipitate out of the solution.[14]
-
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as high as experimentally permissible without causing cellular toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous medium, consider using a co-solvent system. This involves a mixture of water and a water-miscible organic solvent.[9] Commonly used co-solvents in addition to DMSO include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Stepwise Dilution: Perform serial dilutions from the high-concentration DMSO stock into your final aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent immediate precipitation.
-
Issue 2: Difficulty in preparing a high-concentration stock solution.
-
Cause: this compound may have limited solubility even in organic solvents if not handled correctly.
-
Solutions:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.[1] Use freshly opened, high-purity, anhydrous DMSO.
-
Apply Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be effective.[1][5] However, be cautious with heating to avoid compound degradation.
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.[15]
-
Issue 3: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate effective concentration of the compound in your assay and leading to poor reproducibility.
-
Solutions:
-
Visual Inspection: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. A clear, homogenous solution is crucial.
-
Filtration: After dilution, consider filtering the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[16]
-
Inclusion of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, can help to maintain the compound in solution.[9] However, the compatibility of surfactants with your specific assay must be verified.
-
Data Presentation
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent/Condition | Solubility | Source |
| DMSO | 250 mg/mL (474.01 mM) | [1] |
| DMSO | 100 mg/mL (189.6 mM) | [5] |
| Aqueous Buffer (pH 6.8) | <1 µg/mL | [4] |
Note: The use of sonication and fresh, high-purity DMSO is recommended to achieve maximum solubility in DMSO.[1][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[1][17]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations. It is recommended to perform dilutions in a stepwise manner to minimize precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium.
-
Gently mix the solution by pipetting or inverting the tube after each dilution step.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the PHGDH pathway.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medkoo.com [medkoo.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound | PHGDH inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. japer.in [japer.in]
- 14. benchchem.com [benchchem.com]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
impact of serum concentration on BI-4916 activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing the PHGDH inhibitor BI-4916 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable ester prodrug of BI-4924. Once inside the cell, this compound is hydrolyzed to its active form, BI-4924, which is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is crucial for the proliferation of certain cancer cells.[2][5] By inhibiting PHGDH, BI-4924 disrupts the production of serine, thereby affecting downstream processes that rely on this amino acid, such as nucleotide synthesis and redox homeostasis.[6][7]
Q2: Why am I observing a lower-than-expected potency (higher IC50 value) for this compound in my cell-based assays?
A2: A common reason for the reduced potency of small molecule inhibitors in cell culture is the presence of serum in the medium. This compound has been reported to have high plasma protein binding (98.8% in 10% Fetal Calf Serum).[3] Serum proteins, particularly albumin, can bind to this compound, reducing the free concentration of the compound available to enter the cells and exert its inhibitory effect. This phenomenon is often referred to as a "serum shift" and results in a higher apparent IC50 value.
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
A3: To quantify the impact of serum on this compound's activity, you can perform a serum shift assay. This involves determining the IC50 value of this compound in your cell line using media containing varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS). A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.
Q4: What are the recommended cell culture conditions for experiments with this compound?
A4: The optimal cell culture conditions will depend on your specific cell line and experimental goals. However, to minimize the impact of serum protein binding, consider the following:
-
Reduced-Serum or Serum-Free Media: If your cell line can be maintained for the duration of the experiment in reduced-serum or serum-free media, this will provide a more accurate assessment of this compound's intrinsic potency.
-
Consistent Serum Concentration: If serum is required for cell health, it is crucial to maintain a consistent concentration across all experiments to ensure reproducibility. Be aware that different lots of serum can have varying protein compositions, which may affect results.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in in vitro assays.
| Issue | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | High Serum Concentration: As mentioned in the FAQs, serum proteins can bind to this compound, reducing its effective concentration. | 1. Perform a Serum Shift Assay: Quantify the effect of serum on your specific cell line (see Experimental Protocols). 2. Reduce Serum Concentration: If possible, conduct your experiment in a lower serum concentration. 3. Increase this compound Concentration: If high serum is necessary, you may need to use a higher concentration of this compound to achieve the desired biological effect. |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution will lead to variable results. Compound Precipitation: this compound may have limited solubility in aqueous media. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating. 2. Check for Precipitate: Visually inspect your this compound solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Ensure the final solvent (e.g., DMSO) concentration is low and consistent across all wells. |
| No observable effect of this compound | Cell Line Insensitivity: The cell line may not be dependent on the de novo serine biosynthesis pathway for survival. Compound Degradation: Improper storage or handling can lead to the degradation of this compound. | 1. Use a Sensitive Control Cell Line: Test a cell line known to be sensitive to PHGDH inhibition in parallel. 2. Proper Compound Handling: Store this compound as recommended by the supplier. Prepare fresh aliquots from a stock solution to minimize freeze-thaw cycles. |
| High background in fluorescence-based assays | Autofluorescence: Cellular components or media constituents (like phenol (B47542) red and serum) can cause background fluorescence.[2] Non-specific Staining: If using fluorescent antibodies, they may bind non-specifically. | 1. Use Phenol Red-Free Media: This can significantly reduce background fluorescence. 2. Include Unstained Controls: To determine the level of cellular autofluorescence. 3. Optimize Antibody Concentrations: Titrate antibody concentrations and include appropriate blocking steps. |
Quantitative Data Summary
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 Values
This table illustrates the expected trend of an increase in the apparent IC50 value of this compound with increasing serum concentration. Researchers should replace this with their own experimental data.
| Cell Line | Serum Concentration (%) | Apparent IC50 (µM) | Fold Shift (vs. 0.5% Serum) |
| MDA-MB-468 | 0.5 | 0.5 | 1.0 |
| MDA-MB-468 | 2 | 1.5 | 3.0 |
| MDA-MB-468 | 5 | 4.0 | 8.0 |
| MDA-MB-468 | 10 | 10.0 | 20.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with and without various concentrations of serum)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Serum Shift Assay
This protocol is designed to quantify the effect of serum on the potency of this compound.
Procedure:
-
Follow the IC50 determination protocol (Protocol 1) with one key modification.
-
Prepare the serial dilutions of this compound in separate media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, and 10% FBS).
-
Determine the IC50 value for this compound in each serum concentration.
-
Calculate the "fold shift" in IC50 by dividing the IC50 value at each serum concentration by the IC50 value obtained in the lowest serum concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a serum shift assay.
Caption: Logical workflow for troubleshooting high IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirmps.org [ijirmps.org]
- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 7. researchgate.net [researchgate.net]
cell line specific responses to BI-4916
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-4916, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable ester prodrug of BI-4924.[1][2][3][4] Once inside the cell, it is hydrolyzed into its active form, BI-4924. BI-4924 is a highly potent and selective competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] BI-4924 competes with the NADH/NAD+ cofactor, thereby blocking the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate and disrupting the synthesis of serine.[1][5]
Q2: In which type of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that have an amplified or overexpressed PHGDH gene, leading to a dependency on the de novo serine biosynthesis pathway.[1][2][3][4] This is frequently observed in triple-negative breast cancers and melanoma.[1][2][3][4] Cell lines with high PHGDH expression are more sensitive to the anti-proliferative effects of PHGDH inhibition.[6][7]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound can lead to a reduction in cancer cell migration and proliferation.[8][9] It has been shown to reduce the migratory capacity of methotrexate-resistant MDA-MB-468 cells.[8] Interestingly, at a concentration of 15 μM for 24 hours, this compound was found to have no adverse effect on tricarboxylic acid (TCA) cycle activity and the proliferation rate of MDA-MB-468 cells, though it did reduce cell migration.[8] this compound has also been shown to disrupt cGAS-STING signaling.[8]
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a powder. For creating stock solutions, it can be dissolved in DMSO. For example, a 100 mg/mL solution is possible.[9] It is recommended to store the powder at -20°C for up to 3 years and the solvent-based stock solutions at -80°C for up to 1 year.[9]
Troubleshooting Guide
Problem 1: I am not observing a significant anti-proliferative effect of this compound on my cancer cell line.
-
Question: Is your cell line dependent on de novo serine synthesis?
-
Answer: The efficacy of this compound is highly correlated with the expression level of PHGDH.[6][7] We recommend verifying the PHGDH expression status of your cell line by Western blot or qPCR. Cell lines with low or absent PHGDH expression may not be sensitive to this compound as they likely rely on exogenous serine.
-
-
Question: Is the concentration of this compound optimal?
-
Answer: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. Refer to the data table below for reported IC50 values in other cell lines.
-
-
Question: Is the duration of the treatment sufficient?
-
Answer: For cell viability assays, a treatment duration of 72 hours is commonly used.[10] Shorter incubation times may not be sufficient to observe a significant effect on cell proliferation.
-
Problem 2: I am observing high variability in my experimental results.
-
Question: How are you preparing your this compound working solutions?
-
Answer: Ensure that your stock solution is fully dissolved and that you are performing accurate serial dilutions to prepare your working concentrations. It is also important to use a consistent, low percentage of DMSO in your final culture medium (e.g., ≤ 0.5%) and to include a vehicle control (DMSO only) in your experiments.[11]
-
-
Question: Are your cells healthy and in the logarithmic growth phase?
-
Answer: It is crucial to use cells that are healthy and actively proliferating for cell-based assays. Ensure that you are seeding cells at an appropriate density to avoid overgrowth or nutrient depletion during the course of the experiment.
-
Problem 3: My cells are developing resistance to this compound.
-
Question: What are the potential mechanisms of resistance to PHGDH inhibitors?
-
Answer: While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could include:
-
Mutations in the PHGDH gene that alter the drug binding site.
-
Upregulation of alternative pathways for serine/glycine (B1666218) biosynthesis.
-
Increased uptake of exogenous serine and glycine from the culture medium.
-
Upregulation of drug efflux pumps that remove this compound or BI-4924 from the cell.
-
-
Quantitative Data Summary
Table 1: Cell Line Specific Responses to PHGDH Inhibitors
| Cell Line | Cancer Type | PHGDH Status | Compound | IC50/EC50 (µM) | Notes |
| MDA-MB-468 | Breast Cancer | Amplified | This compound | 2.0 | [5] |
| MDA-MB-468 | Breast Cancer | Amplified | PKUMDL-WQ-2101 | 7.70 | [11] |
| HCC70 | Breast Cancer | Amplified | PKUMDL-WQ-2101 | 10.8 | [11] |
| MDA-MB-231 | Breast Cancer | Non-amplified | PKUMDL-WQ-2101 | > 200 | [11] |
| ZR-75-1 | Breast Cancer | Non-amplified | PKUMDL-WQ-2101 | > 200 | [11] |
| MCF-7 | Breast Cancer | Non-amplified | PKUMDL-WQ-2101 | > 200 | [11] |
| BT-20 | Breast Cancer | Amplified | NCT-503 | 8 - 16 | [10] |
| HT1080 | Fibrosarcoma | N/A | NCT-503 | 8 - 16 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density for your cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.5%).
-
Include wells for a vehicle control (DMSO only) and untreated cells.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Perform the viability assessment according to the manufacturer's protocol for your chosen assay (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log of the this compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for PHGDH Expression
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the PHGDH signal to a loading control such as β-actin or GAPDH.
-
Protocol 3: PHGDH Enzyme Inhibition Assay (General Protocol)
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.
-
-
Inhibitor Incubation:
-
Pre-incubate the PHGDH enzyme with varying concentrations of this compound (or its active form, BI-4924) for 30 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).
-
-
Signal Detection:
-
Monitor the increase in NADH over time by measuring the absorbance at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.[10]
-
Visualizations
Caption: The PHGDH signaling pathway and the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PHGDH inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PHGDH Inhibitors: BI-4916 vs. CBR-5884
For Immediate Release
This guide provides a detailed comparison of two prominent inhibitors of phosphoglycerate dehydrogenase (PHGDH), BI-4916 and CBR-5884, for researchers, scientists, and drug development professionals. PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to meet the metabolic demands of rapid cell proliferation. This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key validation assays.
Mechanism of Action and Efficacy Overview
This compound is a prodrug that is cell-permeable and is intracellularly hydrolyzed to its active form, BI-4924.[1][2] BI-4924 is a potent, NADH/NAD+-competitive inhibitor of PHGDH.[3][4] In contrast, CBR-5884 is a non-competitive inhibitor that disrupts the oligomerization of the PHGDH enzyme, which is essential for its catalytic activity.[5][6] This difference in mechanism of action is a key distinguishing feature between the two compounds.
The efficacy of both inhibitors has been evaluated in various cancer cell lines, particularly those with high PHGDH expression and a dependency on the serine biosynthesis pathway.
Quantitative Efficacy Data
The following table summarizes the in vitro and cellular efficacy of this compound and CBR-5884.
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 (PHGDH Enzyme Assay) | Cellular IC50 (Cell Proliferation/Viability) | Cell Line(s) | Reference(s) |
| This compound | PHGDH | Prodrug of BI-4924 (NADH/NAD+-competitive) | 169 nM (likely due to conversion to BI-4924) | 18.24 ± 1.06 µM | MDA-MB-468 | [1][7] |
| 2,032 nM (¹³C-Serine incorporation) | Not specified | [1] | ||||
| CBR-5884 | PHGDH | Non-competitive, disrupts oligomerization | 33 µM | 21.99 ± 0.58 µM | MDA-MB-468 | [5][7][8] |
| 54.4 µM | SKOV3 (ovarian cancer) | [3] | ||||
| 54.7 µM | ID8 (ovarian cancer) | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow
The serine biosynthesis pathway, targeted by both this compound and CBR-5884, plays a crucial role in cancer cell metabolism, providing precursors for nucleotide synthesis, redox homeostasis, and amino acid production. Inhibition of PHGDH blocks this pathway, leading to reduced cancer cell proliferation and migration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating PHGDH Inhibition in Cells: A Comparative Guide to BI-4916
This guide provides a comprehensive comparison of BI-4916, a potent phosphoglycerate dehydrogenase (PHGDH) inhibitor, with other commonly used inhibitors, NCT-503 and CBR-5884. We present a detailed analysis of their performance based on experimental data, furnish protocols for key validation assays, and provide visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology and metabolism.
Comparative Analysis of PHGDH Inhibitors
The validation of on-target activity for any small molecule inhibitor is crucial. In the context of PHGDH, this involves demonstrating dose-dependent inhibition of serine biosynthesis and observing the expected downstream cellular consequences. This compound is a cell-permeable prodrug of the highly potent and selective PHGDH inhibitor BI-4924.[1] For cellular experiments, this compound is used to allow for intracellular conversion to its active form.[1] A structurally related compound, BI-5583, which is inactive against PHGDH, serves as an ideal negative control for these experiments.[2]
Below is a summary of the in vitro and cellular activities of this compound and two other well-characterized PHGDH inhibitors, NCT-503 and CBR-5884.
Table 1: Comparison of PHGDH Inhibitor Potency and Cellular Activity
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 (PHGDH) | Cellular EC50 (Serine Synthesis Inhibition) | Cellular EC50 (Cell Viability) | Negative Control |
| This compound (BI-4924) | PHGDH | NADH/NAD+-competitive | 3 nM (BI-4924)[3] | 2.2 µM (this compound, 72h)[3] | Cell line dependent | BI-5583[2] |
| NCT-503 | PHGDH | Non-competitive[4] | 2.5 µM[5] | 2.3 µM (MDA-MB-468)[4] | 8-16 µM (PHGDH-dependent cell lines)[4] | PHGDH-inactive compound available[4] |
| CBR-5884 | PHGDH | Non-competitive, disrupts oligomerization | 33 µM[6] | ~30% inhibition at 30 µM[7] | 54.4 µM (SKOV3), 54.7 µM (ID8)[3] | Not specified |
PHGDH Signaling and Inhibition
PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[7] This pathway is crucial for the production of serine and downstream metabolites essential for cell proliferation, including nucleotides and glutathione.[4] In many cancer cells, the PHGDH pathway is upregulated to meet the high metabolic demands of rapid growth.[7] The activity of PHGDH is also linked to the mTOR and ATF4 signaling pathways, which are central regulators of cell growth and stress responses.[8][9] Inhibition of PHGDH is expected to decrease serine production, leading to reduced proliferation and induction of apoptosis in dependent cancer cells.
Figure 1: PHGDH Signaling and Inhibition
Experimental Protocols for On-Target Validation
To rigorously validate the inhibitory effects of this compound in a cellular context, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
¹³C-Glucose to ¹³C-Serine Tracing by LC-MS
This assay directly measures the inhibition of de novo serine synthesis by tracking the incorporation of carbon from glucose into serine.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete culture medium
-
Culture medium lacking glucose and serine
-
[U-¹³C]-glucose
-
This compound, NCT-503, CBR-5884, and BI-5583 (negative control)
-
80% Methanol (B129727) (pre-chilled at -80°C)
-
LC-MS grade water and acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat the cells with this compound, NCT-503, CBR-5884, BI-5583, or vehicle control (DMSO) at desired concentrations for 4-6 hours.
-
Isotope Labeling: Remove the culture medium and wash the cells once with PBS. Add glucose- and serine-free medium containing the inhibitors and 10 mM [U-¹³C]-glucose. Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold saline.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC).
-
Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3) to determine the fraction of newly synthesized serine from ¹³C-glucose.
-
-
Data Analysis: Calculate the percentage of labeled serine relative to the total serine pool for each treatment condition. A significant reduction in the M+3 serine fraction in this compound treated cells compared to the vehicle and negative control indicates on-target PHGDH inhibition.
Figure 2: Experimental Workflow for ¹³C-Tracer Analysis
Cell Proliferation Assay
This assay measures the effect of PHGDH inhibition on the growth of cancer cells over time.
Materials:
-
MDA-MB-468 cells
-
Complete culture medium
-
96-well plates
-
This compound, NCT-503, CBR-5884, and BI-5583
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 2,000-5,000 MDA-MB-468 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, NCT-503, CBR-5884, BI-5583, or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 for each inhibitor.
Table 2: Representative Cell Proliferation Data (MDA-MB-468)
| Inhibitor | EC50 (72h) |
| This compound | ~2 µM[3] |
| NCT-503 | ~8 µM[5] |
| CBR-5884 | Data not available for direct comparison in MDA-MB-468 |
Apoptosis Assay
This assay quantifies the induction of programmed cell death following PHGDH inhibition.
Materials:
-
MDA-MB-468 cells
-
Complete culture medium
-
6-well plates
-
This compound, NCT-503, CBR-5884, and BI-5583
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates. Once they reach 60-70% confluency, treat with the respective inhibitors at their EC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Migration (Wound Healing) Assay
This assay assesses the impact of PHGDH inhibition on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-468 cells
-
Complete culture medium
-
6-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
This compound, NCT-503, CBR-5884, and BI-5583
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed MDA-MB-468 cells in 6-well plates and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the inhibitors or controls at their respective EC50 concentrations.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) thereafter.
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Conclusion
Validating the on-target effects of PHGDH inhibitors like this compound requires a multi-faceted approach. By employing a combination of direct metabolic flux analysis, and assays for key cellular processes such as proliferation, apoptosis, and migration, researchers can confidently attribute the observed phenotypes to the inhibition of PHGDH. The inclusion of a potent, selective inhibitor like this compound, alongside its dedicated negative control BI-5583, and in comparison to other established inhibitors, provides a robust framework for investigating the role of the serine biosynthesis pathway in health and disease. The experimental protocols provided in this guide offer a starting point for the rigorous validation of PHGDH inhibition in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. Selective cytotoxic effect against the MDA-MB-468 breast cancer cell line of the antibacterial palindromic peptide derived from bovine lactoferricin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Macrophage subtypes inhibit breast cancer proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
BI-4916 Versus Genetic Knockdown of PHGDH: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor BI-4916 and genetic knockdown techniques for the study of phosphoglycerate dehydrogenase (PHGDH).
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] This pathway is essential for the production of serine, an amino acid vital for central nervous system development and function.[1] Notably, PHGDH is often amplified or overexpressed in various cancers, including melanoma and triple-negative breast cancer, where it supports elevated serine synthesis and resistance to serine starvation.[2] Consequently, PHGDH has emerged as a promising target for cancer therapy. This guide compares two primary methods for inhibiting PHGDH function: the small molecule inhibitor this compound and genetic knockdown approaches like siRNA and shRNA.
Performance Comparison
Both pharmacological inhibition with this compound and genetic knockdown of PHGDH have demonstrated efficacy in reducing the proliferation of cancer cells that exhibit high levels of PHGDH expression.
This compound is a cell-permeable ester prodrug of BI-4924, a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[2][3] Upon entering the cell, this compound is hydrolyzed to its active form, BI-4924, which then inhibits PHGDH activity.[2] This leads to a disruption of the serine biosynthesis pathway and a reduction in cancer cell migration.[4]
Genetic knockdown of PHGDH, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly reduces the expression of the PHGDH protein. This approach has been shown to dramatically decrease cell proliferation in PHGDH-dependent cancer cell lines.[5]
The following table summarizes the quantitative effects of both methods on the MDA-MB-468 breast cancer cell line, a model known for its high PHGDH expression. It is important to note that the data for this compound and genetic knockdown are derived from separate studies, and direct comparisons should be made with this in consideration.
| Parameter | This compound (NCT-503, an analog) | PHGDH siRNA Knockdown | Reference Cell Line |
| Effect on Cell Proliferation | EC50: 8–16 µM | Significant reduction in cell number | MDA-MB-468 |
| Effect on Serine Synthesis | Reduces production of glucose-derived serine | Reduces serine biosynthesis flux | MDA-MB-468 |
Signaling Pathways and Experimental Workflows
The inhibition of PHGDH, either by this compound or genetic knockdown, has significant effects on cellular signaling, particularly the mTORC1 pathway and one-carbon metabolism.
PHGDH and mTORC1 Signaling
Inhibition of PHGDH can lead to the activation of pro-survival signaling through the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][6] This is a compensatory mechanism that cells may employ to survive the metabolic stress induced by PHGDH inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of TRIM66 in MDA-MB-468 triple negative breast cancer cell line suppresses proliferation and promotes apoptosis through EGFR signaling [termedia.pl]
- 5. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BI-4916 and Other Metabolic Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling array of targets for therapeutic intervention. Proliferating cancer cells reprogram their metabolic pathways to meet the bioenergetic and biosynthetic demands of rapid growth. This guide provides a comparative analysis of BI-4916, a selective inhibitor of the serine synthesis pathway, against other key metabolic inhibitors targeting glycolysis, glutamine metabolism, and oxidative phosphorylation. The information is supported by experimental data and detailed methodologies to aid researchers in their study of cancer metabolism.
Overview of this compound and its Target: The Serine Synthesis Pathway
This compound is a prodrug that is intracellularly converted to its active form, BI-4924. BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate to produce serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. In many cancers, PHGDH is overexpressed, making it a promising target for anticancer therapies.[3][4]
Quantitative Comparison of Metabolic Inhibitors
The following tables summarize the in vitro efficacy of BI-4924 (the active form of this compound) and other prominent metabolic inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Comparison of PHGDH Inhibitors
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 | Cellular EC50 (Serine Synthesis Inhibition) | Reference(s) |
| BI-4924 | PHGDH | NADH/NAD+-competitive | 3 nM | 2.2 µM | |
| NCT-503 | PHGDH | Non-competitive | 2.5 µM | 8 - 16 µM | |
| CBR-5884 | PHGDH | Non-competitive, disrupts oligomerization | 33 µM | ~30 µM |
Table 2: Comparison with Inhibitors of Other Metabolic Pathways
| Inhibitor | Target Pathway | Specific Target | Example In Vitro IC50/EC50 | Cell Line(s) | Reference(s) |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Hexokinase | Varies (mM range) | Various | [5] |
| 3-Bromopyruvate (3-BP) | Glycolysis | Hexokinase II | 10 - 84 µM | Breast Cancer Lines | [5] |
| CB-839 (Telaglenastat) | Glutamine Metabolism | Glutaminase (GLS1) | 9 - 217 nM (ED50 for colony formation) | Lung Cancer Lines | [6] |
| Rotenone | Oxidative Phosphorylation | Complex I | Varies (nM to µM range) | Various | [7][8] |
| Oligomycin | Oxidative Phosphorylation | ATP Synthase | Varies (nM to µM range) | Various | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the inhibitors discussed.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Metabolic inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the metabolic inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Metabolic Flux Analysis (¹³C-Isotope Tracing)
This technique traces the fate of labeled nutrients (e.g., ¹³C-glucose) through metabolic pathways to quantify flux rates.
Materials:
-
Cancer cell lines
-
Culture dishes
-
Culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)
-
¹³C-labeled nutrient (e.g., [U-¹³C]-glucose)
-
Metabolic inhibitors
-
Metabolite extraction buffer (e.g., 80% methanol)
-
LC-MS or GC-MS system
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the metabolic inhibitor or vehicle control for a specified duration.
-
Isotope Labeling: Replace the culture medium with medium containing the ¹³C-labeled nutrient and the inhibitor. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites.
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold extraction buffer. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites.
-
LC-MS/GC-MS Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of key metabolites.
-
Data Analysis: Use specialized software to calculate the relative or absolute metabolic flux rates through the pathways of interest.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile pipette tips (p200)
-
Complete culture medium
-
Metabolic inhibitors
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh culture medium containing the metabolic inhibitor or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the wound at time 0. Place the plate in an incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is closed.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to assess cell migration.
Conclusion
The study of cancer metabolism is a dynamic field, and the development of specific inhibitors for key metabolic enzymes provides powerful tools for research and potential therapeutic strategies. This compound, as a potent and selective inhibitor of PHGDH, offers a valuable means to investigate the role of the serine synthesis pathway in cancer. By comparing its effects with those of inhibitors targeting other central metabolic pathways such as glycolysis, glutamine metabolism, and oxidative phosphorylation, researchers can gain a more comprehensive understanding of the metabolic vulnerabilities of different cancer types. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of these important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay [protocols.io]
- 3. Pardon Our Interruption [opnme.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Effects of BI-4916: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorously validating the on-target effects of a chemical probe is a critical step in preclinical research. This guide provides a comprehensive comparison of BI-4916, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other widely used inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of on-target validation studies.
This compound is a cell-permeable ester prodrug of BI-4924, a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to meet the anabolic demands of rapid cell proliferation. This guide will compare this compound with two other well-characterized PHGDH inhibitors, CBR-5884 and NCT-503, which employ different mechanisms of action. Additionally, we will discuss the importance of using a negative control, such as BI-5583, to strengthen the evidence for on-target activity.
Comparative Analysis of PHGDH Inhibitors
The selection of an appropriate chemical probe depends on the specific experimental context. This compound, through its active form BI-4924, offers high potency and a competitive mechanism of action. In contrast, CBR-5884 and NCT-503 are non-competitive inhibitors. Below is a summary of their key performance metrics.
| Inhibitor | Mechanism of Action | PHGDH IC₅₀ | Cellular EC₅₀ (Serine Biosynthesis Inhibition) | Negative Control |
| This compound (BI-4924) | NADH/NAD+-competitive | 169 nM (as this compound, likely due to conversion to BI-4924) | 2,032 nM (13C-Serine incorporation, 72h) | BI-5583 |
| CBR-5884 | Non-competitive; disrupts oligomerization | 33 µM | ~54 µM (in SKOV3 and ID8 cells) | Not specified |
| NCT-503 | Non-competitive | 2.5 µM | 8-16 µM (in various cell lines) | Inactive NCT-50 |
Validating Target Specificity: The Critical Role of BI-5583 as a Negative Control for the PHGDH Inhibitor BI-4916
In the realm of targeted drug discovery, confirming that a molecule's biological effects stem directly from modulating its intended target is paramount. For researchers investigating the serine biosynthesis pathway, the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4916 serves as a valuable chemical probe.[1] However, to ensure that the observed cellular outcomes are a direct consequence of PHGDH inhibition and not off-target activities, a rigorous experimental control is necessary. This guide details the use of BI-5583, a structurally related but biologically inactive compound, to unequivocally validate the on-target specificity of this compound.[2]
This compound is a cell-permeable ester prodrug designed for effective intracellular delivery.[3][4] Once inside the cell, it is rapidly hydrolyzed by endogenous esterases into its active form, BI-4924, a highly potent, NADH/NAD+-competitive inhibitor of PHGDH.[5][6][7] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, which is often upregulated in various cancers to support rapid proliferation.[8][9][10] By using this compound alongside its negative control, BI-5583, researchers can confidently attribute effects like reduced cancer cell migration or disruptions in serine biosynthesis directly to the inhibition of PHGDH.[2][5]
Comparative Performance Data: this compound vs. BI-5583
The fundamental difference in the biological activity of this compound (via its active form BI-4924) and its negative control BI-5583 is evident in their biochemical and cellular assay performance. While BI-4924 binds to PHGDH with high affinity, BI-5583 exhibits significantly weaker binding, rendering it inactive at concentrations where this compound is effective.[3][11] This differential activity is the cornerstone of its function as a negative control.
| Compound | Molecular Weight (Da) | Target | Assay Type | Potency / Binding |
| This compound (Prodrug) | 527.4 | PHGDH | ¹³C-Serine Synthesis (MDA-MB-468 cells, 72h) | IC₅₀: 2,032 nM[2][3] |
| BI-4924 (Active Form) | 499.4 | PHGDH | NAD+ high assay (biochemical) | IC₅₀: 3 nM[11] |
| PHGDH | Surface Plasmon Resonance (SPR) | K_D: 26 nM[11] | ||
| BI-5583 (Negative Control) | 372.8 | PHGDH | Surface Plasmon Resonance (SPR) | K_D: 28,400 nM[3][11] |
Key Experimental Protocols
To validate the specificity of this compound, BI-5583 should be used in parallel in all cellular assays at the same concentration as this compound. A true on-target effect will be observed with this compound but not with BI-5583.
Protocol 1: Cellular Target Engagement via Metabolite Analysis
This experiment directly measures the intended biochemical effect of this compound on the serine synthesis pathway.
-
Cell Culture: Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in appropriate growth media and allow them to adhere overnight.
-
Compound Treatment: Treat cells with either vehicle (e.g., DMSO), this compound (e.g., at a final concentration of 2 µM), or BI-5583 (at the same 2 µM concentration).
-
Isotope Labeling: After a short pre-incubation with the compounds (e.g., 1 hour), replace the medium with fresh medium containing a stable isotope-labeled glucose (e.g., [U-¹³C]-glucose).
-
Incubation: Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled carbon into downstream metabolites.
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then quench metabolism and extract metabolites using an 80% methanol (B129727) solution.
-
LC-MS/MS Analysis: Scrape the cells, collect the extract, and centrifuge to pellet debris. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of ¹³C-labeled serine.
-
Data Interpretation: A significant reduction in ¹³C-serine levels in this compound-treated cells compared to both vehicle and BI-5583-treated cells confirms on-target inhibition of PHGDH.
Protocol 2: Phenotypic Cell Migration Assay
This protocol assesses a biological outcome (phenotype) that is hypothesized to be dependent on PHGDH activity.
-
Cell Culture: Grow a relevant cancer cell line (e.g., MDA-MB-468) to confluence in standard culture dishes.[5]
-
Wound Scratch: Create a uniform scratch or "wound" in the confluent monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and replace the medium with fresh media containing either vehicle, a working concentration of this compound (e.g., 15 µM), or BI-5583 (15 µM).[5]
-
Live-Cell Imaging: Place the plate in an incubator equipped with a microscope and camera. Acquire images of the scratch wound at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Data Analysis: Quantify the area of the open wound at each time point for all treatment conditions. Calculate the rate of cell migration (wound closure).
-
Data Interpretation: A significant inhibition of wound closure in the this compound-treated group, but not in the BI-5583 or vehicle groups, indicates that the anti-migratory effect is specific to PHGDH inhibition.[5]
Visualizing Pathways and Workflows
Diagrams are essential for clarifying the mechanism of action and the experimental logic.
Caption: Mechanism of PHGDH inhibition by the prodrug this compound.
Caption: Logical workflow for validating on-target effects using a negative control.
References
- 1. This compound | PHGDH inhibitor | TargetMol [targetmol.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. This compound (PD127506, HCDAVCLCBXIYPW-QGZVFWFLSA-N) [probes-drugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 9. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pardon Our Interruption [opnme.com]
Cross-Validation of BI-4916: A Comparative Analysis with Alternative PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors
The burgeoning field of cancer metabolism has identified the de novo serine biosynthesis pathway as a critical engine for tumor growth and proliferation. At the heart of this pathway lies phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme that catalyzes the first committed step. Its inhibition has emerged as a promising therapeutic strategy. This guide provides a comprehensive cross-validation of BI-4916, a potent PHGDH inhibitor, by comparing its performance with other widely recognized inhibitors. All data is presented with the goal of facilitating informed decisions in research and drug development.
Performance Comparison of PHGDH Inhibitors
This compound is a cell-permeable prodrug that rapidly converts to its active form, BI-4924, intracellularly. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1] The following tables summarize the in vitro and cellular efficacy of BI-4924 alongside other well-characterized PHGDH inhibitors. It is important to note that direct comparisons of IC50 and EC50 values should be approached with caution, as they can be influenced by the specific assay conditions and cell lines used.
| Inhibitor | Chemical Class | In Vitro IC50 | Cellular EC50 (Serine Synthesis Inhibition) | Cell Line(s) | Mode of Inhibition |
| BI-4924 (active form of this compound) | Indole amide | 3 nM[2] | 2.2 µM[3] | Not specified | NADH/NAD+-competitive[3] |
| CBR-5884 | Thiophene Derivative | 33 µM[2] | ~30 µM | Melanoma, Breast Cancer | Non-competitive[3] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 µM[2][3] | 8 - 16 µM | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+[3] |
| PKUMDL-WQ-2101 | Not specified | 34.8 µM[2] | Not specified | Not specified | Allosteric, Non-NAD+-competing[2] |
| PKUMDL-WQ-2201 | Not specified | 35.7 µM[2] | Not specified | Not specified | Allosteric, Non-NAD+-competing[2] |
| PHGDH-IN-5 | Not specified | 0.29 µM[2] | Not specified | Cancer cell lines overexpressing PHGDH | Covalent[2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize its place in the broader metabolic landscape and the methods used to assess its efficacy.
References
A Comparative Guide to the Metabolic Profiles of Cells Treated with BI-4916 and Other PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of BI-4916, a clinical candidate and prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, with other well-characterized PHGDH inhibitors, particularly the allosteric inhibitor NCT-503. By summarizing key experimental data and providing detailed methodologies, this document aims to inform research and drug development efforts targeting the de novo serine synthesis pathway in cancer.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. In many cancer types, PHGDH is overexpressed, leading to an increased flux through this pathway to support rapid cell proliferation, nucleotide synthesis, and redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target.
This compound is a prodrug that is readily taken up by cells and converted to its active form, BI-4924, a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1][2][3][4] In contrast, NCT-503 is a well-studied allosteric inhibitor of PHGDH. Understanding the distinct metabolic consequences of these different inhibitory mechanisms is crucial for their clinical development and application.
Comparative Analysis of Inhibitor Efficacy and Mechanism
The following table summarizes the key characteristics of BI-4924 (the active form of this compound) and NCT-503.
| Characteristic | BI-4924 | NCT-503 |
| Mechanism of Action | NADH/NAD+-competitive | Allosteric, non-competitive with respect to 3-PG and NAD+ |
| In Vitro IC50 | ~3 nM | ~2.5 µM |
| Cell-Based EC50 | ~2.2 µM (for serine biosynthesis inhibition) | 8 - 16 µM (for cell proliferation) |
Data compiled from multiple sources. Direct comparison should be made with caution.
Comparison of Metabolic Profiles
The following table compares the reported metabolic effects of BI-4924 and NCT-503 on key metabolic pathways in cancer cells. It is important to note that this data is compiled from separate studies, and direct head-to-head quantitative comparisons in the same experimental system are limited in the current literature.
| Metabolic Pathway | Effect of this compound / BI-4924 | Effect of NCT-503 |
| Serine Biosynthesis | Potent inhibition of de novo serine synthesis.[1][2][3][4] | Significant reduction in the incorporation of glucose-derived carbons into serine.[5][6] |
| Glycolysis | Not reported to have a direct off-target effect. | Reroutes glucose-derived carbons into the TCA cycle, independent of PHGDH expression.[5][6] |
| TCA Cycle | No adverse effect on TCA cycle activity reported.[1] | Strongly reduces the synthesis of glucose-derived citrate, an off-target effect.[5][6] |
| One-Carbon Metabolism | Disrupts one-carbon metabolism downstream of serine synthesis. | Reduces the incorporation of one-carbon units from exogenous serine into AMP and dTMP.[3][7] |
| Nucleotide Synthesis | Inhibition is expected to impact nucleotide synthesis due to reduced serine and one-carbon unit availability. | Induces a G1/S cell cycle arrest consistent with defects in nucleotide synthesis.[3][7] |
Experimental Protocols
Metabolomics Analysis of PHGDH Inhibitor-Treated Cells
This protocol outlines a general workflow for the analysis of metabolic changes in cancer cells following treatment with PHGDH inhibitors using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-468, a PHGDH-dependent breast cancer cell line) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, NCT-503, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and dry it using a vacuum concentrator.
3. LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Analyze the extracted metabolites using a high-resolution LC-MS system (e.g., a Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Analysis:
-
Process the raw LC-MS data using software such as Xcalibur, Compound Discoverer, or open-source tools like XCMS.
-
Perform peak picking, retention time alignment, and peak integration.
-
Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolite databases (e.g., KEGG, HMDB).
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treated and control groups.
-
Conduct pathway analysis using tools like MetaboAnalyst to identify metabolic pathways impacted by the inhibitors.
Visualizations
Caption: The Serine Biosynthesis Pathway and its links to central metabolism.
Caption: A generalized workflow for cellular metabolomics analysis.
Caption: On-target and proposed off-target effects of NCT-503.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of BI-4916's Effect on Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-4916's impact on nucleotide synthesis with alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and application of these compounds in a research setting.
Introduction
Nucleotide synthesis is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular metabolism. This pathway is a critical target in the development of therapeutics for various diseases, including cancer and autoimmune disorders. This guide focuses on this compound, a prodrug of the phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, and compares its indirect effect on nucleotide synthesis with direct inhibitors of purine (B94841) and pyrimidine (B1678525) synthesis pathways.
This compound, upon conversion to its active form BI-4924, inhibits PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is a key source of one-carbon units required for de novo purine synthesis.[3][4] Therefore, this compound's effect on nucleotide synthesis is primarily through the depletion of precursors for purine synthesis.
For a comprehensive comparison, this guide includes data on two well-characterized inhibitors that directly target nucleotide synthesis:
-
Methotrexate (B535133) (MTX): A potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for regenerating tetrahydrofolate, a cofactor required for two steps in the de novo purine synthesis pathway.[5][6]
-
Brequinar (BRQ): A selective, non-competitive inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[7][8]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting their respective targets and their subsequent impact on nucleotide pools.
| Compound | Primary Target | Mechanism of Action on Nucleotide Synthesis | In Vitro Potency (IC50) | Effect on Nucleotide Pools | References |
| This compound (BI-4924) | PHGDH | Indirect: Reduces the supply of serine-derived one-carbon units for de novo purine synthesis. | BI-4924: 3 nM (PHGDH) | Indirectly leads to reduced purine (ATP, GTP) levels. | [1][9] |
| Methotrexate | DHFR | Direct: Inhibits de novo purine synthesis by depleting tetrahydrofolate cofactors. | Varies by cell line (nM to µM range) | Significant reduction in ATP and GTP pools. | [5][10] |
| Brequinar | DHODH | Direct: Inhibits de novo pyrimidine synthesis. | 5.2 nM (human DHODH) | Significant reduction in UTP and CTP pools. | [11][12] |
Table 1: Overview of Inhibitor Efficacy and Mechanism.
| Inhibitor | Cell Line | Concentration | Time (hrs) | Effect on Purine Nucleotides (ATP & GTP) | Effect on Pyrimidine Nucleotides (UTP & CTP) | Reference |
| BI-4924 | Not Specified | Not Specified | Not Specified | Expected decrease due to precursor depletion | No direct effect | [13] |
| Methotrexate | MOLT-4 | 0.2 µM | 8 | Complete inhibition of de novo purine synthesis | Depletion of deoxyribonucleotide pools | [10] |
| Methotrexate | L5178Y | 1 µM | 10 | Greatly reduced ATP and GTP | Initial increase, then decline | [5] |
| Brequinar | LN229 & GBM9 | 0.1 µM | Not Specified | No direct effect | Lowered UTP, UDP, UMP | [14] |
| Brequinar | CFPAC-1 & B16F10 | Dose-dependent | 8 | No direct effect | Dose-dependent depletion of UTP and CTP | [12] |
Table 2: Quantitative Effects of Inhibitors on Intracellular Nucleotide Pools.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Quantification of Intracellular Nucleotide Pools by HPLC
This protocol outlines a common method for extracting and quantifying intracellular nucleotides using High-Performance Liquid Chromatography (HPLC).
1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to the desired confluency. b. Treat cells with the desired concentrations of this compound, methotrexate, brequinar, or vehicle control for the specified duration.
2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation. c. Resuspend the cell pellet in a known volume of ice-cold 0.5 M perchloric acid (PCA). d. Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
3. Extraction and Neutralization: a. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. b. Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube. c. Neutralize the extract by adding a calculated volume of cold 2.5 M KOH containing a pH indicator. d. Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. e. Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitate.
4. HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter before injection into the HPLC system. b. Use a suitable reversed-phase C18 column. c. Employ an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to achieve separation of the highly polar nucleotides. d. Use a gradient elution with a buffer system (e.g., potassium phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). e. Detect the nucleotides using a UV detector at 254 nm. f. Quantify the nucleotide concentrations by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.
Protocol 2: Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a more sensitive and specific method for nucleotide quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Cell Culture, Treatment, and Harvesting: a. Follow steps 1a-1b and 2a-2b from Protocol 1.
2. Metabolite Extraction: a. Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), chilled to -20°C. b. Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction. c. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
3. Sample Preparation for LC-MS/MS: a. Carefully transfer the supernatant to a new tube. b. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a specific mobile phase for injection.
4. LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Use a hydrophilic interaction liquid chromatography (HILIC) column for better retention and separation of polar nucleotides. c. The mobile phase typically consists of an aqueous component with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and an organic component like acetonitrile. d. The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). e. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific nucleotides, with optimized precursor-to-product ion transitions for each analyte. f. Quantify the nucleotide concentrations using a standard curve prepared with stable isotope-labeled internal standards for each nucleotide to correct for matrix effects and extraction efficiency.
Mandatory Visualization
Signaling Pathway of this compound's Effect on Nucleotide Synthesis
The following diagram illustrates the metabolic pathway affected by this compound, leading to an indirect inhibition of de novo purine synthesis.
Caption: this compound's indirect inhibition of purine synthesis.
Experimental Workflow for Validation
The diagram below outlines the general workflow for validating the effect of an inhibitor on nucleotide synthesis.
Caption: Workflow for validating inhibitor effect on nucleotide synthesis.
References
- 1. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of methotrexate inhibition of purine biosynthesis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PHGDH: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Head-to-Head In Vitro Comparison: BI-4916 and BI-4924 as PHGDH Inhibitors
A detailed analysis for researchers and drug development professionals in oncology and metabolic pathways.
This guide provides a comprehensive in vitro comparison of two related compounds, BI-4916 and BI-4924, designed to inhibit the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. Understanding the distinct characteristics and performance of these inhibitors is crucial for their effective application in research and therapeutic development.
Compound Relationship and Mechanism of Action
This compound is a cell-permeable ester prodrug of BI-4924.[1] This design allows this compound to efficiently cross cell membranes, whereupon it is hydrolyzed by intracellular esterases to release the active compound, BI-4924. BI-4924 then acts as a potent and competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[2][3][4] This targeted inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the initial step in serine biosynthesis. A negative control compound, BI-5583, which is structurally related but inactive against PHGDH, is often used in conjunction with these inhibitors to ensure specificity in experimental setups.[5]
In Vitro Performance Data
The following table summarizes the key in vitro performance metrics for this compound and BI-4924, primarily focusing on their inhibitory activity against PHGDH and their effect on cellular serine synthesis.
| Parameter | This compound | BI-4924 | Negative Control (BI-5583) |
| Target | PHGDH | PHGDH | PHGDH |
| Mechanism of Action | Prodrug of BI-4924 | NADH/NAD+-competitive inhibitor | Inactive |
| Biochemical IC50 (NAD+ high assay) | 169 nM[1] | 3 nM[5][6] | Not active |
| Cellular IC50 (¹³C-Serine Synthesis, 72h) | 2,032 nM[1] | 2,200 nM[5][6] | Not active |
Note: The biochemical activity of this compound is attributed to its conversion to BI-4924 under assay conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are the protocols for the key in vitro assays used to characterize this compound and BI-4924.
PHGDH Enzymatic Assay (NAD+ high)
This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified PHGDH. The principle of this assay is to measure the production of NADH, a product of the PHGDH-catalyzed reaction, typically through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, a reducing agent (e.g., DTT), and the PHGDH substrate, 3-phosphoglycerate.
-
Compound Incubation: Purified recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test compounds (this compound, BI-4924, or BI-5583) in a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a high concentration of the cofactor NAD+.
-
Signal Detection: The rate of NADH production is monitored over time by measuring the increase in absorbance at 340 nm or by using a coupled enzyme system (e.g., diaphorase) that reduces a probe (e.g., resazurin) to a fluorescent product.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cellular Serine Synthesis Assay (¹³C-Serine)
This cell-based assay measures the ability of the compounds to inhibit the de novo synthesis of serine within intact cells. It utilizes stable isotope labeling to trace the metabolic flux from glucose to serine.
General Protocol Outline:
-
Cell Culture: Cancer cell lines with high PHGDH expression are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Isotope Labeling: During the final hours of treatment, the culture medium is replaced with a medium containing a stable isotope-labeled glucose tracer (e.g., [U-¹³C]-glucose).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional enrichment of ¹³C in serine and other related metabolites.
-
IC50 Calculation: The inhibition of ¹³C-serine synthesis is calculated relative to vehicle-treated controls, and the IC50 value is determined by plotting the inhibition against the compound concentration.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the targeted metabolic pathway and the experimental workflow for cellular serine synthesis analysis.
Caption: Inhibition of the serine biosynthesis pathway by BI-4924.
Caption: Experimental workflow for the cellular serine synthesis assay.
Conclusion
BI-4924 is a highly potent, direct inhibitor of PHGDH in biochemical assays. Its prodrug, this compound, while showing lower direct enzymatic inhibition, effectively delivers the active compound into cells, resulting in comparable cellular activity in inhibiting de novo serine synthesis. The choice between these two compounds depends on the experimental context: BI-4924 is ideal for enzymatic assays and in vitro systems where cell permeability is not a factor, whereas this compound is the superior choice for cell-based assays to ensure efficient intracellular delivery of the active inhibitor. This guide provides the necessary data and procedural framework to aid researchers in selecting the appropriate tool and designing robust experiments to investigate the role of PHGDH in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of BI-4916 for PHGDH
This guide provides an objective comparison of BI-4916, a prominent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), with other alternative inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and development.
Introduction to PHGDH and this compound
3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2][3] This pathway is often upregulated in various cancers to meet the metabolic demands of rapid cell proliferation, making PHGDH a significant therapeutic target in oncology.[1][2][4][5]
This compound is a cell-permeable ester prodrug of BI-4924, a highly potent and selective, NADH/NAD+-competitive inhibitor of PHGDH.[2][3][6][7][8] Inside the cell, this compound is hydrolyzed to its active form, BI-4924, which then disrupts the synthesis of serine.[2][3][8] This guide assesses the selectivity of this compound and compares its performance against other known PHGDH inhibitors.
Performance Comparison of PHGDH Inhibitors
The following table summarizes the in vitro and cellular efficacy of this compound alongside other well-characterized PHGDH inhibitors. It is important to note that IC50 and EC50 values can be highly dependent on the specific assay conditions and cell lines used; therefore, direct comparisons of data from different sources should be made with caution.[1]
| Inhibitor | Chemical Class / Type | In Vitro IC50 (PHGDH) | Cell-Based EC50 / Potency | Mode of Inhibition | Citation(s) |
| BI-4924 (active form) | NADH/NAD+-Competitive | 2 nM | N/A | NADH/NAD+-Competitive | [7] |
| This compound (prodrug) | Prodrug | 169 nM* | 18.24 ± 1.06 µM (MDA-MB-468 cell proliferation) | N/A | [3][9] |
| CBR-5884 | Thiophene Derivative | 0.73 ± 0.02 µM to 33 ± 12 µM | ~30 µM (serine synthesis); 21.99 ± 0.58 µM (MDA-MB-468 cell proliferation) | Non-competitive | [1][9] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 µM to 3.63 ± 0.10 µM | 8 - 16 µM (various cell lines); 20.63 ± 1.02 µM (MDA-MB-468 cell proliferation) | Non-competitive (to 3-PG and NAD+) | [1][9][10] |
| Oridonin | Natural Product | 0.48 ± 0.02 µM | 2.49 ± 0.56 µM (MDA-MB-468 cell proliferation) | N/A | [9] |
Note: The activity observed for this compound in biochemical assays is likely due to its conversion to the active form, BI-4924.[3]
Selectivity Profile of this compound
The selectivity of an inhibitor is crucial for minimizing off-target effects. BI-4924, the active metabolite of this compound, has demonstrated high selectivity against the majority of other dehydrogenase targets.[6][8] To assess the broader selectivity of this compound, it was tested against a panel of 44 proteins (SafetyScreen44™) at a concentration of 10 µM. The results showed significant inhibition (>70%) for only three off-target proteins:
| Off-Target Protein | % Inhibition at 10 µM |
| 5HT2B (Serotonin Receptor) | 94% |
| ALPHA2A (Alpha-2A Adrenergic Receptor) | 101% |
| CCKA (Cholecystokinin A Receptor) | 82% |
This data indicates that while this compound is a potent PHGDH inhibitor, it may have off-target activities at higher concentrations. A negative control, BI-5583, is also available which is structurally related but inactive against PHGDH.[2][3]
Signaling Pathway and Point of Inhibition
PHGDH is the entry point for glycolysis-derived 3-phosphoglycerate into the serine synthesis pathway. Inhibition of PHGDH blocks the entire de novo serine synthesis cascade, impacting downstream processes crucial for cancer cell proliferation, such as nucleotide synthesis and redox balance.
Caption: Inhibition of the Serine Synthesis Pathway by PHGDH inhibitors.
Experimental Methodologies
Detailed protocols are essential for the replication and interpretation of findings. Below are generalized methodologies for key experiments used to assess PHGDH inhibitor selectivity and efficacy.
PHGDH Enzyme Inhibition Assay (In Vitro)
This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH, which can be measured by absorbance at 340 nm.[1]
Workflow Diagram
Caption: General workflow for a PHGDH enzymatic inhibition assay.
Protocol Steps:
-
Reaction Mixture Preparation : A reaction buffer is prepared, typically containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and the cofactor NAD+.[1] For a coupled assay that generates a fluorescent signal, resazurin (B115843) and diaphorase can be included.[9]
-
Inhibitor Incubation : Recombinant PHGDH enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a set period (e.g., 30 minutes) to allow for binding.[1][11]
-
Reaction Initiation : The enzymatic reaction is started by adding the substrate, 3-phosphoglycerate (3-PG).[1]
-
Signal Detection : The increase in NADH is monitored over time by measuring the absorbance at 340 nm.[1][11]
-
Data Analysis : Initial reaction rates are calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[1]
Cellular Serine Synthesis Assay
This assay measures the ability of an inhibitor to block the de novo synthesis of serine from glucose in a cellular context.
Protocol Steps:
-
Cell Culture and Treatment : Cancer cells known to have high PHGDH expression (e.g., MDA-MB-468) are cultured and then treated with the inhibitor or a vehicle control for a specified time.[1]
-
Isotope Labeling : The standard culture medium is replaced with a medium containing a stable isotope-labeled glucose (e.g., ¹³C₆-glucose) along with the inhibitor. Cells are incubated to allow the labeled carbon to be incorporated into newly synthesized serine.[1]
-
Metabolite Extraction : Polar metabolites, including amino acids, are extracted from the cells.[1]
-
LC-MS Analysis : The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of ¹³C-labeled serine.
-
Data Analysis : The reduction in labeled serine in inhibitor-treated cells compared to control cells indicates the potency of the inhibitor in a cellular environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validating the Disruption of Serine Synthesis by BI-4916: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-4916, a potent inhibitor of the serine synthesis pathway, with other key alternatives. Experimental data is presented to objectively evaluate its performance in disrupting this critical metabolic route, which is often upregulated in various cancers. Detailed methodologies for the key validation experiments are also provided to facilitate the replication and further investigation of these findings.
Performance Comparison of PHGDH Inhibitors
This compound is a prodrug of BI-4924, a highly selective and potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Its efficacy is compared here with other well-characterized PHGDH inhibitors, CBR-5884 and NCT-503.
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 | Cellular EC50 | Cell Line(s) | Reference(s) |
| This compound (BI-4924) | PHGDH | NADH/NAD+-competitive | BI-4924: 3 nM | This compound: 18.24 ± 1.06 µM (cell viability) | MDA-MB-468 | [3][4] |
| This compound: 2.032 µM (13C-Serine synthesis inhibition) | Not Specified | [1] | ||||
| This compound: 2 ± 0.4 µM (cell viability) | MOLM-14 | [4] | ||||
| This compound: 1.3 ± 0.3 µM (cell viability) | U937 | [4] | ||||
| CBR-5884 | PHGDH | Non-competitive, disrupts oligomerization | 33 ± 12 µM | ~30 µM (serine synthesis inhibition) | Melanoma, Breast Cancer | [5][6][7] |
| 21.99 ± 0.58 µM (cell viability) | MDA-MB-468 | [3] | ||||
| 54.4 µM (cell viability) | SKOV3 | [8] | ||||
| NCT-503 | PHGDH | Non-competitive with respect to 3-PG and NAD+ | 2.5 µM | 8 - 16 µM (cell viability) | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | [7][9][10] |
| 20.63 ± 1.02 µM (cell viability) | MDA-MB-468 | [3] |
Signaling Pathway and Experimental Workflow
The serine synthesis pathway is a critical metabolic route that diverts intermediates from glycolysis to produce serine and other essential biomolecules. PHGDH catalyzes the initial and rate-limiting step in this pathway. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating PHGDH inhibitors.
Caption: Serine synthesis pathway and points of inhibition.
Caption: Experimental workflow for validating PHGDH inhibitors.
Detailed Experimental Protocols
In Vitro PHGDH Enzyme Activity Assay
This assay measures the enzymatic activity of purified PHGDH and the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant human PHGDH enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT
-
Substrates: 3-phosphoglycerate (3-PG) and NAD+
-
This compound, CBR-5884, NCT-503, and DMSO (vehicle control)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Stock Solutions: Dissolve inhibitors in DMSO to create concentrated stock solutions (e.g., 10-20 mM).
-
Serial Dilutions: Prepare serial dilutions of the inhibitors in the assay buffer to achieve a range of desired concentrations.
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted inhibitor or DMSO to each well.
-
Add the purified PHGDH enzyme to each well.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for various durations at room temperature.[11]
-
-
Initiate Reaction: Start the enzymatic reaction by adding a solution containing the substrates 3-PG and NAD+.
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.[7]
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay determines the effect of PHGDH inhibitors on the proliferation and viability of cancer cells.
Materials:
-
PHGDH-dependent cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound, alternative inhibitors, and DMSO
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the inhibitors. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[3]
-
Reagent Addition: After the incubation period, add the MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.[12][13]
-
Absorbance Measurement: If using MTT, solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12][13]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 values (the concentration of inhibitor that reduces cell viability by 50%) by plotting the percentage of viability against the log of the drug concentration.
-
Metabolic Flux Analysis using U-¹³C-Glucose Tracing
This method directly measures the inhibition of de novo serine synthesis in cells by tracing the incorporation of labeled glucose into serine.
Materials:
-
PHGDH-dependent cancer cells
-
Culture medium containing U-¹³C-glucose
-
This compound and control inhibitors
-
Ice-cold 80% methanol
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the inhibitors for a specified duration (e.g., 6 hours).[14]
-
Labeling: Replace the culture medium with medium containing U-¹³C-glucose and continue the incubation.
-
Metabolite Extraction:
-
LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the fractional labeling of serine and other relevant metabolites from ¹³C-glucose.[9]
-
Data Analysis:
-
Calculate the percentage of M+3 serine (serine with three ¹³C atoms) to determine the rate of de novo serine synthesis.[9]
-
Compare the fractional labeling of serine in inhibitor-treated cells to control cells to quantify the extent of pathway inhibition.
-
Western Blot Analysis
This technique is used to confirm the expression levels of PHGDH in the cell lines used and to ensure that the inhibitor treatment does not lead to off-target degradation of the enzyme.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.[16]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PHGDH.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[16]
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensities to compare the relative levels of PHGDH protein between different treatment groups. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment [mdpi.com]
- 13. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the PHGDH Inhibitor BI-4916 Across Diverse Cancer Cell Lines
For Immediate Release:
This guide provides a comprehensive comparative analysis of BI-4916, a prodrug of the potent phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924, across various cancer cell lines. Developed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's efficacy, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.
This compound acts by targeting the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation and survival. As a cell-permeable prodrug, this compound is intracellularly converted to its active form, BI-4924, which competitively inhibits PHGDH, the rate-limiting enzyme in this pathway.[1] This guide presents a comparative study of this compound's effects on cancer cell proliferation and migration, with a focus on cell lines exhibiting dependency on this metabolic pathway.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound varies across different cancer cell lines, with notable efficacy in cell lines dependent on the de novo serine biosynthesis pathway. This dependency is often associated with the amplification or overexpression of the PHGDH gene, which is common in certain cancer types like triple-negative breast cancer and melanoma.[1]
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 2 ± 0.4 | Anti-proliferative activity after 72h treatment.[2] |
| U937 | Acute Myeloid Leukemia (AML) | 1.3 ± 0.3 | Anti-proliferative activity after 72h treatment.[2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1.4 ± 0.3 | Anti-proliferative activity after 72h treatment. |
| MonoMac-6 | Acute Myeloid Leukemia (AML) | Not specified, but sensitive | Sensitive to this compound treatment.[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.0 | Inhibition of de novo serine synthesis.[3][4] |
| HCC-70 | Triple-Negative Breast Cancer | Not specified, but sensitive | PHGDH inhibitor-sensitive cell line. |
| BT-20 | Triple-Negative Breast Cancer | Not specified, but sensitive | PHGDH inhibitor-sensitive cell line. |
Anti-Migratory Effects
In addition to its anti-proliferative effects, this compound has been shown to impede cancer cell migration, a critical process in tumor metastasis.
| Cell Line | Cancer Type | Concentration | Effect |
| Breast Cancer Cells | Breast Cancer | 15 µM | Reduction in cell migration.[3][5] |
Mechanism of Action: Targeting the Serine Biosynthesis Pathway
This compound's therapeutic potential stems from its ability to disrupt the serine biosynthesis pathway. This metabolic pathway is crucial for the production of serine, an amino acid vital for the synthesis of proteins, nucleotides, and other macromolecules required for rapid cell growth.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for a typical cell viability (MTT) assay.
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to quantify the migratory capacity of cancer cells in vitro.
-
Chamber Preparation: Place a Transwell insert with a porous membrane into the wells of a 24-well plate. The lower chamber contains a chemoattractant (e.g., media with fetal bovine serum).
-
Cell Seeding: Seed cancer cells in serum-free media into the upper chamber of the Transwell insert.
-
Compound Treatment: Add this compound to the upper chamber at the desired concentration.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the percentage of migration inhibition.
Caption: Workflow for a Transwell cell migration assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as PHGDH and downstream effectors of the serine biosynthesis pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., anti-PHGDH).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and then add a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound demonstrates significant anti-proliferative and anti-migratory effects in cancer cell lines that are dependent on the de novo serine biosynthesis pathway. Its efficacy is particularly noted in certain acute myeloid leukemia and triple-negative breast cancer cell lines. The provided data and experimental protocols offer a valuable resource for the further investigation of this compound and the broader field of metabolic targeting in cancer therapy. Further studies are warranted to expand the comparative analysis of this compound across a wider range of cancer cell lines and to explore its therapeutic potential in in vivo models.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor <b>BI-4924</b> Disrupts Serine… [ouci.dntb.gov.ua]
Safety Operating Guide
Personal protective equipment for handling BI-4916
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling BI-4916. It is crucial to supplement this guide with the official Safety Data Sheet (SDS) provided by your supplier.
Immediate Safety and Handling Plan
As a novel research chemical, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) was not publicly accessible at the time of this writing, the following guidelines are based on best practices for handling similar small molecule inhibitors.
1. Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound in solid or solution form. This includes:
-
Gloves: Nitrile or latex gloves are mandatory. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working with the solid form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the powdered form should be done in a chemical fume hood or a ventilated enclosure.
2. Engineering Controls:
-
Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure easy access to a safety shower and an eyewash station.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
4. Storage and Handling:
-
Storage Conditions: this compound as a powder should be stored at -20°C for long-term stability (up to 3 years).[1] For short-term storage, 4°C is acceptable for up to 2 years.[1]
-
Solutions: Stock solutions of this compound in a solvent such as DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[1][2]
-
Handling Powder: To minimize the risk of inhalation, handle the solid compound in a fume hood. Avoid creating dust.
-
Preparing Solutions: this compound is soluble in DMSO at a concentration of 250 mg/mL (474.01 mM), though sonication may be required.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of the solvent.[1]
5. Disposal Plan:
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Assay | Cell Line | IC50 (nM) | Notes |
| 13C-Serine Incorporation | MDA-MB-468 | 2,000 | This assay measures the inhibition of de novo serine synthesis. |
| NAD+ high assay (250 µM) | N/A | 169 | The activity in this biochemical assay is likely due to the conversion of the prodrug this compound to its active form, BI-4924. |
Experimental Protocols
Cell Migration Assay:
This protocol is based on studies using MDA-MB-468 breast cancer cells.[1]
-
Cell Seeding: Seed MDA-MB-468 cells in an appropriate migration assay plate (e.g., a Boyden chamber or a scratch assay plate).
-
Treatment: Once the cells have adhered, treat them with 15 µM this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Quantify cell migration according to the specific assay format (e.g., counting migrated cells or measuring the closure of the scratch area). The expected outcome is a reduction in the migratory capacity of the cells.[1]
Western Blot Analysis for STING Pathway Inhibition:
This protocol is based on experiments in wild-type Mode-K cells (a murine small intestinal epithelial cell line).[1]
-
Cell Culture and Treatment: Culture Mode-K cells and treat them with 15 µM this compound for 24 hours. It may be relevant to include a condition of serine/glycine starvation to investigate the compound's effects under metabolic stress.[1]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated STING (p-STING) and phosphorylated TBK1 (p-TBK1). Also, probe for total STING, total TBK1, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The expected result is a decrease in the phosphorylation of STING and TBK1 in the this compound treated cells.[1]
Mechanism of Action and Signaling Pathway
This compound is a cell-permeable prodrug of BI-4924.[1] Once inside the cell, this compound is hydrolyzed to its active form, BI-4924. BI-4924 is a competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH) with respect to its cofactor NADH/NAD+.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, BI-4924 blocks the production of serine, which can impact cancer cell proliferation and migration.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
